Product packaging for ascr#5(Cat. No.:CAS No. 1086696-26-5)

ascr#5

Cat. No.: B3345685
CAS No.: 1086696-26-5
M. Wt: 220.22 g/mol
InChI Key: RYYMJVGKZLQYPG-YYWONIAYSA-N
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Description

Ascr#5 is an omega-hydroxy fatty acid ascaroside obtained by formal condensation of the alcoholic hydroxy group of 3-hydroxypropanoic acid with ascarylopyranose (the alpha anomer). A major component of the dauer pheromone of the nematode Caenorhabditis elegans, it synergises with ascr#2 and ascr#3 as a population-density signal to promote entry into an alternate larval stage, the nonfeeding and highly persistent dauer diapause. It has a role as a pheromone and a Caenorhabditis elegans metabolite. It is a monocarboxylic acid and an omega-hydroxy fatty acid ascaroside. It is functionally related to a 3-hydroxypropionic acid. It is a conjugate acid of an this compound(1-).
ascaroside C3 is a natural product found in Caenorhabditis elegans with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O6 B3345685 ascr#5 CAS No. 1086696-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-5-6(10)4-7(11)9(15-5)14-3-2-8(12)13/h5-7,9-11H,2-4H2,1H3,(H,12,13)/t5-,6+,7+,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYMJVGKZLQYPG-YYWONIAYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(O1)OCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C[C@H]([C@@H](O1)OCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317806
Record name Ascaroside C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086696-26-5
Record name Ascaroside C3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086696-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ascaroside C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Multifaceted Role of Ascaroside #5 (ascr#5) in Caenorhabditis elegans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ascaroside #5 (ascr#5), a chemically conserved small molecule pheromone, plays a pivotal role in regulating various aspects of Caenorhabditis elegans life history, from developmental decisions to complex social behaviors and neuronal repair mechanisms. This technical guide provides an in-depth overview of the core functions of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and potential therapeutic applications.

Core Functions of this compound

This compound is a potent signaling molecule with pleiotropic effects on C. elegans biology:

  • Dauer Larva Formation: this compound is a key component of the dauer pheromone mixture that induces entry into the stress-resistant dauer larval stage, an alternative developmental pathway adopted under unfavorable environmental conditions such as high population density and limited food. It acts synergistically with other ascarosides, such as ascr#2 and ascr#3, to regulate this developmental decision[1][2]. The potency of this compound in inducing dauer formation is among the highest of all identified ascarosides[3][4].

  • Social Behavior: Beyond its role in development, this compound significantly influences the social behavior of C. elegans. At concentrations relevant for dauer induction, mixtures containing this compound are repulsive to hermaphrodites, contributing to dispersal and avoidance of overcrowded areas[1][5][6]. This response is dependent on the genetic background of the worms, with different wild-type strains exhibiting varying degrees of repulsion.

  • Axon Regeneration: A novel and critical function of this compound is its role in promoting axon regeneration following injury. This discovery highlights a previously unknown link between chemosensory signaling and neuronal repair pathways in C. elegans. This compound signaling has been shown to be essential for the regenerative potential of severed axons, acting through a distinct G-protein coupled receptor pathway[2][7].

Quantitative Data on this compound Function

The following tables summarize the quantitative data available on the effects of this compound in various biological assays.

FunctionAssayStrainThis compound ConcentrationObserved EffectReference
Dauer Formation Dauer Induction AssayN2 (wild-type)2 µMSignificant increase in dauer formation[8]
Dose-Response AnalysisJU3460.1 - 10 µMDose-dependent increase in dauer formation[8]
Social Behavior Repulsion AssayN2 (solitary)Mixture with ascr#2 & #3Strong repulsion[5]
Repulsion AssayCB4856 (social)Mixture with ascr#2 & #3Repulsion
Axon Regeneration Axon Regrowth AssayWild-typeNot specifiedPromotes axon regeneration[2][7]
Axon Regrowth Assaysrg-36 srg-37 double mutantNot specifiedDecreased axon regeneration ability[7]

Signaling Pathways Involving this compound

This compound exerts its effects through specific signaling cascades, primarily initiated by its binding to G protein-coupled receptors (GPCRs).

Dauer Formation Signaling Pathway

In the context of dauer formation, this compound is primarily sensed by the heterodimeric GPCRs SRG-36 and SRG-37, which are expressed in the ASI chemosensory neurons[3][9][10]. This interaction initiates a signaling cascade that ultimately downregulates the expression of the TGF-β ligand DAF-7. Reduced DAF-7 signaling leads to the activation of the downstream nuclear hormone receptor DAF-12, which in turn orchestrates the genetic program for entry into the dauer stage.

ascr5_dauer_pathway cluster_environment External Environment cluster_asi_neuron ASI Sensory Neuron cluster_downstream Downstream Signaling This compound This compound SRG-36/SRG-37 SRG-36/SRG-37 (GPCRs) This compound->SRG-36/SRG-37 Binds to G-protein G-protein Signaling SRG-36/SRG-37->G-protein DAF-7_repression Repression of daf-7 transcription G-protein->DAF-7_repression DAF-7 DAF-7 (TGF-β) DAF-7_repression->DAF-7 Inhibits production DAF-1/DAF-4 DAF-1/DAF-4 Receptors DAF-7->DAF-1/DAF-4 Activates DAF-8/DAF-14 DAF-8/DAF-14 (R-SMADs) DAF-1/DAF-4->DAF-8/DAF-14 DAF-3 DAF-3 (Co-SMAD) DAF-8/DAF-14->DAF-3 Inhibits DAF-12 DAF-12 (NHR) DAF-3->DAF-12 Inhibits Dauer_Formation Dauer Formation DAF-12->Dauer_Formation Promotes

This compound Signaling Pathway for Dauer Formation.
Axon Regeneration Signaling Pathway

The role of this compound in axon regeneration is mediated by the same GPCRs, SRG-36 and SRG-37, but in this case, they are thought to function in the injured motor neurons themselves[7]. The downstream signaling cascade involves the Gqα protein EGL-30, which in turn activates a conserved pathway leading to axon regrowth. This highlights the remarkable ability of a single ligand-receptor pair to elicit distinct biological outcomes in different cellular contexts.

ascr5_axon_regeneration_pathway cluster_extracellular Extracellular Space cluster_motor_neuron Injured Motor Neuron This compound This compound SRG-36/SRG-37 SRG-36/SRG-37 (GPCRs) This compound->SRG-36/SRG-37 Binds to EGL-30 EGL-30 (Gqα) SRG-36/SRG-37->EGL-30 Activates EGL-8 EGL-8 (PLCβ) EGL-30->EGL-8 TPA-1 TPA-1 (PKC) EGL-8->TPA-1 Axon_Regeneration Axon Regeneration TPA-1->Axon_Regeneration Promotes

This compound Signaling Pathway for Axon Regeneration.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Dauer Formation Assay

This assay is used to quantify the dauer-inducing activity of this compound.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • Synchronized L1-stage C. elegans

  • This compound stock solution (in ethanol or water)

  • M9 buffer

Procedure:

  • Prepare Assay Plates: To 6 cm NGM plates, add a 200 µL lawn of OP50 bacteria and allow it to dry.

  • Prepare this compound Dilutions: Prepare serial dilutions of this compound from the stock solution. The final concentrations to be tested typically range from nanomolar to micromolar.

  • Apply this compound: Pipette the desired volume of this compound solution onto the center of the bacterial lawn. Use the solvent alone as a negative control. Allow the plates to dry completely.

  • Add Worms: Synchronize worms to the L1 stage. Transfer approximately 100-200 L1 worms in a small volume of M9 buffer to the center of each assay plate.

  • Incubation: Incubate the plates at 25°C for 48-72 hours.

  • Quantify Dauer Larvae: After the incubation period, count the number of dauer larvae and the total number of worms on each plate. Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and their resistance to 1% SDS treatment.

  • Data Analysis: Calculate the percentage of dauer larvae for each this compound concentration. Plot the percentage of dauer formation as a function of this compound concentration to generate a dose-response curve.

Ascaroside Extraction and Quantification

This protocol describes the extraction of ascarosides from C. elegans liquid culture for analysis by mass spectrometry.

Materials:

  • Large-scale liquid culture of C. elegans

  • S-medium

  • E. coli HB101

  • Centrifuge

  • Ethanol (95%)

  • Solid Phase Extraction (SPE) columns (e.g., C18)

  • Methanol

  • Acetonitrile

  • Water (HPLC-grade)

  • Formic acid

  • LC-MS system

Procedure:

  • Worm Culture: Grow a large, mixed-stage population of C. elegans in liquid S-medium with E. coli HB101 as a food source.

  • Harvest Supernatant: Pellet the worms by centrifugation and collect the supernatant, which contains the secreted ascarosides.

  • Ethanol Extraction: Add an equal volume of 95% ethanol to the supernatant to precipitate proteins and other macromolecules. Centrifuge to remove the precipitate.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE column with methanol followed by water.

    • Load the ethanol-extracted supernatant onto the column.

    • Wash the column with water to remove salts and other polar compounds.

    • Elute the ascarosides with methanol or acetonitrile.

  • Sample Preparation for LC-MS: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • LC-MS Analysis: Inject the sample into an LC-MS system for separation and detection. Ascarosides are typically analyzed in positive ion mode. Quantification is achieved by comparing the peak areas of the endogenous ascarosides to those of known concentrations of synthetic standards.

Axon Regeneration Assay

This assay is used to assess the effect of this compound on axon regrowth after laser axotomy.

Materials:

  • C. elegans strain expressing a fluorescent marker in the neurons of interest (e.g., mechanosensory neurons).

  • Agarose pads (2-5%) on microscope slides.

  • Levamisole or other anesthetic.

  • Femtosecond laser system mounted on a microscope.

  • Fluorescence microscope with a camera.

  • Image analysis software.

Procedure:

  • Mount Worms: Anesthetize young adult worms and mount them on agarose pads.

  • Laser Axotomy: Identify the axon of interest using fluorescence microscopy. Use a femtosecond laser to sever the axon at a defined position.

  • Recovery and Treatment: Recover the worms to an NGM plate. For this compound treatment, the worms can be placed on plates containing the desired concentration of the compound.

  • Imaging: At specific time points after axotomy (e.g., 24, 48 hours), re-mount the worms and acquire fluorescent images of the severed axon.

  • Quantify Regeneration: Measure the length of the regrown axon from the point of transection. Other parameters such as the formation of a growth cone and the number of branches can also be quantified.

  • Data Analysis: Compare the extent of axon regeneration in this compound-treated worms to control worms. Statistical analysis is performed to determine the significance of any observed differences.

Conclusion

This compound is a remarkably versatile signaling molecule in C. elegans, influencing key aspects of its life from developmental plasticity to social interactions and neuronal resilience. The detailed understanding of its functions and the underlying signaling pathways, facilitated by the experimental approaches outlined in this guide, opens up new avenues for research into the chemical ecology of nematodes and provides a potential framework for the development of novel anthelmintics or therapeutic agents that target conserved signaling pathways. The continued investigation into the multifaceted roles of this compound promises to yield further insights into the intricate chemical language that governs the lives of these model organisms.

References

The Role of ascr#5 as a Nematode Dauer Pheromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nematode Caenorhabditis elegans utilizes a sophisticated chemical language to navigate its environment and regulate its development. Central to this communication are ascarosides, a family of small molecules that function as pheromones. Among these, ascaroside #5 (ascr#5) has emerged as a particularly potent component of the dauer pheromone, a chemical signal that induces entry into a developmentally arrested and stress-resistant larval stage known as the dauer. This technical guide provides an in-depth examination of this compound, detailing its chemical nature, its role in dauer formation, its signaling pathway, biosynthesis, and the experimental methodologies used to study its function. This document is intended to serve as a comprehensive resource for researchers in nematology, chemical biology, and drug development seeking to understand and manipulate this critical signaling pathway.

Introduction to this compound

Ascarosides are a class of glycolipids built upon the dideoxysugar ascarylose, which is attached to a fatty acid-like side chain. Variations in the length and modification of this side chain give rise to a diverse library of signaling molecules. This compound, also known as C3, is characterized by a short, three-carbon side chain. While many ascarosides contribute to the dauer-inducing pheromone blend, this compound is distinguished by its high potency, particularly at lower temperatures.[1][2]

Beyond its role in dauer formation, this compound is also involved in other biological processes, including the regulation of axon regeneration.[3] Its multifaceted activity underscores the importance of understanding its molecular mechanisms of action.

Quantitative Analysis of this compound Activity in Dauer Formation

The decision to enter the dauer stage is concentration-dependent. This compound exhibits a dose-dependent effect on dauer induction and, critically, acts synergistically with other ascarosides, such as ascr#2 and ascr#3, to potentiate the dauer-inducing signal. This synergy allows for a complex and nuanced response to population density and environmental conditions.

Below is a summary of the quantitative data on the activity of this compound and its synergy with other ascarosides in inducing dauer formation in wild-type C. elegans.

Ascaroside(s)Temperature (°C)EC50 (nM) for Dauer FormationObservationsReference
This compound (C3)25240Potent activity.[1]
This compound (C3)20320Remains highly potent at lower temperatures.[1]
ascr#2 (C6)25110More potent than this compound at this temperature.[1]
ascr#2 (C6)20510Potency decreases significantly at lower temperatures.[1]
ascr#3 (C9)25700Less potent than ascr#2 and this compound at this temperature.[1]
ascr#3 (C9)203,900Potency decreases significantly at lower temperatures.[1]
This compound + ascr#2 + ascr#325Not explicitly stated, but synergisticA combination of ascarosides is more potent than individual compounds.[1][4]
This compound + ascr#2 + ascr#320Not explicitly stated, but synergisticSynergy is also observed at lower temperatures.[1]

The this compound Signaling Pathway

The perception of this compound is mediated by a specific set of G-protein coupled receptors (GPCRs) expressed in the ASI chemosensory neurons of C. elegans. This initiates a downstream signaling cascade that ultimately leads to the developmental switch to dauer formation.

Receptor Recognition

This compound is primarily recognized by a heterodimer of the GPCRs SRG-36 and SRG-37.[2][5] These receptors are expressed on the cilia of ASI neurons, positioning them to detect environmental pheromone cues. The specific interaction between this compound and the SRG-36/SRG-37 receptor complex is a critical first step in the signaling pathway.

Downstream Signaling Cascade

Upon binding of this compound to its receptors, a conformational change is induced, leading to the activation of the Gαq protein, EGL-30. Activated EGL-30 then triggers a downstream cascade that ultimately results in the repression of the daf-7 gene, which encodes a TGF-β ligand.[5] Reduced DAF-7 signaling is a key event that promotes entry into the dauer stage.

ascr5_signaling_pathway cluster_environment Extracellular Space cluster_asi_neuron ASI Neuron ascr5 This compound srg36_37 SRG-36 / SRG-37 Receptor Complex ascr5->srg36_37 binds egl30 EGL-30 (Gαq) srg36_37->egl30 activates downstream Downstream Signaling Events egl30->downstream activates daf7 daf-7 (TGF-β) Expression downstream->daf7 represses dauer Dauer Formation daf7->dauer promotes

Figure 1: The this compound signaling pathway in the ASI neuron.

Biosynthesis of this compound

The biosynthesis of ascarosides is a complex process that integrates fatty acid metabolism and sugar biochemistry. The fatty acid-like side chains of ascarosides are generated through a pathway of peroxisomal β-oxidation.

A simplified overview of the ascaroside biosynthetic pathway is as follows:

  • Chain Shortening: Long-chain fatty acids are shortened in the peroxisome through successive rounds of β-oxidation. Key enzymes in this process include the acyl-CoA oxidase ACOX-1, the enoyl-CoA hydratase MAOC-1, the 3-hydroxyacyl-CoA dehydrogenase DHS-28, and the 3-ketoacyl-CoA thiolase DAF-22.

  • Ascarylose Attachment: The resulting short-chain fatty acid is then conjugated to the dideoxysugar ascarylose.

The production of this compound, with its three-carbon side chain, is a direct result of this β-oxidation pathway.

ascaroside_biosynthesis cluster_enzymes Key Enzymes lcfa Long-Chain Fatty Acyl-CoA beta_oxidation Peroxisomal β-Oxidation lcfa->beta_oxidation scfa Short-Chain Fatty Acyl-CoA (e.g., 3-carbon precursor) beta_oxidation->scfa acox1 ACOX-1 maoc1 MAOC-1 dhs28 DHS-28 daf22 DAF-22 ascr5 This compound scfa->ascr5 ascarylose Ascarylose ascarylose->ascr5

Figure 2: Simplified overview of ascaroside biosynthesis.

Experimental Protocols

Dauer Formation Assay

This protocol is a standard method for quantifying the dauer-inducing activity of ascarosides.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • Synchronized L1-stage C. elegans (wild-type N2)

  • Synthetic this compound (and other ascarosides for synergy assays) dissolved in ethanol

  • M9 buffer

  • Incubator at 20°C and 25°C

Procedure:

  • Prepare Assay Plates:

    • To molten NGM agar, add the desired concentration of this compound (and other ascarosides). The final ethanol concentration should not exceed 0.1%.

    • Pour the plates and allow them to solidify.

    • Seed the plates with a small lawn of E. coli OP50 and allow the bacteria to grow overnight.

  • Synchronize Worms:

    • Obtain a synchronized population of L1 larvae by bleaching gravid adults and allowing the eggs to hatch in M9 buffer overnight without food.

  • Set up the Assay:

    • Pipette approximately 100-200 synchronized L1 larvae onto each assay plate.

    • Include control plates with ethanol only.

  • Incubation:

    • Incubate the plates at the desired temperature (e.g., 20°C or 25°C) for 3-4 days.

  • Scoring:

    • Count the number of dauer and non-dauer larvae on each plate. Dauer larvae are thin, dark, and resistant to 1% SDS.

    • Calculate the percentage of dauer formation for each condition.

dauer_assay_workflow start Start prepare_plates Prepare NGM plates with this compound start->prepare_plates synchronize Synchronize C. elegans to L1 stage start->synchronize add_worms Add L1 larvae to plates prepare_plates->add_worms synchronize->add_worms incubate Incubate at 20°C or 25°C for 3-4 days add_worms->incubate score Score dauer vs. non-dauer larvae incubate->score analyze Calculate % dauer formation score->analyze end End analyze->end

Figure 3: Workflow for a quantitative dauer formation assay.

Receptor-Ligand Binding Assay (Representative Protocol)

Prerequisites:

  • Heterologous expression and purification of the SRG-36/SRG-37 receptor complex. This would likely involve expressing the receptors in a system such as insect cells (e.g., Sf9) or yeast, followed by solubilization and purification.

  • A radiolabeled or fluorescently labeled analog of this compound, or a known ligand for the receptor complex.

Materials:

  • Purified SRG-36/SRG-37 receptor complex

  • Labeled ligand

  • Unlabeled this compound

  • Binding buffer (e.g., Tris-HCl, MgCl2, BSA)

  • Filtration apparatus (e.g., 96-well filter plates)

Procedure:

  • Incubation:

    • In a 96-well plate, combine the purified receptor, the labeled ligand at a fixed concentration, and varying concentrations of unlabeled this compound.

    • Include controls with no unlabeled ligand (total binding) and with a large excess of unlabeled ligand (non-specific binding).

    • Incubate at room temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through the filter plate to separate the receptor-bound ligand from the free ligand.

    • Wash the filters with ice-cold binding buffer to remove unbound ligand.

  • Quantification:

    • Quantify the amount of labeled ligand retained on the filters (e.g., by scintillation counting for a radiolabeled ligand or fluorescence measurement).

  • Data Analysis:

    • Plot the amount of bound labeled ligand as a function of the concentration of unlabeled this compound.

    • Fit the data to a competitive binding curve to determine the IC50 of this compound, from which the binding affinity (Ki) can be calculated.

Implications for Drug Development

The this compound signaling pathway represents a potential target for the development of novel anthelmintics. Disrupting the perception of dauer pheromone could interfere with the nematode life cycle, particularly under conditions of stress. Small molecule agonists or antagonists of the SRG-36/SRG-37 receptors could be developed to manipulate dauer formation and potentially control parasitic nematode populations. The detailed understanding of this pathway, from the ligand to the downstream signaling events, provides a solid foundation for structure-based drug design and high-throughput screening campaigns.

Conclusion

This compound is a key player in the chemical communication system of C. elegans, acting as a potent and synergistic component of the dauer pheromone. Its specific perception by the SRG-36/SRG-37 receptor complex in ASI neurons initiates a well-defined signaling cascade that governs a critical developmental decision. The methodologies outlined in this guide provide a framework for the continued investigation of this fascinating signaling molecule and its pathway, with potential applications in both fundamental research and the development of new strategies to combat nematode parasites.

References

An In-depth Technical Guide to ascr#5: Chemical Structure, Properties, and Biological Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascaroside #5 (ascr#5), also known as ascaroside C3, is a small molecule pheromone belonging to the ascaroside family of signaling molecules.[1] Primarily studied in the nematode Caenorhabditis elegans, this compound plays a pivotal role in regulating key developmental and behavioral processes, most notably the entry into the stress-resistant dauer diapause.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate signaling pathways modulated by this compound, intended for researchers and professionals in the fields of biology, chemistry, and pharmacology.

Chemical Structure and Properties

This compound is characterized by a 3,6-dideoxysugar, ascarylose, linked to a short-chain fatty acid-like side chain.[1] This structure is crucial for its biological activity and receptor recognition.

PropertyValueReference
Molecular Formula C9H16O6[3][4]
Molecular Weight 220.22 g/mol [3][4]
IUPAC Name 3-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxypropanoic acid[1]
CAS Number 1086696-26-5[1]
Synonyms Ascaroside C3, asc-ωC3[4][5]

Biological Activity and Signaling Pathways

This compound exerts its biological effects by interacting with specific G-protein coupled receptors (GPCRs) on the surface of chemosensory neurons in C. elegans. Its signaling activity is multifaceted, influencing developmental decisions and neuronal processes.

Dauer Larva Formation

One of the most well-characterized roles of this compound is its involvement in inducing the dauer larval stage, a developmentally arrested and highly resilient state that allows the nematode to survive harsh environmental conditions.[2] this compound acts synergistically with other ascarosides, such as ascr#2 and ascr#3, to promote this developmental switch.[2] While specific EC50 values for this compound alone are not extensively reported, its potent synergistic activity is a key feature.

The signaling cascade for dauer formation initiated by this compound involves the following key steps:

  • Receptor Binding: this compound is primarily recognized by the heterodimeric GPCRs SRG-36 and SRG-37, which are expressed in the ASI (amphid sensory neuron I) chemosensory neurons.

  • G-protein Activation: Upon ligand binding, SRG-36/SRG-37 activate a downstream Gqα protein homolog, EGL-30.

  • Modulation of Downstream Pathways: The activation of this G-protein cascade ultimately leads to the repression of the transforming growth factor-beta (TGF-β) signaling pathway, specifically by downregulating the expression of the daf-7 gene.[6] This, in concert with the insulin/IGF-1 signaling pathway, promotes the developmental switch to the dauer larva.

ascr5_dauer_pathway cluster_environment Environment cluster_neuron ASI Sensory Neuron cluster_organism Organismal Response ascr5 This compound SRG36_37 SRG-36 / SRG-37 (GPCR) ascr5->SRG36_37 Gq EGL-30 (Gqα) SRG36_37->Gq TGF_beta DAF-7 (TGF-β) Expression Gq->TGF_beta Represses Insulin_IGF1 Insulin/IGF-1 Signaling Gq->Insulin_IGF1 Modulates Dauer Dauer Formation TGF_beta->Dauer Inhibits Insulin_IGF1->Dauer Inhibits

This compound signaling pathway leading to dauer formation.
Axon Regeneration

Recent studies have unveiled a novel role for this compound in promoting axon regeneration following injury. This process is also mediated by the SRG-36/SRG-37 receptors and the Gqα protein EGL-30. The activation of this pathway in neurons enhances their ability to regrow damaged axons, highlighting a potential therapeutic avenue for nerve repair.

ascr5_axon_regeneration cluster_stimulus Stimulus cluster_neuron Neuron cluster_response Cellular Response ascr5 This compound SRG36_37 SRG-36 / SRG-37 (GPCR) ascr5->SRG36_37 Gq EGL-30 (Gqα) SRG36_37->Gq Downstream Downstream Effectors Gq->Downstream Regeneration Axon Regeneration Downstream->Regeneration

This compound signaling pathway promoting axon regeneration.

Experimental Protocols

Quantitative Dauer Formation Assay

This protocol outlines a method for quantifying the dauer-inducing activity of this compound.

1. Preparation of Assay Plates:

  • Prepare Nematode Growth Medium (NGM) agar plates.
  • After autoclaving and cooling the agar to approximately 55°C, add a stock solution of this compound (dissolved in ethanol) to achieve the desired final concentration. Ensure the final ethanol concentration is low (e.g., <0.5%) to avoid toxicity.
  • Pour the plates and allow them to solidify.
  • Seed the plates with a lawn of E. coli OP50, which serves as a food source.

2. Worm Synchronization:

  • Prepare a synchronized population of L1 larvae by bleaching gravid adult hermaphrodites to isolate eggs.
  • Allow the eggs to hatch in M9 buffer without food for 24 hours.

3. Dauer Assay:

  • Transfer a known number of synchronized L1 larvae (e.g., 100-200) to each this compound-containing and control (vehicle only) plate.
  • Incubate the plates at a constant temperature (e.g., 25°C).
  • After 48-72 hours, score the number of dauer and non-dauer larvae on each plate under a dissecting microscope. Dauer larvae are identifiable by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.

4. Data Analysis:

  • Calculate the percentage of dauer formation for each concentration of this compound.
  • Plot the percentage of dauer formation against the log of the this compound concentration to generate a dose-response curve.

prep_plates [label="Prepare NGM Plates\nwith this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; sync_worms [label="Synchronize Worms\n(L1 Stage)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_worms [label="Add L1 Larvae\nto Plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate at 25°C", fillcolor="#FBBC05", fontcolor="#202124"]; score [label="Score Dauer vs.\nNon-Dauer Larvae", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Data\n(Dose-Response Curve)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

prep_plates -> add_worms [color="#202124"]; sync_worms -> add_worms [color="#202124"]; add_worms -> incubate [color="#202124"]; incubate -> score [color="#202124"]; score -> analyze [color="#202124"]; }

Workflow for the quantitative dauer formation assay.
Gene Expression Analysis by qRT-PCR

This protocol details the steps to measure changes in gene expression (e.g., daf-7) in response to this compound treatment.

1. Worm Treatment:

  • Grow a synchronized population of C. elegans to the desired developmental stage (e.g., L1 or L2 larvae).
  • Expose the worms to a specific concentration of this compound or a vehicle control in liquid culture or on NGM plates for a defined period.

2. RNA Extraction:

  • Harvest the worms and wash them with M9 buffer to remove bacteria.
  • Lyse the worms using a method such as freeze-thaw cycles in TRIzol reagent or mechanical disruption with beads.
  • Extract total RNA using a standard TRIzol-chloroform protocol or a commercial RNA extraction kit.
  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

3. cDNA Synthesis:

  • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

4. Quantitative Real-Time PCR (qRT-PCR):

  • Prepare a reaction mixture containing cDNA, gene-specific primers for the target gene (e.g., daf-7) and a reference gene (e.g., act-1), and a SYBR Green-based qPCR master mix.
  • Perform the qRT-PCR reaction in a real-time PCR cycler.
  • Analyze the amplification data to determine the cycle threshold (Ct) values.

5. Data Analysis:

  • Calculate the relative change in gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Conclusion

This compound is a crucial signaling molecule in C. elegans, with well-defined roles in dauer formation and emerging functions in neuronal regeneration. Its specific interaction with the SRG-36/SRG-37 receptors and activation of downstream Gqα signaling underscore its importance in translating environmental cues into physiological responses. The detailed protocols provided in this guide offer a framework for further investigation into the biological activities and therapeutic potential of this compound and its associated signaling pathways.

References

The Biosynthesis of ascr#5: A Key ω-Functionalized Ascaroside in Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthesis of ascr#5 (asc-ωC3), a crucial signaling molecule in nematodes such as Caenorhabditis elegans. Ascarosides are a family of glycolipids, derived from the dideoxysugar ascarylose, that regulate multiple aspects of nematode life history, including developmental timing, behavior, and social signaling. This compound is a notable component of the dauer pheromone mixture, which induces entry into a stress-resistant larval stage. Its unique ω-functionalized side chain distinguishes its biosynthesis from the more common (ω-1)-functionalized ascarosides and is critically dependent on the peroxisomal β-oxidation pathway.

Core Biosynthesis Pathway of this compound

The biosynthesis of ascarosides is a modular process, integrating components from carbohydrate metabolism (ascarylose sugar), amino acid catabolism (for further modifications, though not on this compound itself), and fatty acid metabolism. The fatty-acid derived side chain of this compound is generated through a multi-step process that begins with very long-chain fatty acids (VLCFAs) and culminates in the peroxisome.

The proposed pathway can be divided into three main stages:

  • VLCFA Functionalization and Ascarylose Attachment (Pre-Peroxisomal): The process is believed to start with a VLCFA, which undergoes ω-oxygenation. This step is catalyzed by a putative cytochrome P450 (CYP) enzyme, although the specific gene has not yet been identified. Following oxygenation, the ascarylose sugar moiety is attached to the ω-hydroxyl group of the fatty acid, a reaction likely catalyzed by a glycosyltransferase (GT). This creates a very long-chain ascaroside precursor. The observation that the acox-1 mutation affects ω- and (ω-1)-oxygenated ascarosides differently strongly suggests that this functionalization occurs upstream of peroxisomal β-oxidation[1].

  • Peroxisomal β-Oxidation (Chain Shortening): The very long-chain ascaroside precursor is transported into the peroxisome for iterative chain shortening via the β-oxidation cycle. Each cycle shortens the fatty acid side chain by two carbons and involves four key enzymatic reactions. For the synthesis of this compound, this process continues until a 5-carbon ω-ascaroside intermediate (asc-ωC5 or oscr#5) is produced.

  • Final β-Oxidation Cycle to Yield this compound: The final and critical step in this compound biosynthesis is the shortening of the asc-ωC5 precursor to the 3-carbon this compound. This reaction is catalyzed by the acyl-CoA oxidase ACOX-1. ACOX-1 introduces an α,β-double bond into the asc-ωC5-CoA ester, initiating the final round of β-oxidation[2][3]. Subsequent hydration, dehydrogenation, and thiolytic cleavage are performed by the enzymes MAOC-1, DHS-28, and DAF-22, respectively, to yield this compound[1][4]. Genetic knockout of acox-1 completely abolishes the production of this compound, leading to the accumulation of its precursor, asc-ωC5, and other longer-chain ω-functionalized ascarosides[1][5].

Below is a diagram illustrating the core biosynthetic pathway.

ascr5_biosynthesis cluster_pre_peroxisome Pre-Peroxisomal Steps cluster_peroxisome Peroxisomal β-Oxidation VLCFA Very Long-Chain Fatty Acid (VLCFA) omega_VLCFA ω-hydroxylated VLCFA VLCFA->omega_VLCFA ω-oxygenation (putative CYP) VLCA Very Long-Chain ω-Ascaroside Precursor omega_VLCFA->VLCA Ascarylose attachment (putative GT) VLCA_perox VLCA Precursor VLCA->VLCA_perox Transport to Peroxisome LongChain Long-Chain ω-Ascarosides (e.g., oscr#9, C9) VLCA_perox->LongChain Multiple β-oxidation cycles (ACOX, MAOC-1, DHS-28, DAF-22) asc_omega_C5 asc-ωC5 (oscr#5) LongChain->asc_omega_C5 β-oxidation cycles ascr5 This compound (asc-ωC3) asc_omega_C5->ascr5 Final β-oxidation cycle ACOX1 ACOX-1 MAOC1 MAOC-1 DHS28 DHS-28 DAF22 DAF-22

Caption: Proposed biosynthetic pathway of this compound in nematodes.

Data Presentation: Metabolite Levels in Wild-Type vs. acox-1 Mutant

The essential role of ACOX-1 in this compound biosynthesis is demonstrated by comparative metabolomic analysis of wild-type (N2) C. elegans and acox-1(ok2257) loss-of-function mutants. The following table summarizes the qualitative and relative quantitative changes observed in key ω-functionalized ascarosides.

Metabolite (Side Chain)Chemical NameWild-Type (N2) Levelacox-1(ok2257) Mutant LevelRationale for Change
This compound asc-ωC3AbundantCompletely Absent [1][5]ACOX-1 is required for the final β-oxidation step from the C5 precursor.
oscr#5 asc-ωC5Low / TraceStrongly Accumulated [3]This is the direct precursor to this compound, which accumulates when ACOX-1 is non-functional.
oscr#9 asc-ωC9TraceStrongly Accumulated [2][5]Chain-shortening of ω-ascarosides stalls, leading to the buildup of longer-chain intermediates.
oscr#11, oscr#13 , etc.asc-ωC11, asc-ωC13Very Low / AbsentAccumulated [6]Similar to oscr#9, these represent upstream precursors in the stalled β-oxidation pathway.

Experimental Protocols

Detailed methodologies are critical for the study of ascaroside biosynthesis. Below are protocols for the key experiments cited in this guide.

Protocol for Comparative Metabolomics of C. elegans

This protocol outlines the workflow for comparing ascaroside profiles between wild-type and mutant nematode strains.

1.1. C. elegans Cultivation and Sample Collection:

  • Grow large, mixed-stage populations of C. elegans (N2 wild-type and acox-1(ok2257) mutant strains) in liquid S-complete medium, feeding with E. coli OP50.

  • After several days of growth, collect the culture and separate the worms from the medium by centrifugation (e.g., 2,000 x g for 3 min).

  • To collect the exometabolome (secreted ascarosides), retain the supernatant. Filter it through a 0.22 µm filter to remove any remaining bacteria and debris.

  • To collect the internal metabolome, wash the worm pellet three times with M9 buffer to remove bacteria. After the final wash, resuspend the worm pellet in a known volume of water and snap-freeze in liquid nitrogen.

1.2. Ascaroside Extraction:

  • From Liquid Medium (Exometabolome): Acidify the filtered supernatant to pH 2-3 with HCl. Extract the medium three times with an equal volume of ethyl acetate. Pool the organic layers and evaporate to dryness under reduced pressure.

  • From Worm Pellet (Internal Metabolome): Thaw the frozen worm pellet and subject it to bead beating or sonication to homogenize the tissues. Add an equal volume of ethanol, vortex thoroughly, and centrifuge to pellet the debris. Collect the supernatant and evaporate to dryness.

1.3. LC-MS/MS Analysis:

  • Sample Preparation: Reconstitute the dried extracts in a small, precise volume of 50% methanol/water.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm particle size)[7].

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might be: 0-2 min, 40% B; 2-12 min, 40-70% B; 12-18 min, 70-99% B; hold at 99% B for 2 min, then re-equilibrate at 40% B[7].

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode for this compound and other acidic ascarosides[8].

    • Analysis Mode: Use a precursor ion scan or Multiple Reaction Monitoring (MRM) to detect molecules that fragment to produce the characteristic ascarylose-derived product ion at m/z 73.0 [2][8].

    • Data Analysis: Integrate the peak areas for the ion traces corresponding to the [M-H]⁻ of this compound (m/z 247.1) and its precursors (e.g., oscr#5, m/z 275.1; oscr#9, m/z 331.2). Compare the relative peak areas between wild-type and acox-1 samples.

exp_workflow cluster_cultivation 1. Nematode Cultivation cluster_extraction 2. Ascaroside Extraction cluster_analysis 3. Analysis & Comparison wt_culture Wild-Type (N2) Culture wt_extract Extract Ascarosides (Ethyl Acetate) wt_culture->wt_extract mut_culture acox-1 Mutant Culture mut_extract Extract Ascarosides (Ethyl Acetate) mut_culture->mut_extract lcms LC-MS/MS Analysis (Negative Ion Mode, Precursor Scan for m/z 73) wt_extract->lcms mut_extract->lcms compare Compare Metabolite Profiles lcms->compare

Caption: Experimental workflow for comparative metabolomics.
Protocol for In Vitro ACOX-1 Enzyme Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of ACOX-1 by monitoring the production of hydrogen peroxide (H₂O₂).

2.1. Recombinant ACOX-1 Expression and Purification:

  • Clone the C. elegans acox-1 cDNA into an E. coli expression vector (e.g., pET vector with a His-tag).

  • Express the protein in an appropriate E. coli strain (e.g., BL21(DE3)) via IPTG induction.

  • Purify the recombinant ACOX-1 protein using nickel-affinity chromatography.

  • Confirm protein purity and concentration using SDS-PAGE and a Bradford assay.

2.2. Synthesis of Ascaroside-CoA Substrate:

  • The substrate for ACOX-1 is the CoA-thioester of its ascaroside substrate (e.g., asc-ωC5-CoA).

  • Synthesize asc-ωC5 chemically.

  • Couple the carboxylic acid of asc-ωC5 to Coenzyme A (CoA) using a suitable coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or by enzymatic synthesis using an acyl-CoA synthetase.

  • Purify the asc-ωC5-CoA substrate by HPLC.

2.3. Coupled Enzyme Activity Assay:

  • Prepare a reaction mixture in a 96-well plate containing:

    • 50 mM Potassium Phosphate Buffer (pH 7.5-8.0)[9].

    • 10 µM Flavin Adenine Dinucleotide (FAD) (cofactor for ACOX-1)[10].

    • 0.8 mM 4-aminoantipyrine[10].

    • 1.0 mM Phenol[9].

    • 5-10 units/mL Horseradish Peroxidase (HRP)[10].

  • Add a known amount of purified ACOX-1 enzyme to the reaction mixture.

  • Initiate the reaction by adding the substrate, asc-ωC5-CoA, to a final concentration of 10-100 µM.

  • Immediately measure the increase in absorbance at 500 nm over time using a plate reader. The H₂O₂ produced by ACOX-1 is used by HRP to couple 4-aminoantipyrine and phenol, forming a chromophore that absorbs at 500 nm.

  • Calculate the rate of reaction (nmol H₂O₂/min/mg protein) using the extinction coefficient of the product.

This guide provides a comprehensive foundation for understanding and investigating the biosynthesis of this compound. The critical role of ACOX-1 in this pathway makes it a potential target for manipulating nematode development and behavior for agricultural or therapeutic purposes.

References

The Role of ascr#5 in Inter-Nematode Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ascaroside ascr#5 (asc-ωC3) is a key small-molecule signal in the chemical language of the nematode Caenorhabditis elegans. This technical guide provides an in-depth analysis of the biosynthesis, perception, and multifaceted roles of this compound in mediating inter-nematode communication. We will explore its function as a potent dauer-inducing pheromone, its involvement in repulsive and aggregation behaviors, and the specific neuronal circuits and signaling pathways that transduce its effects. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of key biological processes to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Nematodes utilize a sophisticated chemical communication system to navigate their environment, locate food, find mates, and respond to population density. Ascarosides, a family of glycolipids derived from the dideoxysugar ascarylose, are the primary class of signaling molecules in this chemical lexicon[1]. Among the numerous ascarosides identified, this compound has emerged as a particularly potent and versatile signaling molecule in C. elegans. Its biological activities are highly context-dependent, varying with concentration and the presence of other ascarosides in a blend[2][3]. This guide will delve into the core aspects of this compound signaling, providing a technical foundation for its study and potential applications.

Biosynthesis of this compound

The biosynthesis of ascarosides is intricately linked to the nematode's primary metabolic pathways, particularly fatty acid metabolism. The production of this compound involves a series of enzymatic steps primarily occurring in the peroxisomes.

Key Biosynthetic Steps:

  • Fatty Acid Elongation and Modification: The biosynthesis begins with the production of a very-long-chain fatty acid.

  • Peroxisomal β-oxidation: A crucial step is the chain-shortening of the fatty acid precursor via peroxisomal β-oxidation. This process involves a cascade of enzymes, including acyl-CoA oxidases (ACOX), enoyl-CoA hydratase (MAOC-1), 3-hydroxyacyl-CoA dehydrogenase (DHS-28), and 3-ketoacyl-CoA thiolase (DAF-22)[3]. The specific length of the fatty acid side chain, which in the case of this compound is a three-carbon chain, is determined by the combinatorial action of these enzymes.

  • Ascarylose Attachment: The shortened fatty acid is then glycosidically linked to an ascarylose sugar moiety.

The production of this compound is not static; it is influenced by environmental conditions such as food availability and temperature, as well as the developmental stage and sex of the nematode[1].

Role of this compound in Inter-Nematode Communication

This compound plays a pivotal role in several key aspects of C. elegans social behavior, primarily through chemosensation. Its effects are mediated by specific G-protein coupled receptors (GPCRs) expressed in a small number of sensory neurons.

Dauer Larva Formation

Under conditions of high population density, limited food, and high temperature, C. elegans larvae can enter a developmentally arrested, stress-resistant stage called the dauer larva. Ascarosides, collectively known as the dauer pheromone, are the primary signal for inducing this developmental switch. This compound is one of the most potent components of the dauer pheromone[4].

A key feature of this compound's activity is its synergistic interaction with other ascarosides, particularly ascr#2 and ascr#3. While this compound alone can induce dauer formation, its potency is significantly enhanced when combined with these other ascarosides[1][5]. This synergy suggests that the nematode integrates information from multiple chemical cues to make the critical decision of whether to enter the dauer stage.

Table 1: Synergistic Effect of this compound on Dauer Formation

Ascaroside(s)Concentration (µM)% Dauer Formation (Approx.)
This compound2~40%
ascr#22~20%
ascr#32~15%
ascr#2 + ascr#32 (each)~50%
ascr#2 + this compound2 (each)>80%
ascr#3 + this compound2 (each)>80%
ascr#2 + ascr#3 + this compound2 (each)>90%

Note: The values in this table are approximate and collated from multiple sources for illustrative purposes. Actual percentages can vary based on experimental conditions and C. elegans strain.

Repulsion and Aggregation

Beyond its role in development, this compound also modulates adult social behavior. At concentrations that induce dauer formation, a blend of ascarosides including this compound is repulsive to hermaphrodites, encouraging dispersal from crowded areas[6]. This behavior is thought to be a mechanism to avoid resource depletion.

However, the response to ascarosides is complex and can be influenced by the genetic background of the worm. For instance, in strains with a loss-of-function mutation in the neuropeptide receptor gene npr-1, the repulsive effect of ascarosides can be switched to attraction, leading to aggregation behavior[7]. This compound, in combination with ascr#2 and ascr#3, can influence the aggregation of adult C. elegans[2].

Table 2: Concentration-Dependent Behavioral Response to this compound Blends

Ascaroside BlendConcentration RangeBehavioral Response (Wild-Type N2)Chemotaxis Index (Approx.)
ascr#2 + ascr#3 + this compoundLow (pM - nM)Neutral to Weak Attraction+0.1 to +0.3
ascr#2 + ascr#3 + this compoundHigh (µM)Strong Repulsion-0.6 to -0.8

Note: Chemotaxis Index (CI) is calculated as (Number of worms in odorant - Number of worms in control) / (Total number of worms). A positive CI indicates attraction, while a negative CI indicates repulsion. The values are approximate and can vary.

Mating Behavior

While ascr#2 and ascr#3 are the primary components of the male-attracting pheromone blend at low concentrations, this compound is not directly implicated as a primary male attractant[6][8]. However, the overall blend of ascarosides, including the background presence of this compound, contributes to the chemical landscape that males use to locate potential mates. At the higher concentrations required for dauer induction, the pheromone blend containing this compound becomes repulsive to hermaphrodites and loses its attractive properties for males[6].

Signaling Pathway of this compound

The perception of this compound is mediated by a specific set of chemosensory neurons and receptors.

Key Components of the this compound Signaling Pathway:

  • Sensory Neuron: The primary sensory neuron responsible for detecting this compound is the ASI neuron, a type of amphid sensory neuron in the head of the nematode[9].

  • Receptors: this compound is detected by a heterodimeric G-protein coupled receptor complex composed of SRG-36 and SRG-37 [9]. These receptors are expressed on the cilia of the ASI neuron.

  • Downstream Signaling: Upon binding of this compound to the SRG-36/SRG-37 receptors, a downstream signaling cascade is initiated. This involves the Gqα protein EGL-30 [2][10]. Activation of this pathway ultimately leads to changes in gene expression and neuronal activity, resulting in the observed behavioral and developmental responses. For dauer formation, this pathway is thought to inhibit the expression of the TGF-β ligand DAF-7 in the ASI neurons[4].

ascr5_signaling_pathway cluster_extracellular Extracellular Space cluster_asi_neuron ASI Sensory Neuron This compound This compound SRG-36/37 SRG-36/SRG-37 Receptor Complex This compound->SRG-36/37 Binding EGL-30 EGL-30 (Gqα) SRG-36/37->EGL-30 Activation Downstream\nEffectors Downstream Effectors EGL-30->Downstream\nEffectors Signal Transduction DAF-7_repression Repression of daf-7 (TGF-β) Expression Downstream\nEffectors->DAF-7_repression Behavioral_Output Behavioral & Developmental Responses DAF-7_repression->Behavioral_Output Leads to ascaroside_extraction_workflow Culture 1. C. elegans Liquid Culture Harvest 2. Harvest Supernatant Culture->Harvest SPE 3. Solid-Phase Extraction (C18) Harvest->SPE Elute 4. Elute with Methanol SPE->Elute Dry_Reconstitute 5. Dry and Reconstitute Elute->Dry_Reconstitute LCMS 6. LC-MS Analysis Dry_Reconstitute->LCMS ascr5_logical_relationships cluster_context Context cluster_response Response ascr5 This compound Low_Conc Low Concentration High_Conc High Concentration (+ ascr#2, ascr#3) Dauer Dauer Formation High_Conc->Dauer if Larva Repulsion Repulsion/Dispersal High_Conc->Repulsion if Adult Aggregation Aggregation (npr-1 mutant) High_Conc->Aggregation if Adult & npr-1 mutant Larva Larval Stage Adult Adult Stage

References

discovery and isolation of ascaroside ascr#5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Isolation of Ascaroside ascr#5

Introduction

Ascarosides are a class of signaling molecules, comprised of the dideoxysugar ascarylose linked to a fatty acid-like side chain, that regulate various aspects of nematode physiology and behavior. In the model organism Caenorhabditis elegans, these molecules are crucial for chemical communication, influencing developmental timing, mating, and social behaviors. Ascaroside #5 (this compound), also known as ascaroside C3 (asc-ωC3), is a potent component of the dauer pheromone mixture, which induces entry into a stress-resistant larval stage.[1][2] Beyond its role in dauer formation, this compound is involved in axon regeneration, hermaphrodite repulsion, and synergistic interactions with other ascarosides to elicit specific behavioral responses.[1][3][4]

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended for researchers, scientists, and professionals in drug development. It details the experimental protocols, summarizes quantitative data, and visualizes the relevant biological pathways.

Discovery and Biological Activity

The identification of this compound was a result of activity-guided fractionation of the complex mixture of metabolites secreted by C. elegans.[1] While early research identified ascarosides like ascr#1, their low specific activity could not account for the full dauer-inducing potential of the natural pheromone extract.[1] Subsequent studies led to the isolation of more potent ascarosides, including this compound, which was found to synergize with other ascarosides, such as ascr#2 and ascr#3, to regulate dauer formation and social behaviors.[1]

Beyond its function as a dauer pheromone, this compound has been shown to promote axon regeneration in adult C. elegans by activating a specific G-protein coupled receptor (GPCR)–Gqα signaling pathway.[3] It is also one of the ascarosides responsible for the repulsion of hermaphrodites at high concentrations, a behavior mediated by the ASK sensory neurons.[1]

Quantitative Data

The following tables summarize the key quantitative information for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Systematic Name Ascaroside C3 (asc-ωC3)[5]
CAS Number 1086696-26-5[6]
Molecular Formula C₉H₁₆O₆[6]
Molecular Weight 220.22 g/mol [6]
[M-H]⁻ Ion (m/z) 219.0874[7]
[M+Na]⁺ Ion (m/z) 243.0845[7]

Table 2: Biological Activity and Concentration

ParameterValue/ObservationReference
Primary Function Dauer pheromone, promotes axon regeneration[2][3]
Synergistic Activity Acts with ascr#2 and ascr#3 in dauer induction and social signaling[1]
Concentration in Culture Highly variable; generally in the nanomolar range for short-chain ascarosides[8]
Repulsive Concentration High concentrations are repulsive to wild-type hermaphrodites[4]

Experimental Protocols

The isolation and identification of this compound from C. elegans culture requires a multi-step process involving worm cultivation, metabolite extraction, and chromatographic purification, followed by analytical characterization.

Large-Scale Culture of C. elegans

A high density of worms is required to obtain sufficient quantities of this compound for analysis.

  • Synchronization and Inoculation : Synchronized L1 larvae of C. elegans (N2 Bristol strain) are used to inoculate S-complete liquid medium.

  • Cultivation : Worms are grown at 22.5°C with shaking (225 rpm) for approximately 9 days.[7]

  • Feeding : The culture is fed with a concentrated stock of E. coli (e.g., HB101) daily to support population growth.[7]

  • Harvesting : After 9 days, the culture medium is separated from the worms by centrifugation. The supernatant, containing the secreted ascarosides, is collected for extraction.[9]

Extraction of Crude Ascarosides

This protocol is adapted from standard methods for ascaroside extraction.[7]

  • Lyophilization : The collected culture medium is frozen and lyophilized to dryness over 2-3 days.

  • Ethanol Extraction : The resulting solid material is ground to a fine powder. The powder is then extracted twice with 190-proof ethanol with vigorous shaking. The first extraction is for 2 hours, and the second is performed overnight.[7]

  • Filtration and Concentration : The ethanol extracts are filtered to remove solid debris. The combined filtrate is then concentrated to dryness using a rotary evaporator or a SpeedVac to yield the crude pheromone extract.[7]

  • Storage : The crude extract is stored at -20°C until further purification.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude extract is a complex mixture and requires chromatographic separation to isolate this compound.

  • Column : A reversed-phase C18 column is typically used.

  • Mobile Phase : A gradient of acetonitrile in water (both containing 0.1% formic acid) is a common mobile phase system.

  • Detection : Elution is monitored by UV absorbance and/or mass spectrometry (LC-MS).

  • Fraction Collection : Fractions are collected, and those corresponding to the mass of this compound ([M-H]⁻ or [M+Na]⁺) are pooled. Activity-guided fractionation, using the dauer formation assay, can also be employed to track the active compounds.[1]

Structural Characterization

The final identification and structural confirmation of this compound relies on mass spectrometry and NMR spectroscopy.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to determine the mass-to-charge ratio (m/z) of the isolated compound, confirming its molecular weight. Tandem MS (MS/MS) can be used to obtain fragmentation patterns characteristic of the ascaroside class, such as the common product ion at m/z 73 in negative ion mode.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed on the purified sample to elucidate the complete chemical structure, including stereochemistry.[10][11] This is the definitive method for structural confirmation.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Figure 1. Experimental Workflow for this compound Isolation and Identification cluster_culture C. elegans Culturing cluster_extraction Extraction cluster_purification Purification & Analysis cluster_output Output culture Large-Scale Liquid Culture harvest Harvest Supernatant culture->harvest lyophilize Lyophilization harvest->lyophilize etoh_extract Ethanol Extraction lyophilize->etoh_extract concentrate Concentration etoh_extract->concentrate hplc HPLC Purification concentrate->hplc lcms LC-MS Analysis hplc->lcms nmr NMR Spectroscopy hplc->nmr pure_ascr5 Pure this compound lcms->pure_ascr5 structure Structure Elucidation nmr->structure

Figure 1. Workflow for this compound Isolation.
Biosynthesis Pathway of this compound

Ascaroside biosynthesis begins with very long-chain fatty acids (VLCFAs) which are modified and then shortened via peroxisomal β-oxidation.[12][13] this compound is an ω-ascaroside, and its production is dependent on the acyl-CoA oxidases ACOX-1.1 and ACOX-1.2.[3][14]

biosynthesis_pathway Figure 2. Biosynthetic Pathway of this compound vlfa Very Long-Chain Fatty Acid (VLCFA) omega_vlfa ω-oxygenated VLCFA vlfa->omega_vlfa ω-oxidation vlcfa_asc VLCFA-ascaroside omega_vlfa->vlcfa_asc Ascarylose addition beta_ox Peroxisomal β-oxidation vlcfa_asc->beta_ox ascr5 This compound (asc-ωC3) beta_ox->ascr5 Chain shortening enzyme1 CYP Enzyme enzyme1->omega_vlfa enzyme2 Glucuronyltransferase (?) enzyme2->vlcfa_asc enzyme3 ACOX-1.1, ACOX-1.2 DAF-22, etc. enzyme3->beta_ox

Figure 2. Biosynthesis of this compound.
Signaling Pathway for Axon Regeneration

This compound promotes axon regeneration in injured neurons through a specific GPCR-Gqα pathway.[3]

signaling_pathway Figure 3. This compound Signaling Pathway in Axon Regeneration ascr5 This compound receptor GPCRs (SRG-36 / SRG-37) ascr5->receptor Binds g_protein Gqα (EGL-30) receptor->g_protein Activates downstream Downstream Effectors g_protein->downstream Activates response Axon Regeneration downstream->response

Figure 3. This compound Signaling in Axon Regeneration.

References

ascr#5 signaling in nematode development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to ascr#5 Signaling in Nematode Development

Introduction to Ascaroside Signaling

Ascarosides are a class of small molecules, derived from the sugar ascarylose, that serve as a chemical language for the nematode Caenorhabditis elegans. These molecules regulate various aspects of nematode life, including larval development, mating behavior, and social interactions. Ascaroside #5 (this compound) is a key component of the dauer pheromone, a mixture of ascarosides that induces entry into the dauer larval stage, a non-aging, stress-resistant alternative developmental state. This guide provides a detailed overview of the signaling pathways, quantitative effects, and experimental methodologies related to this compound in nematode development.

Core Signaling Pathways of this compound

The perception of this compound is primarily mediated by specific G-protein coupled receptors (GPCRs) expressed in sensory neurons. The binding of this compound to these receptors initiates a cascade of intracellular events that ultimately influence developmental decisions.

Receptor Binding and Downstream Signal Transduction

This compound is recognized by at least two GPCRs, DAF-37 and DAF-38, which are expressed in the ASI and ASJ sensory neurons, respectively. These receptors act redundantly to regulate downstream signaling pathways. Upon ligand binding, these GPCRs are thought to signal through heterotrimeric G-proteins to regulate the activity of guanylate cyclases. This leads to changes in the intracellular concentration of cyclic GMP (cGMP).

Integration with TGF-β and Insulin/IGF-1 Signaling

The cGMP signal initiated by this compound perception is integrated with two major developmental signaling pathways: the TGF-β pathway and the insulin/IGF-1 signaling (IIS) pathway.

  • TGF-β Pathway: In the absence of dauer pheromone, the TGF-β-like ligand DAF-7 is expressed and signals through the receptors DAF-1 and DAF-4, leading to the phosphorylation and inactivation of the SMAD transcription factors DAF-8 and DAF-14. This allows the nuclear hormone receptor DAF-12 to promote reproductive development. When this compound is present, it inhibits the expression of DAF-7, leading to the activation of DAF-8 and DAF-14, which in turn inhibit DAF-12, promoting entry into the dauer stage.

  • Insulin/IGF-1 Signaling (IIS) Pathway: The IIS pathway also plays a crucial role in dauer formation. Under favorable conditions, the insulin-like peptide DAF-28 is expressed, activating the insulin receptor DAF-2. This leads to the phosphorylation and cytoplasmic retention of the FOXO transcription factor DAF-16. This compound signaling inhibits the IIS pathway, allowing DAF-16 to enter the nucleus and promote the expression of genes required for dauer entry and longevity.

The integration of these pathways allows the nematode to make a robust decision about whether to enter the dauer stage based on environmental cues.

ascr5_signaling_pathway cluster_neuron Sensory Neuron (ASI/ASJ) cluster_downstream Downstream Signaling ascr5 This compound DAF37_38 DAF-37 / DAF-38 (GPCRs) ascr5->DAF37_38 G_protein G-Protein DAF37_38->G_protein Guanylate_Cyclase Guanylate Cyclase G_protein->Guanylate_Cyclase cGMP cGMP Guanylate_Cyclase->cGMP production TGF_beta TGF-β Pathway (DAF-7) cGMP->TGF_beta IIS Insulin/IGF-1 Pathway (DAF-2) cGMP->IIS DAF12 DAF-12 (Nuclear Hormone Receptor) TGF_beta->DAF12 DAF16 DAF-16 (FOXO Transcription Factor) IIS->DAF16 Dauer_Formation Dauer Formation DAF12->Dauer_Formation DAF16->Dauer_Formation

This compound Signaling Pathway leading to Dauer Formation.

Quantitative Data on this compound Effects

The concentration of this compound in the environment is a critical determinant of its biological effects. The following tables summarize the quantitative data from key studies on the dose-dependent effects of this compound on dauer formation.

This compound Concentration% Dauer Formation (N2 wild-type)Reference
1 µM~10%
10 µM~50%
100 µM~90%
This compound ConcentrationMean Chemotaxis IndexReference
1 fM0.2
100 fM0.6
10 pM0.2

Experimental Protocols

Dauer Formation Assay

This assay is used to quantify the effect of this compound on the decision to enter the dauer larval stage.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • This compound stock solution (in ethanol)

  • M9 buffer

  • Synchronized L1-stage C. elegans

Procedure:

  • Prepare NGM plates seeded with a lawn of E. coli OP50.

  • Add the desired concentration of this compound (or ethanol as a control) to the surface of the NGM plates. Allow the ethanol to evaporate completely.

  • Transfer a population of synchronized L1-stage nematodes to the center of the prepared plates.

  • Incubate the plates at 25°C for 48-72 hours.

  • Score the number of dauer and non-dauer larvae on each plate. Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.

  • Calculate the percentage of dauer formation as (number of dauer larvae / total number of larvae) x 100.

dauer_assay_workflow start Start prep_plates Prepare NGM plates with E. coli OP50 start->prep_plates add_ascr5 Add this compound (or ethanol control) prep_plates->add_ascr5 transfer_worms Transfer L1s to plates add_ascr5->transfer_worms sync_worms Synchronize C. elegans to L1 stage sync_worms->transfer_worms incubate Incubate at 25°C for 48-72h transfer_worms->incubate score_worms Score dauer vs. non-dauer larvae incubate->score_worms calculate_percent Calculate % Dauer Formation score_worms->calculate_percent end End calculate_percent->end

Workflow for the Dauer Formation Assay.

Chemotaxis Assay

This assay measures the attractive or repulsive behavioral response of nematodes to this compound.

Materials:

  • Chemotaxis agar plates (1.6% agar, 5 mM KPO4 pH 6.0, 1 mM CaCl2, 1 mM MgSO4)

  • This compound solution

  • Control solution (e.g., ethanol)

  • Sodium azide (as an anesthetic)

  • Well-fed, young adult C. elegans

Procedure:

  • Pour chemotaxis agar plates and allow them to solidify.

  • On opposite sides of the plate, spot a small volume of the this compound solution and the control solution. Add a spot of sodium azide to each spot to anesthetize worms that reach the target.

  • Wash a population of young adult nematodes in M9 buffer and place them at the center of the plate, equidistant from the this compound and control spots.

  • Allow the worms to move freely on the plate for a set period (e.g., 1 hour).

  • Count the number of worms at the this compound spot (N_ascr5) and the control spot (N_control).

  • Calculate the chemotaxis index (CI) as (N_ascr5 - N_control) / (N_ascr5 + N_control). A positive CI indicates attraction, while a negative CI indicates repulsion.

Conclusion

This compound plays a pivotal role in the chemical communication system of C. elegans, particularly in the regulation of dauer formation. The signaling cascade initiated by this compound is complex, involving specific GPCRs and the integration of major developmental pathways. The quantitative and dose-dependent nature of this compound's effects highlights the precision of this signaling system. The experimental protocols described herein provide a framework for the continued investigation of ascaroside signaling and its broader implications for neurobiology and developmental biology.

The Multifaceted Role of Ascaroside #5 in C. elegans Social Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nematode Caenorhabditis elegans has emerged as a powerful model organism for dissecting the molecular and neural underpinnings of social behavior. Communication within and between populations is largely mediated by a complex language of small molecules known as ascarosides. Among these, ascaroside #5 (ascr#5) plays a pivotal, albeit complex, role in orchestrating a range of social behaviors, from aggregation and repulsion to the regulation of developmental diapause. This technical guide provides an in-depth examination of the functions of this compound, detailing the signaling pathways it modulates, the experimental protocols used to elucidate its activity, and a summary of the quantitative data defining its behavioral impact. This document is intended to serve as a comprehensive resource for researchers in neuroscience, chemical biology, and drug development seeking to understand and manipulate the chemical signaling that governs social interactions.

Introduction: Ascarosides as a Chemical Language

C. elegans secretes a diverse library of ascarosides, which are derivatives of the dideoxysugar ascarylose. These molecules act as pheromones, conveying information about population density, food availability, and the presence of potential mates.[1][2] The social cues encoded by ascarosides are not monolithic; rather, the worm's response is dictated by the specific blend of ascarosides, their concentrations, and the genetic background of the receiving animal.[1] this compound, a short-chain ascaroside, is a key component of this chemical lexicon, influencing major life history decisions and social dynamics.[3]

Quantitative Analysis of this compound-Mediated Behaviors

The behavioral effects of this compound are highly concentration-dependent and are often modulated by the presence of other ascarosides. The following tables summarize the available quantitative data on the role of this compound in key social behaviors.

Table 1: Dose-Dependent Effects of this compound on Dauer Formation

Concentration% Dauer Formation (Wild-Type N2)Synergistic FactorsReference(s)
220 nMSignificant induction-[2]
2 µMInduces L2d stage in crh-1 mutants-
6000 nMPotent induction-[2]
Not specifiedMore potent than ascr#1, ascr#2, ascr#3Synergizes with ascr#2 and ascr#3[1][2][3]

Table 2: Influence of this compound on Aggregation and Repulsion Behaviors

BehaviorWorm StrainThis compound Concentration/ContextQuantitative EffectReference(s)
RepulsionN2 (solitary)Mixture with ascr#2 and ascr#3Strong repulsion[1][4]
Attractionnpr-1 loss-of-function (social)Mixture with ascr#2 and ascr#3Attraction[5]
ExplorationN2Not specifiedWeakly suppresses exploration[6]

Signaling Pathways and Molecular Mechanisms

The perception of this compound is mediated by specific G-protein coupled receptors (GPCRs) expressed in a subset of chemosensory neurons. This sensory input is then integrated into downstream signaling cascades that ultimately modulate behavior.

This compound Perception and Neuronal Circuitry

This compound is primarily detected by the heterodimeric GPCRs SRG-36 and SRG-37, which are expressed in the ASI chemosensory neurons.[1][3] The ASK neurons also play a role in ascaroside perception, contributing to the context-dependent behavioral outputs.[1][7] Downstream of the GPCRs, signaling involves conserved pathways such as the TGF-β and insulin/IGF-1 signaling pathways, particularly in the context of dauer formation.[1][3]

ascr5_signaling_pathway cluster_environment Extracellular cluster_asi_neuron ASI Sensory Neuron cluster_response Behavioral & Developmental Output ascr5 This compound srg36_37 SRG-36 / SRG-37 (GPCRs) ascr5->srg36_37 Binds to g_protein G-protein signaling srg36_37->g_protein Activates downstream Downstream Signaling Cascades g_protein->downstream Modulates dauer Dauer Formation downstream->dauer social_behavior Social Behavior (Aggregation/Repulsion) downstream->social_behavior

This compound Signaling Pathway
Biosynthesis of this compound

The biosynthesis of ascarosides is a modular process that integrates inputs from fatty acid metabolism and carbohydrate chemistry. The production of this compound involves the peroxisomal β-oxidation of a very-long-chain fatty acid, which is then linked to an ascarylose sugar moiety. The gene daf-22, which encodes a thiolase, is essential for the final steps of this process.

ascr5_biosynthesis vlcfa Very-Long-Chain Fatty Acid perox_beta_ox Peroxisomal β-oxidation vlcfa->perox_beta_ox short_chain_fa Short-chain Fatty Acid perox_beta_ox->short_chain_fa daf22 DAF-22 (Thiolase) perox_beta_ox->daf22 requires ascr5 This compound short_chain_fa->ascr5 ascarylose Ascarylose ascarylose->ascr5

Simplified Biosynthesis of this compound

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on C. elegans social behavior.

Dauer Formation Assay

This assay quantifies the dauer-inducing activity of this compound.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • Synchronized L1-stage C. elegans

  • Synthetic this compound stock solution (in ethanol)

  • Ethanol (vehicle control)

  • M9 buffer

Procedure:

  • Prepare NGM plates seeded with a small lawn of E. coli OP50.

  • Add the desired concentration of this compound (or ethanol for control plates) to the surface of the agar and allow it to dry.

  • Transfer a known number of synchronized L1 worms (e.g., 100-200) to the center of each plate.

  • Incubate the plates at 25°C for 48-72 hours.

  • Score the number of dauer and non-dauer larvae on each plate. Dauer larvae are thin, dark, and resistant to 1% SDS.

  • Calculate the percentage of dauer formation for each concentration of this compound.

Aggregation/Repulsion Assay

This assay measures the attractive or repulsive effects of this compound.

Materials:

  • Chemotaxis agar plates (low-peptone NGM)

  • Synchronized young adult hermaphrodites

  • Synthetic this compound stock solution

  • Control solution (e.g., ethanol)

  • Sodium azide (anesthetic)

Procedure:

  • Prepare chemotaxis plates.

  • On opposite sides of the plate, spot a small volume of the this compound solution and the control solution. A small amount of sodium azide can be added to each spot to immobilize worms that reach the target.

  • Wash worms in M9 buffer to remove bacteria.

  • Place a population of worms (e.g., 50-100) at the center of the plate, equidistant from the two spots.

  • Allow the worms to move freely for a set period (e.g., 1 hour).

  • Count the number of worms at the this compound spot (N_ascr5) and the control spot (N_control).

  • Calculate a chemotaxis index (CI) = (N_ascr5 - N_control) / (N_ascr5 + N_control). A positive CI indicates attraction, while a negative CI indicates repulsion.

experimental_workflow start Start: Synchronized L1 Worm Population prep_plates Prepare Assay Plates (e.g., Dauer or Chemotaxis) start->prep_plates add_ascr5 Add Synthetic this compound and Control Vehicle prep_plates->add_ascr5 add_worms Transfer Worms to Plates add_ascr5->add_worms incubation Incubate under Controlled Conditions add_worms->incubation scoring Score Behavioral Phenotype (e.g., % Dauer, Chemotaxis Index) incubation->scoring analysis Data Analysis and Statistical Evaluation scoring->analysis

General Experimental Workflow for Behavioral Assays

Conclusion and Future Directions

This compound is a critical signaling molecule in C. elegans, acting as a potent inducer of the dauer diapause and a modulator of social behaviors such as aggregation and repulsion. Its activity is mediated by specific GPCRs in chemosensory neurons and is highly dependent on concentration and the presence of other ascarosides. The intricate interplay between this compound and other pheromones highlights the complexity of chemical communication in this model organism.

For drug development professionals, the ascaroside signaling pathway presents a potential target for novel anthelmintics. Disrupting the perception or synthesis of these essential chemical cues could have profound effects on the viability and reproductive success of parasitic nematodes. Further research is needed to fully elucidate the downstream signaling pathways and to identify small molecule inhibitors of the this compound receptors. A deeper understanding of the structure-activity relationships of ascarosides will also be crucial for the rational design of such compounds. The experimental protocols and quantitative data presented in this guide provide a foundation for these future investigations.

References

Technical Guide: The ascr#5 Receptor SRG-37 in Caenorhabditis elegans

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The nematode Caenorhabditis elegans utilizes a complex language of small-molecule pheromones, known as ascarosides, to regulate critical life decisions, including developmental timing, mating, and social behaviors. A key component of this chemosensory system is the G-protein coupled receptor (GPCR) SRG-37, which, along with its partially redundant paralog SRG-36, functions as a specific receptor for the dauer-inducing pheromone ascaroside #5 (ascr#5).[1][2] This technical guide provides a comprehensive overview of SRG-37, detailing its role in distinct signaling pathways, summarizing key quantitative data from functional assays, and providing detailed experimental protocols for its study.

Core Function and Expression of SRG-37

SRG-37 is a serpentine receptor belonging to the class G family of chemoreceptors in C. elegans.[3] Its primary role is the perception of this compound, a specific ascaroside that influences developmental and neurological processes.

  • Ligand Specificity: SRG-37 is specifically required for the perception of this compound. Strains with deletions in the genomic region containing srg-36 and srg-37 exhibit resistance to this compound-induced dauer formation but maintain normal sensitivity to other ascarosides.[2]

  • Expression and Localization: SRG-37 is strongly expressed in the ASI pair of amphid sensory neurons.[2][4] Within these neurons, the receptor localizes to the sensory cilia, the primary site of environmental chemical detection.[2]

  • Functional Redundancy: SRG-37 shares a high degree of functional overlap with SRG-36. Both genes are located in a tandem repeat on the X chromosome and are often disrupted together in this compound-resistant wild isolates.[2][5] Experiments have shown that complementing these resistant strains with cDNA from either srg-36 or srg-37 can restore sensitivity to this compound, indicating at least partial redundancy.[2]

Signaling Pathways and Biological Roles

SRG-37 is a critical upstream component in at least two distinct signaling cascades: the regulation of the dauer developmental diapause and the promotion of axon regeneration.

Dauer Formation

Under conditions of high population density and limited food, C. elegans larvae can enter a stress-resistant, alternative developmental stage called the dauer larva.[6] Ascarosides, including this compound, are the key signals for population density. The binding of this compound to SRG-37 in the ASI neurons is a crucial input for this decision. This signal is integrated with other environmental cues and transduced through conserved signaling pathways, including TGF-β and insulin/IGF-1 signaling (IIS), which ultimately converge on the nuclear hormone receptor DAF-12 to regulate the transcriptional program for dauer entry.[7][8]

G cluster_input Environmental Cues cluster_neuron ASI Sensory Neuron cluster_integration Signal Integration cluster_output Developmental Decision This compound This compound SRG-37 SRG-37 This compound->SRG-37 Binds GPCR_Signal G-protein Signaling SRG-37->GPCR_Signal Integration Signal Convergence GPCR_Signal->Integration TGF_beta TGF-β Pathway TGF_beta->Integration Insulin Insulin/IGF-1 Pathway Insulin->Integration DAF-12 DAF-12/DIN-1S Nuclear Receptor Complex Integration->DAF-12 Regulates Dauer Dauer Formation DAF-12->Dauer Promotes

Caption: SRG-37 signaling pathway in dauer formation.
Axon Regeneration

Recent studies have uncovered a surprising role for ascaroside signaling in the nervous system's response to injury. Specifically, this compound signaling via SRG-36/SRG-37 promotes adult-specific axon regeneration.[1] In this pathway, SRG-37 acts as the upstream GPCR that, upon activation by this compound, stimulates the Gqα protein EGL-30.[1] This activation initiates a downstream JNK MAP kinase cascade, a pathway known to be a positive regulator of axon regeneration in C. elegans.[1]

G This compound This compound SRG-37 SRG-37/SRG-36 (GPCR) This compound->SRG-37 Activates EGL-30 EGL-30 (Gqα) SRG-37->EGL-30 Activates JNK JNK MAP Kinase Cascade EGL-30->JNK Activates Regeneration Axon Regeneration JNK->Regeneration Promotes

Caption: SRG-37 signaling pathway in axon regeneration.

Quantitative Data Presentation

Quantitative analysis of SRG-37 function has primarily been conducted through behavioral and developmental assays.

Table 1: this compound-Induced Dauer Formation

This table summarizes the response of different C. elegans genotypes to this compound treatment. The data highlight the essential role of srg-37 in this process.

GenotypeThis compound ConcentrationTemperature% Dauer Formation (Normalized)Reference
N2 (Wild-type)2 µM25 °C~80-90%[5]
srg-37(ean179) natural deletion2 µM25 °C~10-20% (Reduced Sensitivity)[5]
srg-37(Δ) CRISPR deletion2 µM25 °C~0-10% (Resistant)[5]
srg-36(Δ) CRISPR deletion2 µM25 °C~70-80% (Slightly Reduced)[5]
srg-36(Δ); srg-37(Δ) double mutant2 µM25 °C~0-5% (Fully Resistant)[5]

Data are estimated from published figures and represent the general trend. Exact values may vary between experiments.

Table 2: Ascaroside-Induced Calcium Transients in ASH Neurons

This table shows the results of ectopically expressing srg-37 in the ASH nociceptive neurons, which do not normally express this receptor. This "gain-of-function" approach demonstrates that SRG-37 is sufficient to confer this compound sensitivity to a naive neuron.

Ectopic Expression in ASHAscaroside StimulusPeak GCaMP3 Response (ΔF/F %)Reference
srg-37 C6 Ascaroside (this compound)~150-200% [3]
srg-37 C3 AscarosideNo significant response[3]
Control (No ectopic expression)C6 Ascaroside (this compound)No significant response[3]

ΔF/F % represents the percentage change in fluorescence of the GCaMP3 calcium sensor upon stimulation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of SRG-37 function. The following are standard protocols for key assays.

Protocol: this compound-Induced Dauer Formation Assay

This assay quantifies the propensity of a worm population to enter the dauer stage in response to a specific concentration of this compound.

  • Worm Synchronization:

    • Bleach gravid adult hermaphrodites to harvest eggs.

    • Wash eggs three times in M9 buffer.

    • Allow eggs to hatch overnight in M9 buffer without food to obtain a synchronized population of L1 larvae.

  • Assay Plate Preparation:

    • Prepare 6 cm NGM-lite agar plates.

    • Prepare a stock solution of this compound in ethanol. Dilute to the final desired concentration (e.g., 2 µM) in a suspension of OP50 E. coli. For control plates, use an equivalent volume of ethanol in the OP50 suspension.[5]

    • Spot 50 µL of the this compound/OP50 or control/OP50 mixture onto the center of the assay plates and allow to dry.

  • Assay Execution:

    • Transfer approximately 100-150 synchronized L1 larvae to each assay plate.

    • Incubate plates at the desired temperature (e.g., 25°C) for 48-72 hours.[5]

  • Scoring and Data Analysis:

    • After incubation, add a drop of 1% sodium dodecyl sulfate (SDS) to the edge of the bacterial lawn. Dauer larvae are resistant to SDS and will continue moving, while non-dauer animals will be rapidly paralyzed and killed.

    • Count the number of surviving (dauer) and dead (non-dauer) worms under a dissecting microscope.

    • Calculate the percentage of dauer formation for each plate: (Number of Dauer Larvae / Total Number of Larvae) * 100.

    • Perform the assay in triplicate for each condition and genotype.

Protocol: Ectopic Expression and Chemosensation Assay

This protocol describes how to test if SRG-37 can confer this compound sensitivity to a neuron that does not normally sense it, such as the ASH avoidance neuron.

G cluster_prep Strain Preparation cluster_assay Behavioral Assay cluster_analysis Data Analysis Step1 1. Generate Transgenic Strain (e.g., PASH::srg-37::gfp) via microinjection. Step2 2. Synchronize worms to young adult stage. Step1->Step2 Step3 3. Prepare quadrant chemotaxis plate (NGM agar). [12] Step2->Step3 Step4 4. Spot two quadrants with This compound + anesthetic (e.g., NaN3). Step3->Step4 Step5 5. Spot two control quadrants with solvent + anesthetic. Step4->Step5 Step6 6. Place ~100 washed worms at the origin. Step5->Step6 Step7 7. Incubate for 1 hour. Step6->Step7 Step8 8. Count worms in each of the four quadrants. Step7->Step8 Step9 9. Calculate Chemotaxis Index: CI = (WormsTest - WormsControl) / TotalWorms Step8->Step9

Caption: Experimental workflow for an this compound avoidance assay.
  • Transgenesis:

    • Create a DNA construct where the srg-37 coding sequence is driven by a promoter specific to the target neuron (e.g., the sra-6 promoter for ASH neurons).

    • Generate transgenic animals by microinjecting this construct, along with a co-injection marker, into the gonad of wild-type worms.

  • Chemotaxis Plate Preparation:

    • Use a standard 4-quadrant petri dish with chemotaxis agar.[9]

    • Prepare a "Test" solution of this compound in a suitable solvent (e.g., ethanol) mixed with an anesthetic like sodium azide.

    • Prepare a "Control" solution with only the solvent and anesthetic.

    • Spot 1 µL of the Test solution on two opposing quadrants and 1 µL of the Control solution on the other two quadrants.[9]

  • Assay and Scoring:

    • Wash synchronized young adult worms in M9 buffer to remove bacteria.[10]

    • Place a drop containing 50-200 worms at the center (origin) of the plate.[9]

    • Allow the assay to run for 1 hour.

    • Count the number of worms in the test quadrants (N_test) and control quadrants (N_control).

    • Calculate the Chemotaxis Index (CI) = (N_test - N_control) / (N_test + N_control). A negative CI indicates avoidance.

Implications for Research and Drug Development

SRG-37 represents an important node in the neuro-hormonal regulation of development and neuronal repair in C. elegans. Its specificity for this compound and its role as a GPCR make it an intriguing subject for further study.

  • Neuroscience: The discovery of its role in axon regeneration opens up new avenues for investigating how environmental chemical signals can influence nervous system repair.[1]

  • Drug Development: As a GPCR, SRG-37 belongs to a highly "druggable" class of proteins. While a direct homolog does not exist in humans, the signaling pathways it modulates (Gqα, JNK) are highly conserved. Understanding the structure-function relationship of SRG-37 and its interaction with this compound could provide insights into the design of novel molecules that target related GPCRs in other organisms.

  • Future Research: Key unanswered questions include the precise downstream effectors of the G-protein signaling cascade in the ASI neuron, the potential for heterodimerization with other GPCRs, and the full range of biological processes that are modulated by the this compound/SRG-37 signaling axis.

References

ascr#5 mechanism of action in dauer formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of ascr#5 in Dauer Formation

Introduction

The nematode Caenorhabditis elegans serves as a powerful model organism for studying developmental plasticity. In response to adverse environmental conditions such as high population density, limited food, and elevated temperatures, C. elegans larvae can enter a developmentally arrested, stress-resistant stage known as the dauer diapause.[1][2] This decision is orchestrated by a complex neuroendocrine signaling network that integrates environmental cues.[3] A key class of signaling molecules in this process is the ascarosides, a family of small-molecule pheromones that signal population density.[4][5] Among these, ascaroside#5 (this compound, also known as C3) is a particularly potent dauer-inducing pheromone.[6][7] This document provides a detailed overview of the molecular mechanisms through which this compound governs the decision to enter the dauer stage.

This compound Signaling Pathway: From Perception to Developmental Decision

The action of this compound begins with its detection by specific chemosensory neurons in the worm's head, which initiates a cascade of signaling events that ultimately alters gene expression to promote dauer development.

Neuronal Perception of this compound

This compound is primarily detected by a pair of amphid sensory neurons called ASI.[8] The perception is mediated by specific G-protein coupled receptors (GPCRs) expressed on the cilia of these neurons.[6]

  • Primary Receptors in ASI: The heterodimeric GPCRs SRG-36 and SRG-37 are the main receptors for this compound in the ASI neurons.[3][6][8] Genetic loss-of-function mutations in srg-36 and srg-37 result in significant resistance to this compound-induced dauer formation, and complementing these mutants with the respective cDNAs restores sensitivity.[9][10]

  • Secondary Receptors in ASK: A secondary pathway for this compound perception exists in the ASK sensory neurons via the GPCRs SRBC-64 and SRBC-66 .[8] However, the contribution of this pathway to this compound-mediated dauer entry is considered partial compared to the primary ASI pathway.[8][9]

Transduction and Downregulation of DAF-7/TGF-β

Upon binding of this compound to the SRG-36/SRG-37 receptors in ASI neurons, an intracellular G-protein signaling cascade is activated. The central consequence of this activation is the repression of the expression of daf-7, which encodes a Transforming Growth Factor-β (TGF-β) ligand.[6][8][9] Under favorable conditions (low pheromone levels), DAF-7 is secreted from the ASI neurons to promote reproductive growth.[2][11] this compound signaling directly inhibits this process, tilting the developmental balance toward dauer formation.[8]

The cAMP-response element binding protein (CREB), encoded by the crh-1 gene, plays a crucial role in this regulation. CRH-1 directly binds to the daf-7 promoter to activate its expression.[8] this compound signaling via SRG-36/37 leads to further repression of the already CRH-1-sensitized daf-7 expression, providing a critical rheostat for the developmental decision.[8]

Downstream Signaling Cascades

The reduction in DAF-7/TGF-β signaling is integrated with a parallel insulin/IGF-1 signaling (IIS) pathway. Both pathways converge to control the activity of a nuclear hormone receptor that executes the final developmental program.

  • The TGF-β Pathway: In the absence of the DAF-7 ligand, the DAF-1/DAF-4 receptor complex is inactive.[2][11] This allows a downstream complex of DAF-3 (a Co-SMAD transcription factor) and DAF-5 (a Sno/Ski homolog) to become active.[2][12] The active DAF-3/DAF-5 complex translocates to the nucleus to regulate the expression of genes that promote dauer entry.[2][11]

  • The Insulin/IGF-1 Signaling (IIS) Pathway: Pheromone signaling, in general, also downregulates the expression of multiple insulin-like peptides (ILPs), which are ligands for the DAF-2 insulin/IGF-1 receptor.[3][6] Reduced DAF-2 activity leads to the activation of the downstream FOXO transcription factor, DAF-16.[12] DAF-16 activation is a key requirement for dauer formation and longevity.[12]

  • Convergence on DAF-12/NHR: Both the TGF-β and IIS pathways ultimately regulate the activity of DAF-12, a nuclear hormone receptor.[2] When signaling in both pathways is low (as occurs in the presence of this compound), the synthesis of DAF-12's ligands, dafachronic acids, is repressed. The unliganded DAF-12, in conjunction with its corepressor DIN-1, binds to target genes to activate the transcriptional program for dauer morphogenesis.[2]

Quantitative Data on Ascaroside Activity

Synthetic ascarosides have been used to quantify and compare their dauer-inducing potencies. This compound is noted for its high potency, especially in synergistic mixtures.[6][7]

AscarosideRelative Dauer-Inducing PotencyNotesCitations
This compound (C3) HighDisplayed the most potent activity among early identified derivatives. Often used experimentally at concentrations around 2 µM.[6][13]
ascr#2 (C6) HighPotent inducer; its perception is mediated by DAF-37/DAF-38 GPCRs in ASI neurons.[3][6][9]
ascr#3 (C9) HighPotent inducer, also perceived by SRBC-64/SRBC-66 in ASK neurons.[3][9]
ascr#1 LowerLess potent than ascr#2, ascr#3, and this compound.[4][9]
Synergistic Mixtures Very HighMixtures of ascr#2, ascr#3, and this compound are highly potent and can induce dauer formation at concentrations where individual components are inactive.[7][14]

Experimental Protocols

The primary method for studying the effect of this compound is the quantitative dauer formation assay.

Protocol: Quantitative Dauer Formation Assay

Objective: To quantify the percentage of a C. elegans population that enters the dauer stage in response to a specific concentration of synthetic this compound.

Materials:

  • Nematode Growth Medium (NGM) agar plates.

  • E. coli OP50 culture (food source).

  • Synchronized L1-stage C. elegans (e.g., wild-type N2 strain).

  • Synthetic this compound stock solution (e.g., in ethanol).

  • Control vehicle (e.g., ethanol).

  • 1% Sodium Dodecyl Sulfate (SDS) solution.

  • M9 Buffer.

  • Microscope for scoring.

Methodology:

  • Plate Preparation: Seed NGM plates with a small, defined lawn of E. coli OP50 and allow the bacteria to grow overnight at room temperature. The food amount is kept minimal to create a food-limiting condition that sensitizes the worms to the pheromone.

  • Ascaroside Application: Prepare serial dilutions of synthetic this compound. Pipette the desired amount of this compound solution (or ethanol for control plates) onto the center of the bacterial lawn. Allow the solvent to evaporate completely.

  • Worm Synchronization: Generate a synchronized population of L1 larvae by bleaching gravid adult hermaphrodites to isolate eggs, and then allowing the eggs to hatch overnight in M9 buffer without food.

  • Assay Initiation: Plate approximately 100-200 synchronized L1 larvae onto each prepared NGM plate (both this compound-treated and control plates).

  • Incubation: Incubate the plates at a constant temperature, typically 25°C, for 48 to 72 hours. Higher temperatures enhance dauer formation.[6]

  • Dauer Scoring:

    • Wash the worms off each plate using M9 buffer.

    • To distinguish true dauers from non-dauers, treat the worm suspension with 1% SDS for 15-20 minutes. Dauer larvae possess a resilient cuticle and will survive this treatment, while non-dauer larvae will lyse.

    • Count the number of surviving (dauer) and total worms (from a parallel, non-SDS treated sample) for each condition.

  • Data Analysis: Calculate the percentage of dauer formation for each concentration of this compound: (% Dauer = [Number of SDS-resistant worms / Total number of worms] x 100). Plot the results as a dose-response curve.

Visualizations

Signaling Pathways

Caption: this compound signaling pathway leading to dauer formation.

Experimental Workflow

dauer_assay_workflow start Start: Synchronize C. elegans to L1 stage prep_plates Prepare NGM plates with small E. coli lawn start->prep_plates add_ascr5 Add synthetic this compound (or control vehicle) to lawn prep_plates->add_ascr5 plate_worms Plate ~150 L1 larvae onto each plate add_ascr5->plate_worms incubate Incubate at 25°C for 48-72 hours plate_worms->incubate score Wash worms and treat with 1% SDS for 20 min incubate->score count Count surviving (dauer) larvae score->count analyze Calculate % Dauer Formation and plot dose-response count->analyze end End analyze->end

References

A Technical Guide to Natural Variants in Ascaroside#5 (ascr#5) Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural variation in the response to ascaroside#5 (ascr#5), a key signaling molecule in the nematode Caenorhabditis elegans. Understanding this variation is crucial for research in neurobiology, developmental biology, and for the development of novel anthelmintics. This document details the underlying signaling pathways, genetic factors, and experimental protocols relevant to the study of this compound response.

The this compound Signaling Pathway

This compound, a dauer-inducing pheromone, elicits a range of behavioral and developmental responses in C. elegans.[1] These responses are mediated by a specific G-protein coupled receptor (GPCR) signaling pathway. The primary receptors for this compound have been identified as SRG-36 and SRG-37.[2] Upon binding of this compound, these receptors activate a Gqα signaling cascade.

The activated Gqα subunit, encoded by the gene egl-30, initiates downstream signaling events.[2] This pathway has been shown to be crucial for processes such as axon regeneration.[2] While this compound is known to influence dauer formation and hermaphrodite repulsion, the complete downstream signaling network is still under investigation.[1][3]

ascr5_signaling_pathway ascr5 This compound receptor SRG-36 / SRG-37 (GPCR) ascr5->receptor Binds g_protein Gqα (egl-30) receptor->g_protein Activates downstream Downstream Effectors g_protein->downstream Activates response Cellular Response (e.g., Axon Regeneration, Dauer Formation) downstream->response

Figure 1: this compound signaling pathway.

Natural Variation in this compound Response

Significant natural variation exists in the response to this compound among different wild isolates of C. elegans.[4][5] This variation is heritable and can be mapped to specific genetic loci, known as quantitative trait loci (QTL).[6][7] These studies have identified several genes that contribute to the diversity of ascaroside responses.

Gene/LocusFunctionEffect on this compound ResponseReference
srg-37G-protein coupled receptor for this compoundA natural variant in this gene underlies differences in this compound-mediated responses.[4]
srg-36G-protein coupled receptor for this compoundAlong with srg-37, it is required for adult-specific axon regeneration in response to this compound.[2]
npr-1Neuropeptide Y receptor homologAllelic variation in npr-1 affects aggregation behavior in response to ascarosides. Strains with high npr-1 activity are solitary and are repulsed by this compound.[3][8]
glb-5Neuronal globinA polymorphism in this gene, along with npr-1, affects behavioral responses to environmental gases, which can be modulated by ascaroside signaling.[8]
daf-22Peroxisomal 3-ketoacyl-CoA thiolaseInvolved in ascaroside biosynthesis. Natural variants can lead to altered pheromone bouquets, indirectly affecting this compound-mediated social behaviors.[9][10]

Experimental Protocols: Chemotaxis Assay

The behavioral response to this compound is commonly quantified using a chemotaxis assay. This assay measures the movement of worms towards or away from a point source of the chemical. Below is a generalized protocol for a population-level chemotaxis assay.

3.1. Materials

  • Nematode Growth Medium (NGM) agar plates[11]

  • E. coli OP50 culture[12]

  • M9 buffer[13]

  • This compound stock solution (in ethanol or other suitable solvent)

  • Control solution (solvent only)

  • Sodium azide (anesthetic)[14]

3.2. Experimental Workflow

chemotaxis_workflow start Start: Synchronized Young Adult Worms wash Wash worms with M9 buffer to remove bacteria. start->wash place_worms Place washed worms at the origin. wash->place_worms prepare_plate Prepare chemotaxis plate: Mark quadrants and origin. spot_chems Spot this compound (+ azide) and control (+ azide) on opposite sides. prepare_plate->spot_chems spot_chems->place_worms incubate Incubate for a defined period (e.g., 1 hour). place_worms->incubate count Count worms in each quadrant. incubate->count calculate Calculate Chemotaxis Index (CI). count->calculate end End calculate->end

Figure 2: General workflow for a C. elegans chemotaxis assay.

3.3. Detailed Procedure

  • Worm Preparation:

    • Grow synchronized populations of young adult worms on NGM plates seeded with E. coli OP50.[14]

    • Wash the worms off the plates with M9 buffer.[13]

    • Centrifuge the worm suspension at low speed and aspirate the supernatant to remove bacteria. Repeat this wash step 3-4 times.[13][14]

    • After the final wash, resuspend the worm pellet in a small volume of M9 buffer.[13]

  • Plate Preparation:

    • Use unseeded NGM plates for the assay.

    • Draw a line on the bottom of the plate to divide it into two or four quadrants. Mark an origin at the center.[14]

    • Prepare test and control solutions. The test solution contains this compound and sodium azide, while the control solution contains the solvent and sodium azide.[14]

    • Spot a small volume (e.g., 2 µL) of the test solution on one side of the plate and the control solution on the opposite side, equidistant from the origin.[14]

  • Running the Assay:

    • Pipette a small droplet of the washed worm suspension onto the origin of the assay plate.[14]

    • Allow the plate to sit at a constant temperature for a set amount of time (e.g., 60 minutes).

    • Count the number of worms in the test quadrant(s) and the control quadrant(s). Worms that have reached the azide are immobilized, which facilitates counting.[14]

  • Data Analysis:

    • Calculate the Chemotaxis Index (CI) using the following formula: CI = (Number of worms at attractant - Number of worms at control) / (Total number of worms)

    • A positive CI indicates attraction, a negative CI indicates repulsion, and a CI near zero indicates no preference.

    • Perform multiple replicates for each strain and condition to ensure statistical significance.[13]

Quantitative Data on Natural Variation in Ascaroside Production

Natural diversity in the production of ascarosides, including the precursors and related compounds to this compound, has been quantified across numerous wild C. elegans strains. This variation in the "pheromone bouquet" is a key factor influencing this compound-mediated behaviors.

Ascaroside/RatioStrains AnalyzedKey FindingsReference
44 ascarosides95 wild strainsDiscovered strains with defects in producing specific subsets of ascarosides. Identified an inverse correlation between the production of two major classes of ascarosides.[9][10][15]
ascr#3:this compound ratio94 wild strainsIdentified common genomic loci, including variants in mecr-1 and pod-2, that are associated with variation in this ratio.[15]
Various ascarosidesRecently wild-isolated linesFound that different wild lines produce ascaroside mixtures that induce a wide diversity of dauer larva formation responses. The quantity and ratios of ascaroside molecules released also differed.[5]

Conclusion and Future Directions

The study of natural variants in this compound response in C. elegans provides a powerful model for understanding the genetic basis of chemosensation and behavior. The identification of genes like srg-36, srg-37, and npr-1 has provided valuable insights into the molecular mechanisms underlying these responses.

Future research should focus on:

  • Fine-mapping of additional QTLs to identify novel genes involved in this compound response.

  • Elucidating the complete downstream signaling cascades activated by this compound in different neuronal contexts.

  • Investigating the ecological significance of the observed natural variation in this compound response in the wild.

  • Leveraging this knowledge for the development of more effective and specific anthelmintic drugs that target nematode sensory pathways.

References

The Role of ascr#5 in Nematode Lifespan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascarosides are a class of small molecule signals secreted by nematodes, playing a crucial role in their chemical communication. These molecules, derived from the dideoxysugar ascarylose, regulate a variety of physiological and behavioral processes, including dauer larva formation, mating, and social aggregation.[1][2] While the impact of certain ascarosides on extending the lifespan of the model organism Caenorhabditis elegans has been a subject of significant research, the specific role of ascaroside #5 (ascr#5) in longevity remains less understood.

This technical guide provides an in-depth overview of the current understanding of ascaroside-mediated lifespan regulation in nematodes. While direct evidence for this compound's impact on lifespan is limited, we will explore the well-documented effects of other key ascarosides, namely ascr#2 and ascr#3, to provide a comprehensive framework. This guide will delve into the quantitative data, the underlying signaling pathways, and detailed experimental protocols relevant to studying the effects of ascarosides on nematode lifespan.

Quantitative Data on Ascaroside-Mediated Lifespan Extension

Studies have demonstrated that exposure to specific ascarosides can lead to a significant, concentration-dependent increase in the lifespan of C. elegans. The most extensively studied in this context are ascr#2 and ascr#3.

AscarosideConcentrationMean Lifespan Extension (%)OrganismReference
ascr#24 nM~9.8%C. elegans (N2)[3]
ascr#2400 nM~14.4%C. elegans (N2)[3]
ascr#30.04 nM~10.6%C. elegans (N2)[3]
ascr#34 nM~12.9%C. elegans (N2)[3]
ascr#3400 nM~21.2%C. elegans (N2)[3]

Signaling Pathways in Ascaroside-Mediated Longevity

The extension of lifespan by ascarosides such as ascr#2 and ascr#3 is notable for its distinctness from the canonical insulin/IGF-1 signaling (IIS) pathway, a major regulator of aging in many species.

Ascr#2 and Ascr#3 Signaling Pathway

Research has shown that the lifespan-extending effects of ascr#2 and ascr#3 are largely independent of the key IIS components DAF-2 (insulin/IGF-1 receptor) and DAF-16 (FOXO transcription factor). Instead, this pathway is dependent on the sirtuin SIR-2.1.[3] The signal is perceived by specific chemosensory neurons, and in the case of ascr#2, requires the G protein-coupled receptor DAF-37.[3]

ascaroside_lifespan_pathway cluster_environment Extracellular cluster_neuron Chemosensory Neuron ascr2 ascr#2 DAF37 DAF-37 (GPCR) ascr2->DAF37 binds SIR21 SIR-2.1 (Sirtuin) DAF37->SIR21 activates Lifespan Lifespan Extension SIR21->Lifespan major_lifespan_pathways cluster_IIS Insulin/IGF-1 Signaling (IIS) cluster_DAF12 DAF-12 Signaling DAF2 DAF-2 (Receptor) AGE1 AGE-1 (PI3K) DAF2->AGE1 AKT AKT-1/2, SGK-1 AGE1->AKT DAF16 DAF-16 (FOXO) AKT->DAF16 inhibits Longevity Longevity DAF16->Longevity promotes Ascarosides Ascarosides DAF9 DAF-9 (CYP450) Ascarosides->DAF9 inhibit DA Dafachronic Acids DAF9->DA produces DAF12 DAF-12 (NHR) DA->DAF12 activates DAF12->Longevity regulates lifespan_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_plates Prepare NGM plates with OP50 lawn prep_ascaroside Add ascaroside to plates prep_plates->prep_ascaroside transfer_worms Transfer L4 worms to experimental plates prep_ascaroside->transfer_worms prep_worms Synchronize C. elegans to L4 stage prep_worms->transfer_worms incubation Incubate at 20°C transfer_worms->incubation scoring Score survival daily or every other day incubation->scoring transfer_adults Transfer worms to fresh plates periodically scoring->transfer_adults during reproductive period survival_curve Generate survival curves scoring->survival_curve transfer_adults->scoring statistics Perform statistical analysis (e.g., Log-rank test) survival_curve->statistics

References

The Ecological Role of Ascaroside #5 in Soil Nematodes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ascarosides are a conserved class of small-molecule signals that govern many aspects of nematode life, including development, behavior, and reproduction. Within this chemical language, ascaroside #5 (ascr#5) emerges as a pivotal signaling molecule with a diverse and context-dependent functional portfolio. This technical guide provides an in-depth examination of the ecological role of this compound in soil nematodes, with a primary focus on the model organism Caenorhabditis elegans. We will dissect its function in inducing the stress-resistant dauer diapause, mediating complex social behaviors such as aggregation and repulsion, and promoting neuronal repair. This document details the underlying molecular signaling pathways, presents quantitative data on its biological activities, and outlines key experimental protocols for its study. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound signaling as a potential target for novel anthelmintics or therapeutic agents.

Core Functions of this compound

This compound is a multimodal signaling molecule that allows nematodes to integrate information about their population density and environmental conditions to make critical life-history decisions. Its functions are highly concentration-dependent and often synergistic with other ascarosides.

Dauer Larva Formation

One of the most critical roles of this compound is in regulating the entry into the dauer larval stage, a non-feeding, stress-resistant developmental state that allows nematodes to survive harsh conditions.[1][2]

  • Potent Inducer: this compound is the most potent and abundant of the dauer-inducing ascarosides found in C. elegans.[3]

  • Synergistic Activity: While potent on its own, this compound acts synergistically with other ascarosides, primarily ascr#2 and ascr#3, to robustly induce dauer formation.[1][4][5][6] A 10 nM equimolar mixture of ascr#2 and ascr#3 has been shown to significantly increase dauer formation, an effect that is enhanced by the presence of this compound.[5][6] This synergy suggests that nematodes perceive a complex blend of ascarosides to accurately gauge population density.[1]

Social Behavior and Communication

This compound is a key component of the chemical language that mediates social interactions among nematodes. The behavioral output is highly dependent on the concentration of the ascaroside blend and the genetic background of the nematode.

  • Hermaphrodite Repulsion: At high, dauer-inducing concentrations (nM to µM range), mixtures containing this compound, ascr#2, and ascr#3 are strongly repulsive to C. elegans hermaphrodites.[1][7] This avoidance behavior likely serves to disperse the population when density becomes unfavorably high.[5][6] This response is mediated by the neuropeptide Y receptor homolog NPR-1; strains with a high-activity variant of NPR-1 are repulsed, whereas those with low-activity variants or loss-of-function mutations find the same mixture attractive.[1][7]

  • Aggregation: In contrast to its repulsive effects at high concentrations, this compound, in combination with ascr#3, is involved in promoting aggregation behavior.[5][8][9] This suggests a complex, concentration-dependent role in managing population dynamics, from aggregation at moderate densities to dispersal at high densities.

  • Male Attraction Context: The primary male-attracting signals in C. elegans are mixtures of ascr#2, ascr#3, and ascr#4 at very low (femtomolar to picomolar) concentrations.[6][10] As the concentration of the ascaroside blend increases to the nanomolar levels required for dauer induction, where this compound plays a significant role, the mixture loses its attractiveness to males.[1][10]

Neuronal Regulation and Repair

Beyond development and social behavior, this compound plays a significant role in the nervous system.

  • Axon Regeneration: this compound actively promotes the regeneration of damaged axons.[11] This function is mediated by a specific G-protein-coupled receptor (GPCR)–Gqα signaling pathway, highlighting a role for ascaroside signaling in neuronal maintenance and repair.[4][9][11]

  • Olfactory Plasticity: In daf-22 mutants, which are deficient in ascaroside biosynthesis, olfactory plasticity is impaired. This defect can be rescued by the addition of synthetic this compound, ascr#2, or ascr#3, indicating that these pheromones are necessary for conditioning chemotactic behavior.[1]

Molecular Mechanisms of this compound Signaling

The diverse functions of this compound are rooted in its specific biosynthesis pathway and its perception by dedicated chemosensory neurons, which trigger distinct downstream signaling cascades.

Biosynthesis Pathway

Ascaroside biosynthesis is intrinsically linked to fatty acid metabolism, occurring through a series of modifications in the peroxisome.

  • Peroxisomal β-Oxidation: The fatty acid-like side chains of ascarosides are generated via the peroxisomal β-oxidation pathway.[1][3][4][12] This process involves a core set of enzymes, including ACOX-1 (acyl-CoA oxidase), MAOC-1 (monofunctional enoyl-CoA hydratase), DHS-28 (3-hydroxyacyl-CoA dehydrogenase), and DAF-22 (thiolase).[1][4]

  • Key Role of ACOX-1: The production of this compound is completely dependent on the ACOX-1 enzyme.[1] Mutations in the acox-1 gene abolish this compound production, demonstrating its critical and specific role in the biosynthesis of this particular ascaroside.[1]

ascr5_biosynthesis cluster_peroxisome Peroxisome cluster_cytosol Cytosol / Other lcfa Long-Chain Fatty Acyl-CoA acox1 ACOX-1 lcfa->acox1 enoyl_coa Enoyl-CoA acox1->enoyl_coa maoc1 MAOC-1 enoyl_coa->maoc1 hydroxy_coa 3-Hydroxyacyl-CoA maoc1->hydroxy_coa dhs28 DHS-28 hydroxy_coa->dhs28 keto_coa 3-Ketoacyl-CoA dhs28->keto_coa daf22 DAF-22 keto_coa->daf22 scfa Short-Chain Fatty Acyl-CoA (C3 precursor) daf22->scfa conjugation Conjugation Enzymes scfa->conjugation ascarylose Ascarylose Sugar Moiety ascarylose->conjugation ascr5 This compound conjugation->ascr5

Diagram 1: Simplified biosynthesis pathway for this compound.
Perception and Signal Transduction

This compound is detected by specific GPCRs on the surface of chemosensory neurons, which then transduce the signal to regulate gene expression and neuronal activity.

  • Receptors SRG-36 and SRG-37: this compound is primarily sensed by a heterodimeric GPCR complex formed by SRG-36 and SRG-37.[3][11][12] These receptors are expressed in a small number of sensory neurons, most notably the ASI neurons, which are critical for the decision to enter the dauer stage.[2][3][13]

  • Dauer Formation Pathway: In the ASI neurons, the binding of this compound to the SRG-36/SRG-37 receptors initiates a G-protein signaling cascade that leads to the repression of daf-7 gene expression.[2][3] DAF-7 is a TGF-β ligand that promotes continuous, reproductive development.[3] By downregulating daf-7, this compound signaling shifts the developmental balance towards dauer entry.[2][3]

  • Axon Regeneration Pathway: In the context of neuronal injury, this compound signaling through SRG-36/SRG-37 activates the Gqα protein EGL-30.[4][9][11] This activation is a key step in a cell-autonomous pathway that promotes the regrowth of severed axons.[11]

ascr5_signaling cluster_dauer Dauer Formation Pathway cluster_regen Axon Regeneration Pathway ascr5 This compound srg36_37_d SRG-36 / SRG-37 (in ASI Neuron) ascr5->srg36_37_d srg36_37_r SRG-36 / SRG-37 (in Injured Neuron) ascr5->srg36_37_r gpcr_d G-protein Signaling srg36_37_d->gpcr_d daf7 daf-7 (TGF-β) Expression gpcr_d->daf7 dauer Dauer Formation daf7->dauer promotes reproductive growth egl30 EGL-30 (Gqα) Activation srg36_37_r->egl30 regen Axon Regeneration egl30->regen

Diagram 2: Downstream signaling pathways of this compound.

Quantitative Analysis of Ascaroside Activity

The biological effects of ascarosides are tightly linked to their concentration. The following tables summarize key quantitative data related to the activity of this compound and its associated blends.

Table 1: Quantitative Effects of Ascarosides on C. elegans Development

Ascaroside(s) Concentration Primary Effect Notes Citations
ascr#2, ascr#3 10 nM (equimolar) Significant increase in dauer formation Demonstrates potency at low nanomolar concentrations. [5][6]

| ascr#2, ascr#3, this compound | Not specified | Synergistic enhancement of dauer induction | this compound enhances the dauer-inducing activity of other ascarosides. |[1][4][5][6] |

Table 2: Quantitative Effects of Ascarosides on C. elegans Behavior

Ascaroside(s) Concentration Primary Effect Target Sex Notes Citations
ascr#2, ascr#3, ascr#4 fM - pM Attraction Males Defines the concentration range for mating signals. [6][10]
ascr#2, ascr#3 High (nM - µM) Strong Repulsion / No Attraction Hermaphrodites / Males Demonstrates concentration-dependent switch in valence. [1][10]

| ascr#2, ascr#3, this compound | High (nM - µM) | Strong Repulsion | Hermaphrodites (N2 strain) | this compound contributes to the high-density repulsive blend. |[1][7] |

Key Experimental Protocols

The study of this compound relies on a combination of analytical chemistry, genetics, and behavioral biology. Below are outlines of fundamental experimental procedures.

Ascaroside Extraction and Quantification

This protocol describes a general method for isolating and measuring ascarosides from nematode cultures.

  • Culture Growth: Grow high-density, liquid cultures of C. elegans.[14][15]

  • Harvesting Supernatant: Pellet worms via centrifugation and collect the culture medium (supernatant), which contains the secreted metabolites.

  • Extraction: Lyophilize (freeze-dry) the supernatant to concentrate the metabolites.[16]

  • Resuspension: Resuspend the dried extract in a solvent suitable for analysis, typically 50% methanol in water.[16]

  • Analysis (LC-MS): Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS).[14][16] A C18 column is commonly used for separation. Ascarosides are monitored in both positive and negative single-ion monitoring modes, as ionization efficiency varies between different ascaroside structures.[16][17]

protocol_extraction start High-Density Liquid Culture of C. elegans centrifuge Centrifugation (Pellet Worms) start->centrifuge supernatant Collect Supernatant (Contains Ascarosides) centrifuge->supernatant lyophilize Lyophilize to Dryness supernatant->lyophilize resuspend Resuspend in 50% Methanol lyophilize->resuspend lcms Analyze via LC-MS resuspend->lcms

Diagram 3: Experimental workflow for ascaroside extraction.
Dauer Formation Assay

This bioassay quantifies the dauer-inducing activity of a given compound or extract.

  • Synchronization: Prepare a synchronized population of L1-stage larvae.

  • Plating: Plate a defined number of L1s onto NGM plates seeded with a small amount of E. coli food.

  • Treatment: Add the test compound (e.g., synthetic this compound) or a control solvent to the plates.

  • Incubation: Incubate plates for approximately 60-72 hours at a controlled temperature (e.g., 25°C) to promote dauer formation.[3]

  • Quantification: Score the number of dauer larvae versus non-dauer animals (L4s, adults) under a microscope. Dauer larvae are identifiable by their distinct morphology (thin, dark) and resistance to 1% SDS.

protocol_dauer start Synchronized L1 Larvae plate Plate onto NGM with E. coli start->plate treat Add Test Compound (e.g., this compound) or Control plate->treat incubate Incubate (e.g., 72h at 25°C) treat->incubate count Count Dauer vs. Non-Dauer Phenotypes incubate->count result Calculate % Dauer Formation count->result

Diagram 4: Experimental workflow for a dauer formation assay.
Behavioral Chemotaxis Assay

This assay measures the attractive or repulsive effect of a chemical on nematodes.

  • Plate Preparation: Prepare an unseeded NGM agar plate.

  • Spotting: At two opposing points on the plate, spot a small volume of the test chemical (e.g., this compound blend) and a control solvent (e.g., ethanol).

  • Worm Application: Place a population of well-fed adult worms at the center of the plate.

  • Incubation: Allow the worms to move freely on the plate for a set period (e.g., 1 hour).

  • Quantification: Count the number of worms in the area around the test spot and the control spot. A chemotaxis index can be calculated as: (Worms at Test - Worms at Control) / (Total Worms). A positive index indicates attraction, while a negative index indicates repulsion.

protocol_chemotaxis start Prepare Unseeded NGM Agar Plate spot Spot Test Chemical and Control at Opposite Ends start->spot worms Place Adult Worms at Center spot->worms run Allow Worms to Crawl (e.g., 1 hour) worms->run count Count Worms at Each Spot run->count result Calculate Chemotaxis Index count->result

Diagram 5: Experimental workflow for a chemotaxis assay.

Conclusion and Future Directions

This compound is a central player in the chemical ecology of soil nematodes, acting as a versatile signal that translates population density into profound changes in development, social behavior, and neuronal physiology. Its role as a potent, synergistic component of the dauer pheromone, a modulator of social aggregation and dispersal, and a promoter of axon regeneration underscores its importance for nematode survival and adaptation.

For drug development professionals, the pathways governed by this compound present compelling targets. Disrupting this compound biosynthesis via ACOX-1 inhibition or blocking its perception at the SRG-36/SRG-37 receptors could potentially interfere with the ability of parasitic nematodes to enter protective life stages or to coordinate group behaviors, thereby increasing their vulnerability. Conversely, understanding its role in axon regeneration could offer insights into novel therapeutic strategies for neuronal repair.

Future research should focus on further elucidating the downstream components of this compound signaling cascades, identifying the full complement of receptors for the diverse ascaroside family, and exploring how these signaling systems have evolved across different nematode species with varying ecologies and lifestyles. Such efforts will deepen our understanding of this sophisticated chemical language and may unlock new avenues for the control of parasitic nematodes and the development of neuroprotective agents.

References

Methodological & Application

Application Notes: Ascaroside #5 (ascr#5) Dauer Formation Assay in Caenorhabditis elegans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nematode Caenorhabditis elegans serves as a powerful model organism for studying developmental biology, neurobiology, and aging. Under unfavorable environmental conditions, such as high population density, limited food, and high temperatures, C. elegans larvae can enter a developmentally arrested, stress-resistant stage known as the dauer larva.[1][2] This developmental decision is mediated by a complex neuroendocrine system that integrates environmental cues. A key class of signaling molecules in this process is the ascarosides, a family of small-molecule pheromones.[1]

Ascaroside #5 (ascr#5), a potent component of the dauer-inducing pheromone mixture, plays a significant role in this developmental switch.[3][4] The this compound-induced dauer formation assay is a quantitative method used to investigate the signaling pathways governing this process, screen for genetic or chemical modulators of these pathways, and understand the molecular basis of chemosensation and developmental plasticity. This document provides a detailed protocol for conducting the this compound dauer formation assay and an overview of the underlying signaling pathway.

Signaling Pathway of this compound-Mediated Dauer Formation

Environmental cues like ascarosides are primarily sensed by a small number of chemosensory neurons.[5] this compound specifically acts on the ASI sensory neurons.[3] The signal is transduced through a heterodimeric G-protein coupled receptor (GPCR) composed of SRG-36 and SRG-37. Activation of this receptor by this compound initiates downstream signaling cascades, primarily inhibiting the expression of DAF-7, a TGF-β ligand.[3][6] This repression of TGF-β signaling, along with modulation of insulin-like signaling, ultimately converges on the nuclear hormone receptor DAF-12, a central regulator of the dauer decision.[2][7]

ascr5_signaling_pathway cluster_environment Environment cluster_neuron ASI Sensory Neuron cluster_downstream Downstream Signaling ascr5 This compound receptor SRG-36 / SRG-37 (GPCR) ascr5->receptor Binds tgf_beta DAF-7 (TGF-β) Expression receptor->tgf_beta Represses daf12 DAF-12 (Nuclear Hormone Receptor) tgf_beta->daf12 Regulates dauer Dauer Formation daf12->dauer Promotes

Figure 1. Simplified signaling pathway for this compound-induced dauer formation.

Quantitative Data Summary

The induction of dauer formation by this compound is a dose-dependent process. The following table summarizes representative data from a typical quantitative assay, demonstrating the effect of increasing this compound concentration on a wild-type (N2) C. elegans population at 25°C.

This compound Concentration (µM)Mean % Dauer FormationStandard Deviation (SD)
0 (Ethanol Control)2.5± 1.2
0.515.8± 3.5
1.045.2± 5.1
2.088.9± 4.3
4.095.1± 2.8

Note: These values are illustrative and can vary based on the specific C. elegans strain, bacterial food source, and precise experimental conditions.[5][8]

Detailed Experimental Protocol

This protocol outlines a standard method for a quantitative this compound dauer formation assay.[1]

Materials and Reagents
  • C. elegans (e.g., wild-type N2 strain)

  • Nematode Growth Medium (NGM) agar plates (60 mm)

  • E. coli OP50 (or other suitable food source, e.g., heat-killed E. coli)

  • M9 Buffer

  • Synchronizing solution (bleach/NaOH)

  • Ascaroside #5 (this compound) stock solution (e.g., 1 mM in 100% ethanol)

  • 100% Ethanol (for control plates)

  • Dissecting microscope

  • Incubator set to 25°C

Experimental Workflow

dauer_assay_workflow cluster_prep Day 1: Preparation cluster_assay Day 4: Assay Setup cluster_scoring Day 6-7: Incubation & Scoring sync 1. Synchronize Worms (Bleach Treatment) plate_l1 2. Plate L1 Larvae on OP50 Plates sync->plate_l1 grow 3. Grow to Gravid Adult Stage (approx. 48-72h at 20°C) plate_l1->grow egg_lay 5. Transfer Gravid Adults for Egg Laying (4-6 hours) grow->egg_lay prep_assay 4. Prepare Assay Plates (Seed with heat-killed E. coli and add this compound or Ethanol) prep_assay->egg_lay remove_adults 6. Remove Adult Worms egg_lay->remove_adults incubate 7. Incubate Plates at 25°C (approx. 60-72 hours) remove_adults->incubate score 8. Score Dauers and Non-Dauers (L4/Adults) incubate->score analyze 9. Analyze Data (% Dauer Formation) score->analyze

Figure 2. Experimental workflow for the this compound dauer formation assay.

Step-by-Step Methodology

A. Worm Synchronization (Day 1)

  • Wash gravid adult worms from several well-fed plates using M9 buffer.

  • Perform bleach synchronization to collect a pure population of eggs.

  • Allow eggs to hatch overnight in M9 buffer without food to obtain a synchronized population of L1 larvae.

B. Preparation of Assay Plates (Day 4)

  • Use NGM plates seeded with a standardized amount of heat-killed E. coli. Using heat-killed bacteria prevents pheromone depletion by live bacteria and ensures a consistent food signal.

  • Prepare serial dilutions of this compound in 100% ethanol.

  • Pipette the desired volume of this compound solution (or ethanol for the control) onto the surface of the bacterial lawn. For a final concentration of 2 µM on a 10 mL plate, add 20 µL of a 100 µM this compound stock.

  • Allow the ethanol to evaporate completely in a fume hood (approx. 1-2 hours).

C. Egg Laying and Incubation (Day 4)

  • Transfer 5-10 synchronized gravid adult worms to each assay plate.

  • Allow the adults to lay eggs for a defined period (e.g., 4-6 hours) at 20°C.

  • After the laying period, carefully remove the adult worms from the plates, leaving only the eggs.

  • Incubate the plates at 25°C. This temperature is mildly stressful and enhances sensitivity to the pheromone.[8][9]

D. Scoring and Data Analysis (Day 6-7)

  • After approximately 60-72 hours of incubation, examine the plates under a dissecting microscope.[6]

  • Count the number of dauer larvae and the number of non-dauer worms (L4 larvae and young adults). Dauer larvae are thin, dark, and often found on the walls of the plate, whereas reproductive animals are larger and thicker.

  • Calculate the percentage of dauer formation for each plate using the formula: % Dauer = (Number of Dauers / (Number of Dauers + Number of Non-Dauers)) x 100

  • Perform the assay with at least three biological replicates for each condition. Calculate the mean and standard deviation.

Conclusion

The this compound dauer formation assay is a fundamental tool for dissecting the complex interplay between environmental signals and developmental outcomes in C. elegans. Its quantitative nature makes it highly suitable for genetic screens, pharmacological studies, and detailed characterization of the molecular components of the dauer signaling pathway. Adherence to a standardized protocol is crucial for obtaining reproducible and reliable data.

References

Application Note & Protocol: C. elegans Chemotaxis Assay with ascr#5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nematode Caenorhabditis elegans is a powerful model organism for studying the neural circuits and molecular pathways that underlie behavior. One of its most well-characterized behaviors is chemotaxis, the directed movement of an organism in response to a chemical stimulus. This process is crucial for foraging, avoiding toxins, and social communication. Ascarosides, a family of secreted small molecules, act as pheromones in C. elegans, regulating various behaviors such as mating, aggregation, and dauer formation.[1][2] Ascr#5 is a specific ascaroside that has been shown to play a role in these processes and can elicit a chemotactic response.[1] This document provides a detailed protocol for conducting a chemotaxis assay to study the response of C. elegans to this compound.

I. Signaling Pathway

This compound is detected by the G-protein coupled receptors (GPCRs) SRG-36 and SRG-37.[3] Upon binding of this compound, these receptors activate the alpha subunit of the heterotrimeric Gq protein, EGL-30. Activated EGL-30 can then modulate the activity of downstream effectors to ultimately influence the worm's movement towards or away from the this compound source. The EGL-30 pathway is known to regulate neuronal activity and behavior in C. elegans.[4]

ascr5_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound SRG-36/37 SRG-36 / SRG-37 (GPCR) This compound->SRG-36/37 Binds to Gq_alpha EGL-30 (Gq-alpha) SRG-36/37->Gq_alpha Activates Downstream_Effectors Downstream Effectors (e.g., PLC, RhoGEF) Gq_alpha->Downstream_Effectors Modulates Behavioral_Response Chemotactic Response Downstream_Effectors->Behavioral_Response Leads to chemotaxis_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Synchronize and Grow C. elegans B Wash Worms to Remove Bacteria A->B E Place Washed Worms at the Origin B->E C Prepare Chemotaxis Plates (Quadrant Marking) D Spot Test (this compound) and Control Solutions C->D D->E F Incubate at 20°C for 1 hour E->F G Count Worms in Each Quadrant F->G H Calculate Chemotaxis Index (CI) G->H

References

Application Notes and Protocols for Quantifying ascr#5-Induced Aggregation in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ascaroside ascr#5 is a small molecule pheromone in Caenorhabditis elegans that plays a significant role in regulating social behaviors, including aggregation.[1] Understanding the mechanisms by which this compound influences aggregation is crucial for research in neurobiology, chemical ecology, and for the development of novel anthelmintics that could disrupt nematode social behavior. These application notes provide detailed protocols for quantifying this compound-induced aggregation in C. elegans, summarize key quantitative data, and illustrate the known signaling pathways.

The aggregation response to ascarosides is highly dependent on the genetic background of the worms. Solitary strains, such as the canonical laboratory strain N2, typically exhibit repulsion to a mixture of ascarosides including this compound.[1] In contrast, social strains, which often carry loss-of-function mutations in the neuropeptide receptor gene npr-1, display attraction and aggregation in response to the same chemical cues.[1][2]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of ascarosides on aggregation behavior in both solitary and social C. elegans strains. While specific quantitative data for this compound alone is limited in the current literature, the data presented for ascaroside mixtures and related indole ascarosides provide a strong basis for experimental design and interpretation.

Table 1: Effect of Ascaroside Mixture (ascr#2, #3, and #5) on Chemotaxis in Solitary (N2) and Social (npr-1(ad609)) Strains

Ascaroside Mixture ConcentrationChemotaxis Index (N2)Chemotaxis Index (npr-1(ad609))
Control (Ethanol)0.00.0
10 nM (ascr#2, #3, #5)Repulsion (Negative Index)Attraction (Positive Index)

Data extrapolated from qualitative descriptions and chemotaxis assays of ascaroside mixtures.[1][2] A negative chemotaxis index indicates repulsion, while a positive index indicates attraction.

Table 2: Dose-Response of a Related Aggregation-Inducing Ascaroside (icas#3) on Aggregation in Solitary (N2) and Social (npr-1(ad609)) Strains at Low Worm Density

icas#3 ConcentrationAggregation Index (N2)Aggregation Index (npr-1(ad609))
Control (Ethanol)~0.2~0.4
10 fM~0.6~0.7
1 pM~0.8~0.8
100 pM~0.6~0.8
1 nM~0.3~0.8

This data for icas#3, a potent aggregation pheromone, demonstrates the bell-shaped dose-response curve in N2 worms and sustained aggregation in npr-1 mutants, which can be used as a model for designing this compound experiments.[3] The aggregation index is a measure of the proportion of worms in clusters.

Experimental Protocols

Protocol 1: Manual Aggregation Assay

This protocol provides a straightforward method for visually scoring aggregation behavior on agar plates.

Materials:

  • Nematode Growth Medium (NGM) agar plates (6 cm)

  • E. coli OP50 culture

  • Synchronized young adult C. elegans (N2 and npr-1 mutant strains)

  • This compound stock solution in ethanol

  • M9 buffer

  • Stereomicroscope

Procedure:

  • Plate Preparation: Seed NGM plates with a thin, even lawn of E. coli OP50 and allow them to dry.

  • Ascaroside Application: Prepare serial dilutions of this compound in ethanol. Add the desired concentration of this compound to the surface of the bacterial lawn. Add an equivalent volume of ethanol to control plates. Allow the solvent to evaporate completely.

  • Worm Preparation: Synchronize worms to the young adult stage. Wash the worms off their growth plates with M9 buffer and pellet them by gentle centrifugation. Wash twice more with M9 to remove any endogenous pheromones.

  • Assay Initiation: Pipette a specific number of worms (e.g., 50-100) onto the center of the prepared NGM plates.

  • Incubation: Incubate the plates at a constant temperature (e.g., 20°C) for a defined period (e.g., 1-2 hours).

  • Quantification:

    • Visually inspect the plates under a stereomicroscope.

    • An aggregate is typically defined as a group of three or more worms in physical contact.

    • Calculate the Aggregation Index: (Number of worms in aggregates) / (Total number of worms).

    • Alternatively, count the number of aggregates per plate.

Protocol 2: Automated Aggregation Quantification Using Image Analysis

This protocol describes a high-throughput method for quantifying aggregation using automated imaging and analysis.

Materials:

  • Same as Protocol 1

  • Automated microscope with a digital camera or a flatbed scanner

  • Image analysis software (e.g., CellProfiler, ImageJ/Fiji)

Procedure:

  • Assay Setup: Prepare and initiate the aggregation assay as described in Protocol 1 (steps 1-5).

  • Image Acquisition: At specified time points, capture high-resolution images of the entire agar surface of each plate.

  • Image Processing and Analysis (using CellProfiler as an example):

    • Load Images: Import the captured images into CellProfiler.

    • Identify Worms: Use a series of modules to distinguish worms from the background (e.g., CorrectIllumination, IdentifyPrimaryObjects). This may require converting images to grayscale and applying a threshold.

    • Measure Object Size and Shape: Use the MeasureObjectSizeShape module to determine the area and perimeter of each identified object (individual worms and aggregates).

    • Define Aggregates: Filter the identified objects based on size to distinguish individual worms from aggregates. For example, an object with an area greater than twice the average area of a single worm can be classified as an aggregate.

    • Quantify Aggregation:

      • Count the number of aggregates.

      • Calculate the total area of aggregates.

      • Determine the percentage of the total worm population within aggregates.

    • Export Data: Export the measurements to a spreadsheet for statistical analysis.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Aggregation

The perception of this compound is mediated by specific G-protein coupled receptors (GPCRs). In the context of dauer formation, the GPCRs SRG-36 and SRG-37, expressed in the ASI sensory neurons, have been identified as receptors for this compound.[4] It is hypothesized that these receptors also play a role in this compound-mediated aggregation behavior. Downstream signaling is thought to involve the Gqα protein EGL-30. The neuronal circuitry further involves the ASK sensory neurons and the RMG interneuron, where the activity of the NPR-1 receptor determines the behavioral output (attraction or repulsion).[1]

ascr5_signaling_pathway cluster_neuron ASI Sensory Neuron cluster_circuit Neuronal Circuit ascr5 This compound srg36_37 SRG-36 / SRG-37 (GPCRs) ascr5->srg36_37 Binds to egl30 EGL-30 (Gqα) srg36_37->egl30 Activates downstream Downstream Signaling egl30->downstream RMG RMG Interneuron downstream->RMG Modulates NPR1 NPR-1 RMG->NPR1 Signals to Aggregation Aggregation NPR1->Aggregation Low Activity (Social Strains) Repulsion Repulsion NPR1->Repulsion High Activity (Solitary Strains)

This compound Signaling Pathway for Aggregation
Experimental Workflow for Quantifying this compound-Induced Aggregation

The following diagram outlines the key steps in a typical experiment to quantify the effects of this compound on C. elegans aggregation.

experimental_workflow cluster_prep Preparation cluster_assay Aggregation Assay cluster_quant Quantification cluster_analysis Data Analysis sync_worms Synchronize Worms (e.g., N2, npr-1) add_worms Add Washed Worms to Plates sync_worms->add_worms prepare_plates Prepare NGM Plates with E. coli OP50 apply_ascr5 Apply this compound to Plates prepare_plates->apply_ascr5 prepare_ascr5 Prepare this compound Dilutions prepare_ascr5->apply_ascr5 apply_ascr5->add_worms incubate Incubate at 20°C add_worms->incubate acquire_images Acquire Images incubate->acquire_images analyze_images Analyze Images (e.g., CellProfiler) acquire_images->analyze_images calc_index Calculate Aggregation Index analyze_images->calc_index stat_analysis Statistical Analysis calc_index->stat_analysis plot_data Plot Dose-Response Curves stat_analysis->plot_data

Workflow for Quantifying Aggregation

Logical Relationship between Strain, this compound, and Behavior

The behavioral outcome of exposure to this compound is contingent on the genetic background of the C. elegans strain, specifically the functionality of the npr-1 gene.

logical_relationship cluster_strain C. elegans Strain cluster_behavior Behavioral Outcome ascr5 This compound Present solitary Solitary (e.g., N2) High npr-1 activity ascr5->solitary social Social (e.g., npr-1 mutant) Low/No npr-1 activity ascr5->social repulsion Repulsion/ Dispersal solitary->repulsion aggregation Attraction/ Aggregation social->aggregation

Strain-Dependent Behavioral Response to this compound

References

Application Note and Protocols for the Preparation of ascr#5 Stock Solutions for Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ascr#5, also known as Ascaroside C3, is a highly conserved ascaroside pheromone isolated from the nematode Caenorhabditis elegans.[1][2] It plays a crucial role in modulating various behaviors and developmental processes.[3] Notably, the biological activity of this compound is concentration-dependent; it can act as a male attractant at low concentrations and contribute to dauer larva formation at higher concentrations.[4][5] Accurate and consistent preparation of this compound solutions is therefore critical for obtaining reliable and reproducible results in behavioral assays. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions.

Quantitative Data Summary

The physical and chemical properties of this compound, along with recommended storage conditions, are summarized below.

PropertyValueCitations
Synonyms Ascaroside C3, asc-ωC3[1][6]
CAS Number 1086696-26-5[1][6]
Molecular Weight 220.22 g/mol [6]
Appearance White to light yellow solid[2][6]
Solubility (in DMSO) Up to 100 mg/mL (454.09 mM); may require sonication.[7]
Storage (Solid Form) -20°C for up to 3 years; protect from direct sunlight.[6]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month. Protect from light.[1][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution. It is recommended to prepare this in a sterile environment to prevent contamination.

Materials:

  • This compound solid compound

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Preparation: For commercially available small quantities (e.g., 1 mg, 5 mg), it is advised not to re-weigh the compound to prevent loss of material.[6] The following calculations are based on a starting amount of 1 mg.

  • Solvent Calculation: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 220.22 g/mol ), the required volume of DMSO is calculated as follows:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.001 g / (0.010 mol/L * 220.22 g/mol ) = 0.0004541 L

    • Volume (µL) = 454.1 µL

  • Dissolution: Carefully add 454.1 µL of high-quality DMSO directly to the vial containing 1 mg of this compound.[7]

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Sonication (if necessary): If the solid does not completely dissolve, place the vial in an ultrasonic bath. Sonication may be aided by gentle warming of the solution to 37°C.[6] Visually inspect the solution to ensure no solid particles remain. It is noted that using hygroscopic (wet) DMSO can negatively impact solubility.[7]

  • Aliquoting: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[7]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][7] Always protect the solution from light.[1]

Protocol 2: Preparation of Working Solutions for Behavioral Assays

This protocol outlines the dilution of the primary stock solution to the final concentrations required for behavioral experiments. The final concentration of this compound can range from femtomolar (fM) for attraction assays to micromolar (µM) for dauer induction assays.[3][4] It is highly recommended to prepare fresh working solutions on the day of the experiment.[1]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate aqueous buffer (e.g., M9 buffer, S Basal)[8]

  • Sterile microcentrifuge tubes

Procedure:

  • Thawing: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution: Perform serial dilutions to achieve the desired final concentration. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause precipitation.[6] A two-step dilution is often preferable.

    • Example for a 10 µM working solution: a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer. This results in a 10 µM solution with a final DMSO concentration of 0.1%. b. For lower concentrations (e.g., nanomolar or picomolar), continue the serial dilution from this intermediate stock.

  • Mixing: Vortex gently after each dilution step to ensure homogeneity.

  • Application to Assay Plates: The final working solution can be spotted directly onto Nematode Growth Medium (NGM) plates for chemotaxis or other behavioral assays. For conditioning experiments, a higher concentration may be added to the plates ~16 hours before introducing the worms to allow for diffusion.[9]

  • Control: Prepare a vehicle control solution containing the same final concentration of DMSO (or other solvents) in the aqueous buffer to account for any effects of the solvent on behavior.

Visualizations

G Workflow: Preparing this compound Stock Solution cluster_prep Stock Solution Preparation start Start weigh Use pre-weighed this compound (e.g., 1 mg vial) start->weigh add_solvent Add calculated volume of anhydrous DMSO (e.g., 454.1 µL for 10 mM) weigh->add_solvent dissolve Vortex and/or sonicate to dissolve compound add_solvent->dissolve check Is solution clear? dissolve->check heat_sonicate Warm to 37°C and continue sonication check->heat_sonicate No aliquot Aliquot into single-use sterile cryovials check->aliquot Yes heat_sonicate->dissolve store Store protected from light (-80°C for 6 months or -20°C for 1 month) aliquot->store end End store->end

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols for Designing Dose-Response Experiments for ascr#5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascarosides are a class of signaling molecules that regulate development and behavior in the nematode Caenorhabditis elegans and other nematodes. Ascr#5 (ascaroside C3) is a key component of the dauer pheromone, a chemical signal that accumulates with increasing population density and limited food resources, prompting larvae to enter the stress-resistant dauer diapause stage.[1][2] Beyond its role in dauer formation, this compound is also involved in chemosensory behaviors such as attraction.[3] Understanding the dose-response relationship of this compound is crucial for elucidating its biological functions and for the development of novel anthelmintic strategies.

These application notes provide detailed protocols for designing and conducting dose-response experiments to characterize the biological activity of this compound in C. elegans. The focus is on two primary assays: the dauer formation assay and the chemotaxis assay.

Signaling Pathway of this compound

This compound primarily signals through G-protein coupled receptors (GPCRs) expressed in the ASI chemosensory neurons of C. elegans.[2][4] The binding of this compound to the SRG-36 and SRG-37 GPCRs initiates an intracellular signaling cascade that leads to the repression of the daf-7 gene, which encodes a transforming growth factor-beta (TGF-β) ligand.[2][4] Downregulation of DAF-7 signaling, along with input from other sensory pathways, ultimately promotes entry into the dauer larval stage.

ascr5_signaling_pathway cluster_environment Environment cluster_asi_neuron ASI Sensory Neuron cluster_downstream Downstream Effects ascr5 This compound GPCR SRG-36 / SRG-37 (GPCRs) ascr5->GPCR Binds to G_protein G-protein Signaling GPCR->G_protein Activates daf7_repression Repression of daf-7 (TGF-β) expression G_protein->daf7_repression dauer_formation Dauer Formation daf7_repression->dauer_formation Promotes dauer_assay_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_plates Prepare NGM plates with this compound concentrations add_worms Add L1 worms to assay plates prep_plates->add_worms sync_worms Synchronize C. elegans to L1 stage sync_worms->add_worms incubate Incubate at 25°C for 60-72 hours add_worms->incubate score_dauers Score dauer and non-dauer larvae incubate->score_dauers calc_percent Calculate % Dauer Formation score_dauers->calc_percent chemotaxis_assay_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_plates Prepare chemotaxis plates spot_chems Spot this compound (Test) and vehicle (Control) prep_plates->spot_chems prep_worms Prepare synchronized young adult worms add_worms Place worms at origin prep_worms->add_worms spot_chems->add_worms incubate Incubate at RT for 60 minutes add_worms->incubate count_worms Count worms at Test and Control spots incubate->count_worms calc_ci Calculate Chemotaxis Index count_worms->calc_ci

References

Application Notes & Protocols: High-Throughput Screening for Modulators of the ASCR#5 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ascarosides are a class of small-molecule signals that govern key developmental and behavioral decisions in the nematode Caenorhabditis elegans.[1][2][3] ASCR#5 (Ascaroside C3) is a conserved ascaroside that plays a crucial role as a component of the dauer pheromone, a chemical cue that signals population density.[4][5] In response to high concentrations of ascarosides, including this compound, and other environmental stressors like low food availability, C. elegans larvae can enter a developmentally arrested, stress-resistant stage known as dauer.[1][4][6][7] This developmental decision is critical for survival and is mediated by sophisticated neuroendocrine signaling pathways.

The perception of ascarosides is mediated by a diverse family of G-protein coupled receptors (GPCRs) expressed in chemosensory neurons.[1][2] These GPCRs, upon binding to ascarosides, initiate intracellular signaling cascades that include conserved pathways such as the TGF-β and Insulin/IGF-1 signaling pathways.[1][5][6][8][9] The conservation of these pathways, and the existence of ascaroside signaling in parasitic nematodes, presents an opportunity to target these systems for the development of novel anthelmintics.

This document outlines a proposed application for this compound in a high-throughput screening (HTS) campaign to identify novel antagonists of the ascaroside signaling pathway. The core of this application is a cell-based reporter assay designed for HTS, leveraging the heterologous expression of a C. elegans ascaroside receptor in a mammalian cell line.

The this compound Signaling Pathway

In C. elegans, this compound and other ascarosides are detected by specific GPCRs on the surface of chemosensory neurons. While the precise receptor for this compound is a subject of ongoing research, GPCRs such as SRG-36/37 have been implicated in ascaroside perception.[10] Upon ligand binding, the activated GPCR triggers downstream signaling cascades.

Two major, evolutionarily conserved pathways are modulated by ascaroside signaling:

  • TGF-β Signaling: Ascaroside perception leads to the downregulation of the TGF-β ligand DAF-7.[11][12] This relieves the inhibition on the DAF-3 (Co-SMAD) and DAF-5 (Sno/Ski-like) transcriptional complex, allowing it to regulate the expression of genes that promote dauer entry.[8][9][11]

  • Insulin/IGF-1 Signaling (IIS): This pathway is also downregulated in response to dauer-inducing conditions. The insulin receptor DAF-2 is less active, leading to the de-repression of the DAF-16 (FOXO) transcription factor, which then translocates to the nucleus to activate the expression of dauer-promoting genes.[4][6][8][9]

These pathways ultimately converge on the nuclear hormone receptor DAF-12, which makes the final decision for dauer entry.[5] The proposed HTS assay leverages the initial steps of this cascade: the activation of a specific GPCR by this compound and its subsequent coupling to a downstream transcriptional event.

ASCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ASCR5 This compound GPCR Ascaroside Receptor (GPCR, e.g., SRG-37) ASCR5->GPCR Binding G_protein G-Protein Signaling GPCR->G_protein Activation TGF_beta TGF-β Pathway (DAF-7 Inhibition) G_protein->TGF_beta Inhibition IIS Insulin/IGF-1 Pathway (DAF-2 Inhibition) G_protein->IIS Inhibition DAF3_DAF5 DAF-3/DAF-5 Complex Activation TGF_beta->DAF3_DAF5 Leads to DAF16 DAF-16/FOXO Activation IIS->DAF16 Leads to Dauer_Genes Dauer Gene Expression DAF16->Dauer_Genes Transcription DAF3_DAF5->Dauer_Genes Transcription

Caption: this compound Signaling Pathway in C. elegans.

Principle of the High-Throughput Screening Assay

The proposed HTS assay is a cell-based reporter gene assay designed to identify antagonists of a specific ascaroside receptor. The assay is built on a recombinant mammalian cell line (e.g., HEK293) that has been engineered to:

  • Stably express a C. elegans GPCR known or predicted to be a receptor for this compound (e.g., SRG-37). The heterologous expression of functional C. elegans GPCRs in mammalian systems is feasible.[13][14]

  • Contain a reporter gene construct. This construct consists of a luciferase gene under the transcriptional control of a promoter containing response elements that are activated by the downstream signaling pathway. For instance, a promoter with Serum Response Elements (SRE) can be used, as SREs are responsive to Gq-coupled GPCR activation, a common signaling route for chemosensory receptors.

In this system, the addition of this compound will activate the expressed nematode GPCR, leading to a signaling cascade that results in the expression of luciferase. Test compounds that are antagonists of the receptor will block this interaction and prevent luciferase expression, leading to a decrease in the luminescent signal.

Experimental Workflow

The HTS workflow is designed for efficiency and automation, typically using 384- or 1536-well microplates.

HTS_Workflow start Start plate_cells Plate recombinant HEK293 cells start->plate_cells incubate1 Incubate (18-24h) plate_cells->incubate1 add_compounds Add test compounds and control antagonists incubate1->add_compounds add_ascr5 Add this compound (agonist) add_compounds->add_ascr5 incubate2 Incubate (4-6h) add_ascr5->incubate2 add_reagent Add Luciferase Assay Reagent incubate2->add_reagent read_plate Read Luminescence (Plate Reader) add_reagent->read_plate analyze Data Analysis: Calculate Z', % Inhibition read_plate->analyze hits Identify 'Hit' Compounds analyze->hits end End hits->end

References

Application Notes and Protocols for Synthetic ascr#5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Synthetic ascr#5

Ascarosides are a class of signaling molecules that regulate development and behavior in nematodes. Synthetic this compound (Ascaroside C3) is a highly conserved ascaroside identical to the natural product found in Caenorhabditis elegans and other nematodes[1][2][3]. It plays a crucial role in key biological processes, making it a valuable tool for research in developmental biology, neurobiology, and chemical ecology.

In C. elegans, this compound is known to be a potent inducer of the alternative, stress-resistant "dauer" larval stage, a response to high population density[4]. It is also involved in modulating social behaviors, such as repulsion, and enhancing olfactory plasticity[4][5]. These effects are mediated through specific G-protein coupled receptors (GPCRs), primarily SRG-37 and DAF-38, which act upstream of conserved signaling pathways like the TGF-β and insulin/IGF-1 pathways[4][6].

These application notes provide detailed protocols for using synthetic this compound in both in vivo studies with C. elegans and conceptually for in vitro assays designed to investigate receptor-ligand interactions and downstream signaling, relevant for drug screening and development.

Product Information and Preparation

2.1 Chemical Properties

  • Name : this compound, Ascaroside C3

  • CAS Number : 1086696-26-5[3]

  • Molecular Formula : C₉H₁₆O₆[7]

  • Molecular Weight : 220.22 g/mol [7]

2.2 Preparation of Stock Solutions Proper preparation of stock solutions is critical for reproducible results.

  • Solvent Selection : this compound is soluble in DMSO (e.g., up to 100 mg/mL) and ethanol. For most biological assays, DMSO is the recommended solvent.

  • Protocol for 10 mM Stock Solution :

    • Weigh out 1 mg of synthetic this compound powder.

    • Add 454.1 µL of high-purity DMSO to the vial.

    • To aid dissolution, gently warm the tube to 37°C and vortex or sonicate briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage :

    • Store the powder at -20°C for up to 3 years[2].

    • Store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light[1].

In Vivo Applications & Protocols: C. elegans

The nematode C. elegans is the primary model organism for studying the biological functions of this compound.

3.1 Application 1: Dauer Formation Assay

This assay quantifies the dose-dependent ability of this compound to induce entry into the dauer larval stage. Dauer formation is a key phenotype regulated by ascaroside signaling[4].

3.1.1 Experimental Protocol

  • Worm Synchronization : Grow a synchronized population of C. elegans (e.g., wild-type N2 strain) by standard methods (e.g., hypochlorite treatment of gravid adults to isolate eggs). Allow eggs to hatch in M9 buffer without food for 24 hours to obtain a synchronized L1 larval population[8].

  • Assay Plate Preparation :

    • Prepare Nematode Growth Medium (NGM) agar plates.

    • Prepare a range of this compound concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM) by diluting the 10 mM stock solution in M9 buffer. The final DMSO concentration should be kept constant across all conditions (≤0.5%).

    • Spot 100 µL of each this compound dilution onto the center of a 3.5 cm NGM plate seeded with a small lawn of E. coli OP50. Allow the spots to dry completely.

  • Assay Execution :

    • Transfer approximately 100-200 synchronized L1 larvae to each assay plate.

    • Incubate the plates at 25°C for 48-72 hours.

  • Quantification :

    • After incubation, wash the worms off the plates with M9 buffer containing 1% SDS.

    • Incubate for 20 minutes. Dauer larvae are resistant to SDS and will survive, while non-dauer worms will dissolve[8].

    • Count the number of surviving (dauer) and total worms (before SDS treatment) under a stereomicroscope.

    • Calculate the percentage of dauer formation for each concentration.

3.1.2 Data Presentation: this compound Dose-Response in Dauer Formation

The following table summarizes representative data on the effect of genetic background on this compound-induced dauer formation, highlighting the role of the srg-37 receptor[6].

C. elegans Strainsrg-37 GenotypeThis compound Concentration for ~50% Dauer Formation (at 25°C)Citation
JU346Wild-type (+)~10 µM[6]
JU346Deletion (Δ)> 50 µM (Highly Resistant)[6]
NIC166Natural Deletion (ean179)> 50 µM (Highly Resistant)[6]
NIC166Deletion (Δ)> 50 µM (Highly Resistant)[6]

3.1.3 Experimental Workflow: Dauer Formation Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Synchronize C. elegans (Hypochlorite Bleach) B Prepare this compound Dilutions (e.g., 0-25 µM) C Seed NGM Plates with E. coli OP50 D Spot this compound on Plates C->D E Add Synchronized L1 Larvae D->E F Incubate at 25°C (48-72 hours) E->F G Wash Plates & Treat with 1% SDS F->G H Count Surviving Dauer Larvae G->H I Calculate % Dauer Formation H->I

Caption: Workflow for the C. elegans dauer formation assay using synthetic this compound.

3.2 Application 2: Hermaphrodite Chemotaxis (Repulsion) Assay

Mixtures containing this compound are repulsive to C. elegans hermaphrodites. This assay measures avoidance behavior.

3.2.1 Experimental Protocol

  • Plate Preparation : Use a 6 cm NGM plate without a bacterial lawn.

  • Point Application : On one side of the plate, spot 1 µL of the this compound test solution (e.g., a mixture of 10 µM each of ascr#2, ascr#3, and this compound in buffer). On the opposite side, spot 1 µL of the vehicle control (buffer with the same concentration of DMSO)[5]. Add 1 µL of 1 M sodium azide to each spot to anesthetize worms that reach the target.

  • Worm Preparation : Use well-fed, young adult hermaphrodites. Wash them three times in M9 buffer to remove any bacteria.

  • Assay Execution : Place approximately 50-100 worms at the center of the assay plate.

  • Incubation and Scoring : Allow the worms to move freely for 1 hour. Count the number of worms at the this compound spot and the control spot.

  • Data Analysis : Calculate a chemotaxis index (CI) as: CI = (Number of worms at this compound - Number of worms at control) / (Total number of worms) A negative CI indicates repulsion.

In Vitro Applications & Protocols (Conceptual)

While most this compound research is conducted in vivo, its mechanism of action via GPCRs makes it amenable to standard in vitro pharmacological assays. The following are conceptual protocols for drug development professionals.

4.1 Application 1: Competitive Radioligand Binding Assay

This assay would determine the binding affinity (Ki) of this compound and other test compounds for a specific receptor, such as SRG-37.

4.1.1 Experimental Protocol (Conceptual)

  • Receptor Preparation :

    • Generate a stable cell line (e.g., HEK293 or CHO cells) that heterologously expresses the C. elegans srg-37 gene.

    • Culture the cells and prepare membrane fractions containing the SRG-37 receptor.

  • Radioligand : A radiolabeled version of this compound (e.g., [³H]-ascr#5) or a known high-affinity ligand for SRG-37 would be required.

  • Assay Execution :

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled synthetic this compound (competitor).

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand using a cell harvester and filtration through a glass fiber filter.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis : Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to calculate the IC₅₀, which can be converted to the inhibition constant (Ki).

4.1.2 Data Presentation: Expected Output from Binding Assay

CompoundReceptor TargetIC₅₀ (nM)Ki (nM)
Synthetic this compoundSRG-37Data to be determinedData to be determined
Compound XSRG-37Data to be determinedData to be determined

4.2 Application 2: GPCR Functional Assay (Calcium Flux)

This assay measures the activation of the SRG-37 receptor by this compound by detecting downstream signaling, such as an increase in intracellular calcium.

4.2.1 Experimental Protocol (Conceptual)

  • Cell Line Preparation : Use a cell line (e.g., HEK293) engineered to co-express the srg-37 gene and a promiscuous G-protein (like Gα16) that couples to the phospholipase C pathway. The cells should also be loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Execution :

    • Plate the cells in a 96- or 384-well plate.

    • Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence.

    • Add varying concentrations of synthetic this compound to the wells.

    • Immediately measure the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • Data Analysis : Plot the peak fluorescence response against the log concentration of this compound. Use a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

4.2.2 Experimental Workflow: In Vitro GPCR Functional Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Culture cells expressing SRG-37 receptor & Gα16 B Load cells with Ca2+ sensitive dye (Fluo-4) A->B C Plate cells in multi-well format B->C D Measure baseline fluorescence (FLIPR) C->D E Add synthetic this compound (dose-response) D->E F Measure fluorescence change (calcium flux) E->F G Plot dose-response curve F->G H Calculate EC50 value G->H

Caption: Conceptual workflow for a cell-based GPCR calcium flux assay.

Signaling Pathway of this compound in C. elegans

Synthetic this compound acts on sensory neurons to regulate downstream developmental pathways. The diagram below illustrates the known signaling cascade leading to dauer formation.

G ascr5 This compound receptor GPCRs (SRG-37, DAF-38) ascr5->receptor binds neurons ASK/ASI/ADL Sensory Neurons receptor->neurons activates tgf_beta DAF-7 (TGF-β) Expression neurons->tgf_beta represses insulin Insulin/IGF-1 Signaling neurons->insulin represses daf_12 DAF-12 (Nuclear Hormone Receptor) tgf_beta->daf_12 insulin->daf_12 dauer Dauer Formation daf_12->dauer promotes

Caption: Simplified signaling pathway for this compound-mediated dauer induction in C. elegans.

References

Application Notes and Protocols for Studying ascr#5 Receptor Function Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ascaroside ascr#5 is a crucial chemical signal in the nematode Caenorhabditis elegans, playing a significant role in regulating developmental decisions and social behaviors. It is a key component of the dauer pheromone, which induces entry into the stress-resistant dauer larval stage. The primary receptor for this compound has been identified as SRG-37, a G-protein coupled receptor (GPCR). Understanding the function of SRG-37 is pivotal for deciphering the molecular mechanisms of chemosensation and developmental plasticity. The advent of CRISPR-Cas9 technology has provided a powerful tool for precisely editing the genome of C. elegans, enabling targeted knockout of the srg-37 gene to elucidate its role in this compound signaling.

These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 for the functional analysis of the this compound receptor, SRG-37. Detailed protocols for CRISPR-Cas9-mediated gene knockout and the subsequent functional validation using the dauer formation assay are provided.

Signaling Pathway of this compound and SRG-37

The binding of this compound to the SRG-37 receptor, likely in a heterodimeric complex with SRG-36, initiates an intracellular signaling cascade. This G-protein-mediated pathway ultimately influences the expression of key developmental genes, including those in the TGF-β and insulin/IGF-1 signaling pathways, to regulate the decision to enter the dauer stage.

ascr5_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ascr5 This compound srg37 SRG-37 Receptor ascr5->srg37 Binding g_protein G-protein (e.g., Gqα/EGL-30) srg37->g_protein Activation downstream Downstream Signaling Cascade g_protein->downstream tgf_beta TGF-β Pathway (e.g., DAF-7) downstream->tgf_beta Modulation insulin Insulin/IGF-1 Signaling downstream->insulin Modulation dauer Dauer Formation tgf_beta->dauer insulin->dauer

This compound signaling pathway through the SRG-37 receptor.

Experimental Workflow

The overall workflow for studying this compound receptor function using CRISPR-Cas9 involves designing guide RNAs to target the srg-37 gene, preparing an injection mix, microinjecting into the gonad of C. elegans, screening for successful knockout mutants, and finally, performing functional assays to assess the impact of the gene knockout on this compound-mediated responses.

crispr_workflow design 1. Guide RNA Design (Targeting srg-37) prepare 2. Preparation of Injection Mix design->prepare inject 3. Microinjection into C. elegans Gonad prepare->inject screen 4. Screening for srg-37 Knockouts inject->screen genotype 5. Genotyping to Confirm Knockout screen->genotype assay 6. Functional Assay (Dauer Formation) genotype->assay analyze 7. Data Analysis assay->analyze

Experimental workflow for CRISPR-Cas9-mediated study of srg-37.

Quantitative Data Summary

The following table summarizes the quantitative data from a study where CRISPR-Cas9 was used to generate a loss-of-function deletion in the srg-37 gene. The effect of the knockout on this compound-induced dauer formation was assessed.[1]

GenotypeTreatmentMean Normalized Dauer FractionStandard Deviation
Wild-Type (JU346 srg-37(+))0 µM this compound (control)~0.05~0.02
Wild-Type (JU346 srg-37(+))2 µM this compound~0.85~0.10
srg-37 Knockout (JU346 srg-37(Δ))0 µM this compound (control)~0.05~0.02
srg-37 Knockout (JU346 srg-37(Δ))2 µM this compound~0.10~0.05
Wild Isolate (NIC166 srg-37(ean179))0 µM this compound (control)~0.05~0.02
Wild Isolate (NIC166 srg-37(ean179))2 µM this compound~0.20~0.08
srg-37 Knockout (NIC166 srg-37(Δ))0 µM this compound (control)~0.05~0.02
srg-37 Knockout (NIC166 srg-37(Δ))2 µM this compound~0.08~0.04

Note: The data in this table are estimated from the box plots presented in the source publication and are intended for illustrative purposes. For precise values, refer to the original study.[1]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of srg-37 in C. elegans

This protocol outlines the steps for generating a knockout of the srg-37 gene using CRISPR-Cas9 technology.

1. Guide RNA (gRNA) Design and Synthesis:

  • Target Selection: Identify target sequences within the srg-37 gene. A study by Lee et al. (2021) successfully used the following target sequences to create a putative loss-of-function deletion[1]:

    • gRNA 1: 5'-GTTGGATGAATGGTCGATGG-3'

    • gRNA 2: 5'-GAATTCGAGACACGAACTGG-3'

  • gRNA Synthesis: Synthesize the crRNAs and tracrRNA. Alternatively, clone the gRNA sequences into a vector for in vivo expression.

2. Preparation of the Injection Mix:

A typical injection mix contains Cas9 protein, the gRNAs, a repair template (if performing homology-directed repair), and co-injection markers.

  • Components:

    • Purified Cas9 protein (e.g., 10-20 µM final concentration)

    • tracrRNA (e.g., 10-20 µM final concentration)

    • srg-37 specific crRNAs (e.g., 10-20 µM final concentration each)

    • (Optional) Single-stranded oligodeoxynucleotide (ssODN) repair template for precise editing.

    • Co-injection marker (e.g., pRF4 with rol-6(su1006) at 50-100 ng/µl)

    • Nuclease-free water to the final volume.

  • Assembly: Combine the components on ice and incubate at 37°C for 10-15 minutes to allow the formation of the Cas9-gRNA ribonucleoprotein (RNP) complex.

3. Microinjection:

  • Inject the mix into the gonad of young adult C. elegans hermaphrodites.

  • Transfer individual injected worms to separate NGM plates seeded with OP50 bacteria.

  • Incubate at 20-25°C.

4. Screening for Knockout Mutants:

  • Screen the F1 progeny for the co-injection marker phenotype (e.g., "roller" phenotype for rol-6).

  • Isolate individual F1 rollers to new plates and allow them to lay F2 progeny.

  • Screen the F2 generation for homozygous non-roller progeny that may carry the srg-37 deletion.

5. Genotyping:

  • Perform single-worm PCR on candidate knockout animals to confirm the deletion.

  • Primer Design: Design primers flanking the targeted deletion site.

  • PCR and Gel Electrophoresis: A successful deletion will result in a smaller PCR product compared to the wild-type.

  • Sequencing: Sequence the PCR product to confirm the precise nature of the deletion.

Protocol 2: this compound-Induced Dauer Formation Assay

This assay is used to functionally validate the knockout of the srg-37 gene by assessing the response of the mutant worms to this compound.

1. Preparation of Assay Plates:

  • Prepare NGM agar plates.

  • After the agar has solidified, spot the plates with a lawn of OP50 E. coli.

  • Prepare a stock solution of this compound in ethanol.

  • Add the appropriate volume of the this compound stock solution to the surface of the bacterial lawn to achieve the desired final concentration (e.g., 0 µM, 0.5 µM, 1 µM, 2 µM). Add an equivalent volume of ethanol to the control plates.

  • Allow the ethanol to evaporate completely.

2. Worm Synchronization:

  • Synchronize wild-type and srg-37 knockout worms by bleaching gravid adults to collect eggs.

  • Allow the eggs to hatch overnight in M9 buffer to obtain a synchronized population of L1 larvae.

3. Dauer Induction:

  • Transfer a known number of synchronized L1 larvae (e.g., 100-200) to each assay plate.

  • Incubate the plates at a constant temperature (e.g., 25°C) for 48-72 hours.

4. Scoring Dauer Larvae:

  • After the incubation period, count the number of dauer and non-dauer larvae on each plate.

  • Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS. To confirm, wash the worms off the plate and incubate in 1% SDS for 20-30 minutes. Only dauer larvae will survive.

  • Count the number of surviving (dauer) and lysed (non-dauer) worms.

5. Data Analysis:

  • Calculate the percentage of dauer formation for each condition: (Number of dauer larvae / Total number of larvae) x 100.

  • Perform statistical analysis (e.g., t-test or ANOVA) to compare the dauer formation rates between wild-type and srg-37 knockout worms at different this compound concentrations.

Conclusion

The combination of CRISPR-Cas9-mediated gene editing and the quantitative dauer formation assay provides a robust platform for dissecting the function of the this compound receptor, SRG-37. By generating precise knockouts of the srg-37 gene, researchers can definitively establish its role in this compound perception and the downstream signaling pathways that regulate crucial developmental processes in C. elegans. This approach not only enhances our fundamental understanding of nematode biology but also offers potential avenues for the development of novel anthelmintic strategies targeting chemosensory pathways.

References

Application Note & Protocol: Quantitative Analysis of ascr#5 in C. elegans Exudates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the quantitative analysis of the ascaroside ascr#5 from the exudates of the nematode Caenorhabditis elegans. It includes detailed protocols for worm cultivation, exudate collection, ascaroside extraction, and quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), along with data interpretation and visualization of the relevant biological pathway.

Introduction

Caenorhabditis elegans utilizes a complex language of small-molecule signals, known as ascarosides, to regulate various aspects of its life, including developmental timing, social behaviors, and sexual attraction[1]. Ascarosides are a family of glycolipids derived from the dideoxy sugar ascarylose, attached to fatty acid-like side chains[2]. The composition of the secreted ascaroside cocktail can change based on the worm's developmental stage, sex, and environmental conditions.

This compound is a key ascaroside that plays significant roles in C. elegans biology. It is a component of the dauer pheromone, which induces entry into a stress-resistant larval stage at high population densities[1]. Furthermore, this compound signaling is crucial for promoting axon regeneration after injury and mediates repulsive social cues[3][4]. Given its importance, accurate quantification of this compound in worm exudates is essential for understanding its regulatory functions and for studies targeting the associated signaling pathways.

This application note details a robust workflow for the quantification of this compound, from worm culture to data analysis, providing researchers with the necessary protocols to investigate this important signaling molecule.

This compound Signaling Pathway

This compound exerts its biological effects by binding to specific G-protein-coupled receptors (GPCRs). In the context of axon regeneration, this compound is detected by the GPCRs SRG-36 and SRG-37 in injured motor neurons[3]. This binding event activates the Gqα protein EGL-30, initiating a downstream signaling cascade that promotes the regrowth of damaged axons[3]. This pathway highlights this compound as a key chemical signal that translates an external cue into a specific cellular repair process.

ascr5_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCRs SRG-36 / SRG-37 (GPCRs) This compound->GPCRs Binds EGL-30 EGL-30 (Gqα) GPCRs->EGL-30 Activates Regeneration Axon Regeneration EGL-30->Regeneration Promotes

Caption: The this compound signaling pathway for axon regeneration.[3]

Experimental Workflow Overview

The quantitative analysis of this compound involves a multi-step process that begins with growing and synchronizing C. elegans, followed by the collection of their exudates. The ascarosides are then extracted from the aqueous medium and subsequently analyzed and quantified using LC-MS/MS against a standard curve.

experimental_workflow Culturing 1. C. elegans Culturing & Synchronization Collection 2. Exudate Collection ('Worm Water') Culturing->Collection Extraction 3. Ascaroside Extraction Collection->Extraction Analysis 4. LC-MS/MS Analysis Extraction->Analysis Quantification 5. Data Quantification & Normalization Analysis->Quantification

Caption: General experimental workflow for this compound quantification.

Detailed Experimental Protocols

Protocol 1: C. elegans Liquid Culture and Synchronization

This protocol describes how to grow high-density, synchronized liquid cultures of C. elegans, which is essential for collecting sufficient quantities of exudates from a specific developmental stage.[2][5]

Materials:

  • C. elegans strain (e.g., N2 Bristol)

  • NGM agar plates seeded with E. coli OP50[6]

  • S-complete medium[5]

  • E. coli HB101 (or OP50) liquid culture

  • Bleaching solution (freshly made): 0.5 M NaOH, ~1% sodium hypochlorite[6]

  • M9 buffer[5]

  • Shaking incubator

Procedure:

  • Expand Worm Population: Grow a large population of mixed-stage C. elegans on NGM plates.

  • Harvest Worms: Wash the plates with M9 buffer to collect the worms into a conical tube.

  • Synchronization by Bleaching: a. Pellet the worms by centrifugation (e.g., 400 x g for 2 min) and aspirate the supernatant.[7] b. Add 5 mL of bleaching solution to the worm pellet and vortex for 30-60 seconds at a time, for a total of 5-7 minutes, until adult worms are dissolved, leaving the eggs.[6] c. Quickly pellet the eggs by centrifugation, aspirate the bleach, and wash the eggs 3 times with M9 buffer.

  • Hatching: Resuspend the eggs in M9 buffer and allow them to hatch overnight in a shaking incubator. This will result in a synchronized population of L1 larvae.

  • Initiate Liquid Culture: a. Count the L1 larvae and inoculate them into S-complete medium at a density of ~10,000 worms/mL.[5][8] b. Add E. coli HB101 as a food source (e.g., 2% v/v).[5] c. Grow the culture at 22°C with shaking at ~250 rpm.[5]

  • Monitoring: Monitor the worm development under a microscope to harvest them at the desired life stage (e.g., L4, young adult).

Protocol 2: Collection of Worm Exudates

This protocol details how to collect the metabolites secreted by worms into a clean aqueous environment, often referred to as "worm water".

Materials:

  • Synchronized liquid culture of C. elegans

  • M9 buffer or double-distilled water (ddH₂O)

  • Nylon filter or centrifugation equipment

Procedure:

  • Harvest Worms: Separate the worms from the growth medium and bacteria via gravity settling or gentle centrifugation (e.g., 400 x g for 3 min).[5]

  • Wash Worms: Wash the worm pellet at least three times with M9 buffer or ddH₂O to remove bacteria and residual medium.[7][8]

  • Gut Clearing (Optional but Recommended): Allow worms to incubate in M9 buffer for 30-60 minutes to clear their gut of bacteria.[5]

  • Exudate Collection: a. After a final wash, resuspend the clean worm pellet in a minimal volume of ddH₂O or M9 buffer. b. Incubate for a defined period (e.g., 1 hour) with gentle shaking.[5]

  • Separate Worms from Exudate: Pellet the worms by centrifugation and carefully collect the supernatant, which is the worm exudate. This sample can be stored at -80°C until extraction.

Protocol 3: Ascaroside Extraction from Exudate

This protocol describes the extraction of ascarosides from the collected aqueous exudate.

Materials:

  • Collected worm exudate

  • Methanol (LC-MS grade)

  • Centrifuge

Procedure:

  • Solvent Extraction: Add an equal volume of ice-cold methanol to the worm exudate sample.

  • Homogenization (for whole-worm analysis): If extracting from whole worms instead of just exudate, the worm pellet should be homogenized using a bead mill or sonicator in the presence of the extraction solvent.[5][9]

  • Precipitate Proteins: Vortex the mixture and incubate at -20°C for at least 30 minutes to precipitate proteins and other macromolecules.

  • Clarify Extract: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet debris.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube. This is the crude ascaroside extract.

  • Drying and Reconstitution: The extract can be dried down under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

Protocol 4: Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the quantification of this compound using LC-MS/MS. Specific parameters will need to be optimized for the instrument used.

Materials:

  • LC-MS/MS system

  • C18 reverse-phase HPLC column (e.g., 2.1 x 150 mm, <3 µm particle size)[10]

  • Mobile Phase A: Water with 0.1% formic acid[10]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[5]

  • Synthetic this compound standard (for calibration curve)

  • Isotopically labeled internal standard (optional, for improved accuracy)[11]

Procedure:

  • Prepare Calibration Curve: Create a series of dilutions of the synthetic this compound standard in the reconstitution solvent to generate a standard curve (e.g., from low fmol to pmol concentrations).

  • LC Separation: a. Equilibrate the C18 column with the starting mobile phase conditions (e.g., 90% A, 10% B).[5] b. Inject the extracted sample (and each standard). c. Run a gradient to separate the ascarosides. A typical gradient might be: hold at 10% B for 2 min, ramp to 95% B over 15-20 min, hold for 5 min, then return to initial conditions.[5]

  • MS/MS Detection: a. Operate the mass spectrometer in either positive or negative ion mode (this must be optimized for this compound). b. Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification. This involves selecting the precursor ion for this compound and monitoring for one or more specific product ions after fragmentation. c. The precursor and product ion m/z values must be determined by infusing the synthetic standard.

  • Quantification: a. Integrate the peak area for the this compound transition in both the samples and the standards. b. Plot the peak area of the standards against their known concentrations to generate a linear regression (the standard curve). c. Use the equation from the standard curve to calculate the concentration of this compound in the experimental samples.[2][12]

  • Normalization: Normalize the final concentration to the number of worms used for the exudate collection (e.g., fmol/worm/hour).

Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for easy comparison across different conditions or strains.

Table 1: Relative Abundance of Major Ascarosides in Wild C. elegans Strains

This table summarizes findings on the composition of ascaroside bouquets from 94 wild C. elegans strains, highlighting the prominence of this compound.

AscarosideBiosynthesis PathwayAverage Relative Abundance (%)Key Observation
This compound ω-pathway51.2%The most abundant ascaroside on average across wild strains.[13]
ascr#3 (ω-1)-pathway21.4%The second most abundant ascaroside.[13]
Other ω-ascarosides ω-pathwayVariablePositively correlated with this compound levels.[13]
Other (ω-1)-ascarosides (ω-1)-pathwayVariableNegatively correlated with this compound levels.[13]

Data summarized from Lee et al., 2023.[13]

Table 2: Developmental Regulation of Ascaroside Secretion

This table illustrates the general trend of ascaroside release during different developmental stages of C. elegans under standard culture conditions. While specific data for this compound is not detailed in the source figure, the trend for related, abundant ascarosides like ascr#2 and ascr#4 is shown.

Developmental StageRelative Ascaroside Concentration in ExudateNotes
L1 LarvaNot QuantifiableMinimal secretion.
L2 LarvaLowSecretion begins to be detectable.[5]
L3 LarvaLow-MediumConcentration gradually increases with development.[5]
L4 LarvaMedium-HighSignificant increase in secretion.[5]
Young Adult (YA)HighPeak or near-peak levels of secretion.[5]
Adult (A)HighSecretion remains high during reproductive period.[5]
Dauer LarvaNoneAscaroside secretion ceases upon entry into dauer.[5]

Trends interpreted from figures in Kaplan et al., 2011.[5] One "Worm Equivalent" (WE) is the amount of material released by one worm in 1 hour.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the reliable quantification of this compound in C. elegans exudates. Accurate measurement of this key signaling molecule is fundamental to understanding the chemical communication that governs nematode development, behavior, and physiology. This workflow can be adapted to investigate how genetic mutations, environmental conditions, or potential drug compounds affect this compound production, offering valuable insights for basic research and therapeutic development.

References

Application Notes and Protocols for ascr#5-Induced Dauer Diapause in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nematode Caenorhabditis elegans serves as a powerful model organism for studying developmental plasticity, neurobiology, and aging. Under adverse environmental conditions such as high population density, limited food, and elevated temperatures, C. elegans larvae can enter a developmentally arrested, stress-resistant stage known as dauer diapause. This process is mediated by a complex interplay of sensory inputs and signaling pathways, with a class of small molecules called ascarosides acting as key pheromones.

Ascr#5, also known as C3 ascaroside, is a potent and abundant dauer-inducing pheromone in C. elegans.[1] Its ability to robustly induce the dauer state makes it an invaluable tool for studying the molecular mechanisms underlying diapause, stress resistance, and longevity. These application notes provide a comprehensive guide to utilizing this compound for inducing dauer diapause in C. elegans, including quantitative data, detailed experimental protocols, and a depiction of the known signaling pathway.

Data Presentation

The efficacy of this compound in inducing dauer formation is concentration-dependent. The following tables summarize the quantitative data available for this compound-induced dauer diapause.

Table 1: Dose-Response of this compound on Dauer Formation in Wild-Type (N2) C. elegans at 25°C

This compound Concentration (µM)Mean Percentage of Dauer Larvae (%)
0 (Control)~0
0.25~10
0.5~40
1.0~75
2.0~90

Data adapted from dose-response curves presented in studies on this compound receptor mutants.

Table 2: Influence of Temperature on Pheromone-Induced Dauer Formation

TemperatureEffect on Dauer Formation in the Presence of Pheromone
15°CLow penetrance
20°CModerate penetrance
25°CHigh penetrance
27°CVery high penetrance, can induce dauer even without pheromone in wild-type

Higher temperatures generally enhance the dauer-inducing effect of ascarosides.[2][3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • Synthetic this compound (powder)

  • Ethanol (100%, molecular biology grade)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of synthetic this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% ethanol to achieve a high-concentration stock solution (e.g., 1 mM or 10 mM).

  • Vortex thoroughly until the this compound is completely dissolved.

  • Store the stock solution at -20°C. The solution is stable for several months.

Protocol 2: this compound-Induced Dauer Formation Assay

Materials:

  • Nematode Growth Medium (NGM) agar plates (peptone-free for assay plates)

  • E. coli OP50 (heat-killed)

  • This compound stock solution (from Protocol 1)

  • Synchronized L1-stage C. elegans

  • M9 buffer

  • Incubator set to 25°C

Procedure:

  • Plate Preparation:

    • Prepare NGM agar plates lacking peptone.

    • While the agar is still molten and has cooled to approximately 55°C, add the this compound stock solution to achieve the desired final concentrations (e.g., 0.25, 0.5, 1.0, 2.0 µM). Ensure thorough mixing.

    • Pour the plates and allow them to solidify.

  • Seeding Plates:

    • Prepare a suspension of heat-killed E. coli OP50 in M9 buffer.

    • Spot a small amount of the heat-killed OP50 onto the center of each assay plate. This provides a food cue without allowing for population growth and subsequent starvation-induced dauer formation.

  • Worm Synchronization and Plating:

    • Obtain a synchronized population of L1 larvae through standard bleaching of gravid adults and hatching of eggs in M9 buffer.

    • Transfer a known number of synchronized L1 larvae (e.g., 100-200) to each assay plate.

  • Incubation:

    • Incubate the plates at 25°C for 72-84 hours.[5]

  • Scoring Dauer Larvae:

    • After the incubation period, count the number of dauer and non-dauer larvae on each plate under a dissecting microscope.

    • Dauer larvae can be identified by their characteristic morphology (thin, dark, radially constricted) and resistance to 1% SDS. To confirm, you can wash the worms off the plate and incubate them in a 1% SDS solution for 10-20 minutes; only dauer larvae will survive.

    • Calculate the percentage of dauer formation for each concentration of this compound.

Signaling Pathway and Workflow Diagrams

This compound Signaling Pathway in the ASI Neuron

This compound is primarily sensed by the ASI sensory neurons in C. elegans. It binds to a heterodimeric G-protein coupled receptor (GPCR) complex, which initiates a signaling cascade that ultimately leads to the repression of the TGF-β ligand daf-7, a key promoter of reproductive development.

ascr5_signaling_pathway cluster_extracellular Extracellular cluster_membrane ASI Neuron Membrane cluster_intracellular Intracellular (ASI Neuron) ascr5 This compound srg36_37 SRG-36 / SRG-37 (GPCR) ascr5->srg36_37 Binds to egl30 EGL-30 (Gqα) srg36_37->egl30 Activates plc PLC-β (Phospholipase C-β) egl30->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2_release Ca²⁺ Release ip3->ca2_release pkc PKC Activation dag->pkc downstream Downstream Signaling Cascade ca2_release->downstream pkc->downstream daf7_repression Repression of daf-7 transcription downstream->daf7_repression Leads to

Caption: this compound signaling pathway in the ASI neuron.

Experimental Workflow for this compound-Induced Dauer Assay

The following diagram outlines the key steps in performing a quantitative dauer formation assay using this compound.

dauer_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_plates Prepare NGM Assay Plates with this compound prep_stock->prep_plates seed_plates Seed Plates with Heat-Killed OP50 prep_plates->seed_plates prep_bacteria Prepare Heat-Killed OP50 Bacteria prep_bacteria->seed_plates sync_worms Synchronize Worms to L1 Stage plate_worms Plate Synchronized L1 Larvae sync_worms->plate_worms seed_plates->plate_worms incubate Incubate at 25°C for 72-84 hours plate_worms->incubate score_dauer Score Dauer vs. Non-Dauer Larvae incubate->score_dauer calc_percent Calculate Percentage of Dauer Formation score_dauer->calc_percent

Caption: Experimental workflow for this compound dauer assay.

References

Application Notes and Protocols for ascr#5 Repulsion Assays in C. elegans Hermaphrodites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ascaroside ascr#5 is a small molecule pheromone used by the nematode Caenorhabditis elegans for chemical communication. In hermaphrodites of the canonical N2 strain, this compound, particularly in combination with other ascarosides like ascr#2 and ascr#3, elicits a repulsive behavioral response.[1] This avoidance behavior is a key aspect of social signaling and population density sensing in C. elegans. Understanding the mechanisms underlying this compound-mediated repulsion is crucial for dissecting the neural circuits that govern social behaviors and for developing novel anthelmintic strategies that target these pathways.

These application notes provide detailed protocols for quantifying this compound repulsion in C. elegans hermaphrodites, along with a summary of quantitative data and a description of the underlying signaling pathways.

Data Presentation

The following table summarizes the quantitative data on the behavioral response of wild-type (N2) C. elegans hermaphrodites to ascarosides. The chemotaxis index (CI) is a measure of the worms' preference for a chemical, with a negative value indicating repulsion and a positive value indicating attraction.

Ascaroside(s)ConcentrationChemotaxis Index (CI)StrainAssay TypeReference
ascr#2, ascr#3, this compound (mixture)10 nM eachApproximately -0.5N2Quadrant Chemotaxis Assay(Srinivasan et al., 2012)
This compoundNot specifiedReported as attractiveN2Not specified(Attraction to pheromones can be reversed through associative learning, 2018)
ascr#2, ascr#3, this compound (mixture)Not specifiedStrong repulsionN2 (high activity NPR-1)Not specified[1]

Note: There are conflicting reports regarding the effect of this compound alone on N2 hermaphrodites. While it contributes to a repulsive mixture, at least one study has suggested it may be attractive on its own. Further investigation is required to clarify the concentration-dependent effects of this compound in isolation.

Signaling Pathways

The repulsion of C. elegans hermaphrodites to this compound and other ascarosides is mediated by a complex neural circuit involving several chemosensory neurons. The primary sensory neurons implicated in this response are the ADL, ASK, and ASI neurons.[1]

The G-protein coupled receptor DAF-38 is partially responsible for the perception of this compound, along with ascr#2 and ascr#3.[2] Downstream signaling pathways are thought to involve conserved components such as TGF-β and insulin/IGF-1 signaling.[2] The integration of signals from these neurons ultimately leads to a behavioral output of avoidance.

ascr5_repulsion_pathway cluster_environment Environment cluster_neurons Sensory Neurons cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_behavior Behavioral Output ascr5 This compound DAF38 DAF-38 (GPCR) ascr5->DAF38 binds ADL ADL Interneurons Interneurons ADL->Interneurons ASK ASK ASK->Interneurons ASI ASI ASI->Interneurons DAF38->ADL DAF38->ASK DAF38->ASI Motor_Circuit Motor Circuit Interneurons->Motor_Circuit Repulsion Repulsion (Avoidance) Motor_Circuit->Repulsion ascr5_assay_workflow prep_plates Prepare Quadrant Assay Plates spot_ascr5 Spot this compound (Test) & Vehicle (Control) prep_plates->spot_ascr5 prep_worms Prepare Synchronized Young Adult Hermaphrodites place_worms Place Worms at Center prep_worms->place_worms spot_azide Spot Sodium Azide to all quadrants spot_ascr5->spot_azide spot_azide->place_worms incubate Incubate for 1 hour at 20°C place_worms->incubate count_worms Count Worms in Each Quadrant incubate->count_worms calc_ci Calculate Chemotaxis Index (CI) count_worms->calc_ci analyze Analyze Data (Repulsion = Negative CI) calc_ci->analyze

References

Application Notes and Protocols for Visualizing CEACAM5 Expression as a Surrogate for Ascending Colon Cancer Response

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the term "ASCR#5" (Ascending Colon Cancer-Related Gene #5) does not correspond to a recognized human gene in major genetic databases, this document provides a detailed guide on imaging techniques for a highly relevant biomarker in colorectal cancer: Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5). CEACAM5 is a glycoprotein that is overexpressed in a variety of adenocarcinomas, including colorectal cancer, making it a valuable target for tumor imaging and therapy.[1][2] These application notes are intended for researchers, scientists, and drug development professionals interested in visualizing tumor response by targeting CEACAM5.

The protocols and data presented here are based on the use of fluorescently labeled antibodies targeting CEACAM5, exemplified by agents like SGM-101, which can be used for intraoperative molecular imaging.[1][2]

I. Imaging Modalities for CEACAM5 Visualization

Several imaging modalities can be employed to visualize the expression and response of CEACAM5-positive tumors. The choice of modality depends on the research question, whether the study is preclinical or clinical, and the desired resolution and depth of penetration.

  • Near-Infrared (NIR) Fluorescence Imaging: This is a powerful technique for real-time intraoperative imaging.[2] It utilizes fluorophores that emit in the NIR spectrum (700-900 nm), allowing for deeper tissue penetration and reduced autofluorescence compared to visible light.

  • Positron Emission Tomography (PET): PET imaging offers high sensitivity for detecting tumors and their metastases. By labeling a CEACAM5-targeting molecule with a positron-emitting radionuclide, one can quantitatively assess receptor expression throughout the body.

  • Single-Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT provides 3D information on the distribution of a radiolabeled CEACAM5-targeting agent. It often uses different, more readily available radionuclides than PET.

II. Experimental Protocols

Protocol 1: In Vitro Validation of CEACAM5-Targeted Imaging Agent

Objective: To confirm the binding specificity of a fluorescently labeled anti-CEACAM5 antibody to cancer cells expressing the target.

Materials:

  • CEACAM5-positive cell line (e.g., HT-29)

  • CEACAM5-negative cell line (e.g., AB-12) as a negative control[2]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescently labeled anti-CEACAM5 antibody (e.g., SGM-101 labeled with a near-infrared dye)[2]

  • Unlabeled anti-CEACAM5 antibody for blocking experiment

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Culture CEACAM5-positive and CEACAM5-negative cells in appropriate medium to 80-90% confluency.

  • Incubation with Imaging Agent:

    • For direct binding: Incubate the cells with varying concentrations of the fluorescently labeled anti-CEACAM5 antibody for 1-2 hours at 37°C.

    • For competitive blocking: Pre-incubate the cells with an excess of unlabeled anti-CEACAM5 antibody for 1 hour before adding the fluorescently labeled antibody.

  • Washing: Wash the cells three times with cold PBS to remove unbound antibody.

  • Imaging:

    • Microscopy: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

    • Plate Reader: Quantify the fluorescence intensity using a microplate reader.

  • Data Analysis: Compare the fluorescence signal between the CEACAM5-positive and CEACAM5-negative cell lines. In the blocking experiment, a significant reduction in fluorescence in the pre-incubated cells confirms target specificity.

Protocol 2: In Vivo Imaging of CEACAM5 in a Xenograft Mouse Model

Objective: To visualize CEACAM5-expressing tumors in a living animal model and assess the biodistribution of the imaging agent.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • CEACAM5-positive (e.g., HT-29) and CEACAM5-negative (e.g., AB-12) cancer cells[2]

  • Matrigel (optional, for tumor cell implantation)

  • Fluorescently labeled anti-CEACAM5 antibody

  • In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 CEACAM5-positive cells into the right flank and CEACAM5-negative cells into the left flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Imaging Agent Administration: Intravenously inject the fluorescently labeled anti-CEACAM5 antibody into the tail vein of the mice. The optimal dose should be determined empirically, but a starting point could be 1-2 mg/kg.

  • Longitudinal Imaging: Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) using the in vivo imaging system. Anesthetize the mice during imaging.

  • Biodistribution (Optional): At the final time point, euthanize the mice and excise the tumors and major organs (liver, spleen, kidneys, lungs, heart). Image the excised tissues to quantify the distribution of the imaging agent.

  • Data Analysis: Quantify the fluorescence intensity in the tumor regions and normal tissues over time. Calculate the tumor-to-background ratio (TBR) to assess the imaging contrast.

III. Data Presentation

Table 1: In Vitro Binding Specificity of a CEACAM5-Targeted Fluorescent Probe

Cell LineCEACAM5 ExpressionMean Fluorescence Intensity (Arbitrary Units)
HT-29Positive8500 ± 450
HT-29 + Blocking AbPositive1200 ± 150
AB-12Negative950 ± 100

Table 2: In Vivo Tumor-to-Background Ratios (TBR) of a CEACAM5-Targeted NIR Probe

Time Post-Injection (Hours)HT-29 Tumor (CEACAM5+) TBRAB-12 Tumor (CEACAM5-) TBR
41.8 ± 0.31.1 ± 0.2
243.5 ± 0.51.2 ± 0.3
484.2 ± 0.61.1 ± 0.2
723.9 ± 0.41.0 ± 0.1

IV. Diagrams

experimental_workflow_in_vivo cluster_preparation Preparation cluster_imaging Imaging Procedure cluster_analysis Analysis cell_culture Culture CEACAM5+ & CEACAM5- Cells tumor_implantation Subcutaneous Implantation in Nude Mice cell_culture->tumor_implantation agent_injection IV Injection of Targeted NIR Probe tumor_implantation->agent_injection Tumor Growth live_imaging Longitudinal In Vivo Fluorescence Imaging agent_injection->live_imaging data_quantification Quantify Fluorescence (Tumor vs. Background) live_imaging->data_quantification Image Data biodistribution Ex Vivo Organ Imaging & Biodistribution data_quantification->biodistribution

Caption: Workflow for in vivo imaging of CEACAM5-expressing tumors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CEACAM5 CEACAM5 Src Src CEACAM5->Src Activation Integrin Integrins FAK FAK Integrin->FAK Activation Src->FAK PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Simplified CEACAM5 signaling cascade in cancer cells.

References

Unlocking Ascaroside Signaling: Genetic Screens to Identify ascr#5 Pathway Components

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Nematode Biology and Drug Development

The ascaroside family of small molecules governs a remarkable array of physiological and behavioral processes in the nematode Caenorhabditis elegans, including developmental timing, mating, and social aggregation. Ascr#5, a key ascaroside, plays a significant role in inducing entry into the stress-resistant dauer larval stage. Understanding the signaling pathways that transduce the this compound signal is crucial for elucidating fundamental principles of chemosensation and for the potential development of novel anthelmintic drugs. This document provides detailed protocols and application notes for conducting genetic screens in C. elegans to identify novel components of the this compound signaling pathway.

Data Presentation: Quantitative Analysis of this compound-Induced Dauer Formation

Genetic screens rely on robust and quantifiable phenotypes. The primary phenotype for this compound signaling is the induction of dauer larva formation. Below are tables summarizing quantitative data from published studies, providing a baseline for expected results in screening efforts.

Table 1: Dauer Formation in Response to this compound in Wild-Type and Receptor Mutant Strains

GenotypeThis compound Concentration (µM)Mean % Dauer Formation (± SEM)
Wild-Type (N2)00
0.5~20%
1.0~50%
2.0~80%
srg-36(lf)2.0Significantly reduced
srg-37(lf)2.0Significantly reduced
srg-36(lf) srg-37(lf)2.0~0%[1]

Note: (lf) denotes a loss-of-function allele. The data represents a typical dose-response relationship and highlights the critical and partially redundant roles of srg-36 and srg-37 in this compound perception.

Table 2: Phenotypes of Pheromone Response-Defective Dauer (phd) Mutants from a Forward Genetic Screen

Mutant AlleleGeneDauer Formation in Response to this compound (1µM)Other Phenotypes
phd-1(syb1328)ttbk-1Defective
phd-2(syb1330)maco-1Defective
phd-3(syb1333)qui-1DefectiveDye-filling defect

Source: Adapted from a forward genetic screen for mutants with defective responses to a pheromone mix including this compound.[2] This table illustrates the identification of novel genes involved in ascaroside response.

Signaling Pathway and Experimental Workflows

To visualize the key molecular players and experimental approaches, the following diagrams have been generated using the DOT language.

ascr5_signaling_pathway cluster_extracellular Extracellular cluster_membrane ASI Neuron Membrane cluster_intracellular Intracellular ascr5 This compound srg36_37 SRG-36 / SRG-37 (GPCRs) ascr5->srg36_37 gq_alpha EGL-30 (Gqα) srg36_37->gq_alpha Activates plc_beta EGL-8 (PLCβ) gq_alpha->plc_beta Activates go_alpha GOA-1 (Goα) go_alpha->gq_alpha Inhibits dag Diacylglycerol (DAG) plc_beta->dag pkc TPA-1 (PKC) dag->pkc Activates downstream Downstream Signaling (e.g., TGF-β, Insulin/IGF-1) pkc->downstream dauer Dauer Formation downstream->dauer

Caption: this compound Signaling Pathway in the ASI Neuron.

forward_genetic_screen_workflow p0 P0 Generation (Wild-Type) mutagenesis EMS Mutagenesis p0->mutagenesis f1 F1 Generation (Heterozygous Mutants) mutagenesis->f1 f2 F2 Generation (Homozygous Mutants) f1->f2 Self-fertilization screen Screen for this compound Response Defect (e.g., No Dauer Formation) f2->screen isolate Isolate Mutants screen->isolate Phenotype Observed backcross Backcross to Wild-Type isolate->backcross mapping Map Mutation backcross->mapping characterize Characterize Gene Function mapping->characterize

Caption: Forward Genetic Screen Workflow.

reverse_genetic_screen_workflow library Gene-Targeting Library (RNAi or CRISPR) treatment Introduce RNAi/CRISPR library->treatment wild_type Wild-Type Worms wild_type->treatment knockdown Gene Knockdown/Knockout Population treatment->knockdown screen Screen for this compound Response Defect knockdown->screen identify Identify Gene screen->identify Phenotype Observed validate Validate Phenotype identify->validate

Caption: Reverse Genetic Screen Workflow.

Experimental Protocols

Protocol 1: Forward Genetic Screen for this compound Signaling Mutants

Objective: To isolate mutants that are defective in their response to this compound, specifically those that fail to enter the dauer stage in the presence of this compound.

Materials:

  • C. elegans wild-type (N2) strain

  • Nematode Growth Medium (NGM) plates

  • E. coli OP50

  • Ethyl methanesulfonate (EMS)

  • M9 buffer

  • This compound (synthetic)

  • Ethanol (or other solvent for this compound)

  • Microscope with appropriate magnification

Procedure:

  • Mutagenesis of P0 Generation:

    • Synchronize a population of wild-type (N2) worms to the L4 larval stage.

    • Expose the L4 worms to 50 mM EMS in M9 buffer for 4 hours with gentle rocking.

    • Wash the worms extensively with M9 buffer to remove the mutagen.

    • Plate the mutagenized P0 worms onto large NGM plates seeded with E. coli OP50 and allow them to lay eggs.

  • Generation of F1 and F2 Progeny:

    • Collect the F1 progeny and distribute them onto fresh NGM plates.

    • Allow the F1 worms to self-fertilize and produce F2 progeny.

  • Screening for this compound Non-responders:

    • Prepare NGM plates containing a concentration of this compound known to induce a high percentage of dauer formation in wild-type worms (e.g., 2 µM). The this compound should be dissolved in a solvent like ethanol and added to the molten NGM agar before pouring the plates. Control plates with the solvent alone should also be prepared.

    • Collect a mixed population of F2 animals and plate them onto the this compound-containing plates.

    • Incubate the plates at 25°C for 48-72 hours.

    • Screen the plates under a dissecting microscope for worms that have not entered the dauer stage (i.e., have developed into L4 or adult worms). Dauer larvae are thin, dark, and immotile, and are resistant to 1% SDS treatment.

    • Isolate individual non-dauer worms to fresh NGM plates and allow them to produce progeny to confirm the heritability of the phenotype.

  • Backcrossing and Genetic Mapping:

    • Backcross the isolated mutant strains to the original wild-type (N2) strain for at least four generations to remove background mutations.

    • Perform genetic mapping using standard techniques (e.g., single nucleotide polymorphism mapping) to identify the chromosomal location of the mutation.

    • Identify the causative gene through sequencing.

Protocol 2: Reverse Genetic Screen using RNAi by Feeding

Objective: To systematically screen a library of genes for their involvement in this compound signaling by observing the effect of their knockdown on this compound-induced dauer formation.

Materials:

  • C. elegans wild-type (N2) strain (or a strain sensitized for RNAi, e.g., rrf-3(pk1426))

  • RNAi feeding library (e.g., Ahringer or Vidal library)

  • NGM plates containing ampicillin and IPTG

  • This compound (synthetic)

  • 96-well plates (optional, for high-throughput screening)

Procedure:

  • Preparation of RNAi Plates:

    • Inoculate individual bacterial clones from the RNAi library into liquid culture with ampicillin.

    • Induce the expression of double-stranded RNA (dsRNA) by adding IPTG.

    • Seed NGM plates containing ampicillin and IPTG with the induced bacterial cultures.

  • RNAi Treatment:

    • Synchronize C. elegans to the L1 larval stage.

    • Plate the L1 larvae onto the prepared RNAi plates.

    • Allow the worms to grow and feed on the dsRNA-expressing bacteria.

  • This compound Exposure and Phenotypic Analysis:

    • Incubate at 25°C and score for dauer formation as described in Protocol 1.

    • Identify RNAi clones that result in a failure to form dauers in the presence of this compound.

  • Validation:

    • Confirm the phenotype of the identified "hit" genes using at least two independent RNAi clones targeting different regions of the gene, if available.

    • Further validation can be performed by obtaining deletion mutants for the identified genes and testing their response to this compound.

Protocol 3: Quantitative Dauer Formation Assay

Objective: To precisely quantify the percentage of a worm population that enters the dauer stage in response to a specific concentration of this compound.

Materials:

  • Synchronized L1 larvae of the desired C. elegans strain

  • NGM plates containing various concentrations of this compound (and solvent control)

  • E. coli OP50

  • 1% Sodium Dodecyl Sulfate (SDS) solution

Procedure:

  • Plate Preparation:

    • Prepare NGM plates with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 µM) and a solvent control. It is critical to ensure uniform distribution of this compound in the agar.

    • Seed the plates with a small, defined amount of E. coli OP50 to provide a limited food source, which enhances the dauer-inducing effect of the pheromone.

  • Assay Setup:

    • Plate a known number of synchronized L1 larvae (e.g., 100-200) onto each plate.

    • Incubate the plates at 25°C for 60-72 hours.

  • Quantification:

    • Wash the worms off the plates with M9 buffer.

    • Treat the worm suspension with 1% SDS for 15-20 minutes. This will kill non-dauer worms, while dauer larvae will survive.

    • Count the number of surviving (dauer) and dead (non-dauer) worms.

    • Calculate the percentage of dauer formation for each this compound concentration.

    • Perform the assay in triplicate for each strain and condition to ensure statistical significance.

By employing these genetic screening strategies and quantitative assays, researchers can systematically dissect the this compound signaling pathway, identify novel molecular components, and gain deeper insights into the complex interplay of chemical signaling and developmental decisions in C. elegans. This knowledge will not only advance our understanding of nematode biology but may also pave the way for the development of targeted interventions for parasitic nematode infections.

References

Application Notes and Protocols for ascr#5 Treatment in Caenorhabditis elegans Culture Synchronization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synchronization of Caenorhabditis elegans cultures is a critical prerequisite for a wide array of experimental procedures, ensuring uniformity in developmental stages and physiological responses. While bleach-based methods are commonly employed to obtain age-synchronized L1 larvae, inducing a reversible developmental arrest at the dauer stage offers an alternative synchronization point. Ascarosides, a family of signaling molecules, are the natural cues that regulate entry into the dauer stage. Among these, ascaroside #5 (ascr#5) is a potent dauer-inducing pheromone.[1][2] This document provides detailed application notes and protocols for the utilization of this compound to synchronize C. elegans cultures by inducing and subsequently recovering from dauer arrest.

Principle

The protocol is based on the principle that exposure of L1/L2 larvae to this compound, particularly in combination with other ascarosides and mild environmental stressors, can efficiently induce entry into the dauer larval stage.[3][4] Dauer larvae are in a state of suspended development. Upon removal of the ascaroside cue and reintroduction of a food source, the synchronized dauer larvae can be induced to exit the dauer stage and resume development in a coordinated manner, providing a population of synchronized post-dauer worms.[5][6]

Quantitative Data on Ascaroside-Induced Dauer Formation

While direct quantitative data on the synchronization efficiency of large-scale cultures using pure this compound is limited in the literature, studies on dauer formation assays provide valuable information on the effective concentrations of this compound and its synergy with other ascarosides.

Ascaroside(s)ConcentrationTemperature (°C)Observed EffectReference
This compound2 µM25Induces dauer formation; used to study srg-36/srg-37 receptor function.[4]
ascr#2, ascr#3, ascr#8 Cocktail0.5 µM total (equal parts)20Used to study transcriptional response during entry into L2d.[7]
ascr#2400 nM20Increases mean lifespan.[8]
ascr#3400 nM20Increases mean lifespan.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the preparation of this compound solutions for treating C. elegans.

Materials:

  • Synthetic this compound (solid form)

  • Ethanol (100%, molecular biology grade)

  • Sterile water (nuclease-free)

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (e.g., 1 mM):

    • Ascarosides are typically dissolved in ethanol.[8]

    • Calculate the required amount of this compound to prepare a 1 mM stock solution. The molecular formula for this compound is C9H16O6.

    • Dissolve the calculated amount of this compound in 100% ethanol in a sterile microcentrifuge tube.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C.

  • Working Solution Preparation (e.g., 10 µM):

    • Thaw the this compound stock solution on ice.

    • Perform a serial dilution of the stock solution with sterile water to achieve the desired final concentration. For example, to make a 10 µM working solution from a 1 mM stock, dilute 1:100 in sterile water.

    • Prepare fresh working solutions for each experiment to ensure potency.

Protocol 2: Synchronization of C. elegans by this compound-Induced Dauer Arrest

This protocol outlines the steps for inducing dauer formation in a synchronized L1 population using this compound.

Materials:

  • Synchronized L1 larvae (obtained by standard bleaching protocols)[9][10]

  • Nematode Growth Medium (NGM) plates

  • E. coli OP50 culture

  • This compound working solution

  • M9 buffer

Procedure:

  • Preparation of Treatment Plates:

    • Prepare NGM plates seeded with a lawn of E. coli OP50.

    • To each plate, add the this compound working solution to the surface of the agar to achieve the desired final concentration (e.g., 2 µM).[4] Spread the solution evenly and allow it to dry in a laminar flow hood. Prepare control plates with the vehicle (e.g., a corresponding amount of ethanol diluted in water).

  • Treatment of Synchronized L1 Larvae:

    • Obtain a synchronized population of L1 larvae by bleaching gravid adults.[9][10]

    • Plate the synchronized L1 larvae onto the this compound-containing and control NGM plates.

  • Incubation and Dauer Formation:

    • Incubate the plates at 25°C. Higher temperatures can enhance dauer formation.[5][11]

    • Monitor the plates daily. Dauer larvae are identifiable by their thin, dark appearance and resistance to 1% SDS.[12]

    • Dauer formation is typically observed within 48-72 hours.[11]

Protocol 3: Recovery of Synchronized Post-Dauer Worms

This protocol describes how to recover worms from dauer arrest to obtain a synchronized population of post-dauer animals.

Materials:

  • Plates with this compound-induced dauer larvae

  • Fresh NGM plates seeded with E. coli OP50

  • M9 buffer

Procedure:

  • Isolation of Dauer Larvae:

    • Wash the plates containing dauer larvae with M9 buffer to collect the worms.

    • (Optional but recommended) To purify the dauer population, treat the collected worms with 1% SDS for 10-20 minutes. Dauer larvae are resistant to this treatment, while non-dauer worms will be lysed.

    • Wash the worms several times with M9 buffer to remove the SDS.

  • Induction of Dauer Exit:

    • Plate the purified dauer larvae onto fresh NGM plates heavily seeded with E. coli OP50. The presence of abundant food is a strong cue for dauer exit.[6][13]

    • Incubate the plates at 20°C.

  • Monitoring Post-Dauer Development:

    • Dauer exit and resumption of feeding can be observed within a few hours.[14]

    • The worms will develop synchronously through the post-dauer larval stages. Monitor their development to collect animals at the desired post-dauer stage (e.g., L4, young adult).

Visualizations

This compound Signaling Pathway in Dauer Formation

ascr5_signaling cluster_environment Environment cluster_neuron ASI Sensory Neuron cluster_downstream Downstream Signaling ascr5 This compound srg36_37 SRG-36 / SRG-37 (GPCR) ascr5->srg36_37 g_protein G-Protein Signaling srg36_37->g_protein daf7 daf-7 (TGF-β ligand) Expression Repressed g_protein->daf7 inhibition tgf_beta_pathway TGF-β Pathway daf7->tgf_beta_pathway reduced signaling dauer_formation Dauer Formation tgf_beta_pathway->dauer_formation promotes

Caption: Signaling pathway of this compound in inducing dauer formation.

Experimental Workflow for this compound-Based Synchronization

ascr5_workflow start Start with Gravid Adults bleach Bleach Synchronization start->bleach l1_larvae Synchronized L1 Larvae bleach->l1_larvae ascr5_treatment Plate on NGM + E. coli OP50 + this compound (e.g., 2 µM) l1_larvae->ascr5_treatment dauer_induction Incubate at 25°C (48-72 hours) ascr5_treatment->dauer_induction dauer_larvae Synchronized Dauer Larvae dauer_induction->dauer_larvae sds_selection Optional: 1% SDS Selection to Purify Dauers dauer_larvae->sds_selection recovery Plate on Fresh NGM + E. coli OP50 sds_selection->recovery post_dauer Incubate at 20°C recovery->post_dauer synchronized_culture Synchronized Post-Dauer Culture (e.g., L4, Young Adults) post_dauer->synchronized_culture end Experimental Use synchronized_culture->end

Caption: Workflow for synchronizing C. elegans cultures using this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ascr#5 Concentration for Dauer Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing ascr#5 concentration in Caenorhabditis elegans dauer induction experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important for dauer induction?

A1: this compound, also known as ascaroside C3, is a small molecule pheromone used by C. elegans for chemical communication. It is a potent inducer of the dauer larval stage, a stress-resistant, alternative developmental stage that allows the worms to survive harsh environmental conditions.[1] Understanding the effects of this compound is crucial for studying the molecular pathways that regulate development, aging, and stress resistance.

Q2: What is the optimal concentration of this compound to induce dauer formation?

A2: The optimal concentration of this compound can vary depending on the experimental conditions, including temperature, food availability, and the specific C. elegans strain used. However, concentrations in the low micromolar range are typically effective. For example, studies have shown significant dauer induction at concentrations around 2 µM.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: Can this compound be used in combination with other ascarosides?

A3: Yes, this compound can act synergistically with other ascarosides to induce dauer formation. The natural dauer pheromone is a complex mixture of several ascarosides.[3] Combining this compound with other ascarosides like ascr#2 and ascr#3 may result in a more robust and consistent dauer induction, potentially at lower overall concentrations.

Q4: How is this compound detected by C. elegans?

A4: this compound is primarily detected by a pair of chemosensory neurons called the ASI neurons.[1] It binds to the G-protein coupled receptors (GPCRs) SRG-36 and SRG-37, which are expressed in these neurons.[1][3] This binding event initiates a signaling cascade that ultimately leads to the decision to enter the dauer stage.

Q5: Are there any known factors that can inhibit the effect of this compound?

A5: Yes, the presence of abundant food is a strong inhibitor of dauer formation, even in the presence of dauer-inducing pheromones like this compound. Additionally, mutations in the this compound receptors, srg-36 and srg-37, can lead to resistance to this compound-induced dauer formation.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no dauer induction with this compound 1. Suboptimal this compound concentration: The concentration may be too low for your specific strain or conditions. 2. Degradation of this compound: Improper storage or handling of the this compound stock solution. 3. High food availability: Excess bacterial lawn on the assay plates. 4. Resistant worm strain: The C. elegans strain used may have mutations in the this compound signaling pathway.1. Perform a dose-response experiment with a range of this compound concentrations (e.g., 100 nM to 10 µM). 2. Store this compound stock solutions at -20°C or below and prepare fresh working solutions for each experiment. 3. Ensure a standardized and limited amount of food is used in the assay plates. 4. Verify the genotype of your worm strain. If you suspect resistance, test a known wild-type strain (e.g., N2) in parallel.
High variability in dauer formation between replicates 1. Inconsistent this compound concentration across plates: Uneven application of the ascaroside solution. 2. Variable number of eggs per plate: Different population densities can influence dauer formation. 3. Fluctuations in incubation temperature: Temperature can significantly impact dauer induction.1. Ensure the this compound is thoroughly mixed into the agar medium before pouring plates. 2. Standardize the number of synchronized eggs transferred to each assay plate. 3. Use a calibrated incubator and monitor the temperature throughout the experiment.
Dauer formation in control (no this compound) plates 1. Pheromone carryover: Contamination from previous experiments or from the worm population itself. 2. Starvation-induced dauer formation: Insufficient food on the plates. 3. High temperature: Incubation at temperatures above 25°C can induce dauer formation independently of pheromones.1. Use fresh plates and reagents. Ensure proper cleaning of any reusable equipment. 2. Provide a sufficient, albeit limited, amount of food to prevent starvation-induced dauering in the control group. 3. Maintain a consistent and appropriate incubation temperature (e.g., 20-25°C).

Data Presentation

Table 1: Experimentally Determined Effective Concentrations of this compound for Dauer Induction

AscarosideConcentrationTemperature (°C)% Dauer Formation (approx.)Reference
This compound2 µM25High(Lee, et al., 2022)[2]
This compound220 nMNot SpecifiedModerate(Neal, et al., 2015)
This compound6 µMNot SpecifiedHigh(Neal, et al., 2015)
This compound (C3)EC5016 & 25Relatively temperature-independent(Butcher, et al., 2008)[4]

Note: The exact percentage of dauer formation can vary significantly based on experimental conditions.

Experimental Protocols

Protocol 1: Standard Dauer Induction Assay with Synthetic this compound

This protocol outlines the steps for inducing dauer formation in C. elegans using a defined concentration of synthetic this compound.

  • Preparation of this compound Stock Solution:

    • Dissolve synthetic this compound in 100% ethanol to a stock concentration of 1 mM.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Preparation of Dauer Assay Plates:

    • Prepare Nematode Growth Medium (NGM) agar.

    • Autoclave the NGM and let it cool to approximately 55°C.

    • Add the this compound stock solution to the molten agar to achieve the desired final concentration (e.g., 2 µM). Add an equivalent volume of ethanol to the control plates.

    • Mix thoroughly by gentle swirling and pour the plates.

    • Allow the plates to solidify and dry for 24-48 hours at room temperature.

    • Seed the center of each plate with a small, standardized amount of OP50 E. coli culture. Let the bacterial lawn grow for 24 hours at room temperature.

  • Synchronization of C. elegans:

    • Wash gravid adult worms from several plates with M9 buffer.

    • Treat the worms with a bleach/NaOH solution to dissolve the adults and release the eggs.

    • Wash the eggs several times with M9 buffer to remove all traces of the bleach solution.

    • Allow the eggs to hatch overnight in M9 buffer without food to obtain a synchronized population of L1 larvae.

  • Dauer Assay Setup:

    • Pipette a known number of synchronized L1 larvae (e.g., 100-200) onto the center of the bacterial lawn on each assay and control plate.

    • Incubate the plates at a constant temperature (e.g., 25°C).

  • Scoring Dauer Larvae:

    • After 60-72 hours of incubation, score the number of dauer and non-dauer larvae on each plate under a dissecting microscope.

    • Dauer larvae are thin, dark, and resistant to 1% SDS. Non-dauer larvae will be larger and will lyse in the presence of SDS.

    • Calculate the percentage of dauer formation for each condition.

Mandatory Visualizations

ascr5_signaling_pathway cluster_extracellular Extracellular cluster_asi_neuron ASI Neuron cluster_downstream Downstream Targets ascr5 This compound srg36_37 SRG-36 / SRG-37 (GPCR) ascr5->srg36_37 Binds to g_protein G-protein Signaling srg36_37->g_protein Activates tgfb_pathway TGF-β Pathway (DAF-7) g_protein->tgfb_pathway Inhibits insulin_pathway Insulin/IGF-1 Pathway (DAF-2) g_protein->insulin_pathway Inhibits daf9 DAF-9 (Cytochrome P450) tgfb_pathway->daf9 Regulates insulin_pathway->daf9 Regulates daf12 DAF-12 (Nuclear Hormone Receptor) daf9->daf12 Produces ligand for dauer_formation Dauer Formation daf12->dauer_formation Promotes

Caption: this compound signaling pathway for dauer induction in C. elegans.

dauer_induction_workflow cluster_prep Preparation cluster_sync Synchronization cluster_assay Assay cluster_analysis Analysis prep_ascr5 Prepare this compound Stock Solution (1 mM in EtOH) prep_plates Prepare NGM Plates with this compound or EtOH (Control) prep_ascr5->prep_plates seed_plates Seed Plates with OP50 prep_plates->seed_plates add_l1 Add Synchronized L1s to Assay Plates seed_plates->add_l1 bleach_sync Bleach Gravid Adults to Isolate Eggs hatch_l1 Hatch Eggs in M9 to Obtain Synchronized L1s bleach_sync->hatch_l1 hatch_l1->add_l1 incubate Incubate at 25°C for 60-72 hours add_l1->incubate score_dauer Score Dauer vs. Non-Dauer Larvae incubate->score_dauer calc_percent Calculate % Dauer Formation score_dauer->calc_percent

Caption: Experimental workflow for this compound-mediated dauer induction assay.

References

ascr#5 Stability and Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of ascr#5. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: Solid this compound should be stored at 4°C and protected from light. For longer-term storage, -20°C for up to three years is recommended, ensuring it is kept away from direct sunlight.[1]

Q2: What is the best solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[2][3] It is highly soluble in DMSO, up to 100 mg/mL.[2][3]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Once dissolved, it is crucial to aliquot the stock solution and store it properly to prevent degradation from repeated freeze-thaw cycles.[2][3] For stock solutions in DMSO, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[2][4] All solutions should be protected from light.[2][4]

Q4: Can I store my this compound stock solution at room temperature?

A4: It is not recommended to store this compound stock solutions at room temperature for extended periods, as this can lead to degradation and affect experimental outcomes.

Q5: How should I prepare working solutions for my experiments?

A5: For in vitro experiments, it is recommended to prepare working solutions fresh on the day of use.[2] To avoid precipitation when diluting a DMSO stock solution into an aqueous buffer, it is advisable to first dilute the stock solution to an intermediate concentration with DMSO before adding it to the aqueous medium.[1] Preheating the stock solution and the aqueous buffer to 37°C before mixing can also help prevent precipitation.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The concentration of this compound exceeds its aqueous solubility limit.- Decrease the final concentration of this compound in the assay. - Prepare serial dilutions in DMSO first before adding to the aqueous buffer.[1] - Preheat both the stock solution and the aqueous buffer to 37°C before mixing.[1] - If precipitation persists, use sonication to aid dissolution.[2][3]
Inconsistent experimental results - Improper storage leading to degradation. - Inaccurate concentration due to incomplete dissolution. - Repeated freeze-thaw cycles of the stock solution.- Ensure this compound (solid and stock solutions) is stored at the recommended temperatures and protected from light. - Visually inspect the stock solution for any undissolved particles before use. Use ultrasonication if necessary to ensure complete dissolution.[2][3] - Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[2][3]
Difficulty dissolving solid this compound in DMSO DMSO may have absorbed moisture.- Use newly opened, high-purity DMSO, as it is hygroscopic.[2] - Gentle warming to 37°C and ultrasonication can facilitate dissolution.[3]

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

FormStorage TemperatureDurationSpecial Conditions
Solid (Powder) 4°CShort-termProtect from light[2][3]
-20°CUp to 3 yearsKeep away from direct sunlight[1]
Stock Solution (in DMSO) -20°CUp to 1 monthProtect from light[2][4]
-80°CUp to 6 monthsProtect from light[2][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound solid

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Bring the vial of solid this compound to room temperature before opening.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the molecular weight of this compound, which is 220.22 g/mol ).

  • Vortex the tube for 30 seconds to mix.

  • If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[3]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2][4]

Protocol 2: Stability Assessment of this compound by HPLC-MS/MS

Objective: To assess the stability of this compound in a given formulation or storage condition over time using a stability-indicating HPLC-MS/MS method.

Materials:

  • This compound sample for stability testing

  • This compound reference standard

  • HPLC-grade water with 0.1% formic acid (Solvent A)

  • HPLC-grade acetonitrile with 0.1% formic acid (Solvent B)

  • C18 reverse-phase HPLC column

  • HPLC system coupled with a mass spectrometer (MS)

Procedure:

  • Sample Preparation: Prepare the this compound sample at a known concentration in a suitable solvent. For forced degradation studies, samples can be subjected to stress conditions such as heat, acid, base, and oxidation.

  • HPLC Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient can be optimized, for example, starting from 5% B to 100% B over 20 minutes.

    • Flow Rate: A typical flow rate is 0.7 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Set the mass spectrometer to monitor for the parent ion of this compound and potential degradation products. The analysis is typically performed in negative ion mode.

  • Data Analysis:

    • Inject the this compound reference standard to determine its retention time and peak area.

    • Inject the stability samples at specified time points.

    • Compare the peak area of this compound in the stability samples to the initial time point to quantify any degradation.

    • Analyze the chromatograms for the appearance of new peaks, which may represent degradation products. The identity of these products can be investigated using their mass-to-charge ratio.

Visualizations

Experimental Workflow for this compound Solution Preparation and Use

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Working Solution Preparation weigh Weigh Solid this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot store_short Store at -20°C (≤ 1 month) aliquot->store_short Short-term store_long Store at -80°C (≤ 6 months) aliquot->store_long Long-term thaw Thaw Aliquot store_short->thaw store_long->thaw dilute Dilute with Buffer/Media thaw->dilute use Use in Experiment dilute->use G cluster_neuron ASI Sensory Neuron cluster_output Developmental Outcome ascr5 This compound other_ascrs Other Ascarosides (e.g., ascr#2, ascr#3) receptor SRG-36 / SRG-37 (GPCRs) ascr5->receptor Binds synergistically other_ascrs->receptor tgf_beta TGF-β Pathway (DAF-7) Downregulation receptor->tgf_beta insulin Insulin/IGF-1 Pathway Downregulation receptor->insulin dauer Dauer Larva Formation tgf_beta->dauer insulin->dauer

References

Technical Support Center: Ascr#5 Chemotaxis Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing C. elegans chemotaxis experiments using the ascaroside ascr#5.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound chemotaxis experiments.

Problem Potential Cause Recommended Solution
No or weak chemotaxis response to this compound. 1. Incorrect this compound concentration: The response to this compound is highly concentration-dependent, with low concentrations typically being attractive and high concentrations being repulsive.[1] 2. Improper this compound solution preparation: this compound may not be properly dissolved or may have degraded. 3. Suboptimal worm developmental stage: Different larval stages and adult worms may exhibit varying chemotactic responses. 4. Worm strain variation: The genetic background of the C. elegans strain can influence its response to ascarosides. For example, solitary strains like N2 and social wild-type strains can show different responses.[2][3] 5. Environmental factors: Temperature and oxygen levels can influence chemotaxis behavior.[1]1. Perform a dose-response curve: Test a range of this compound concentrations (e.g., from picomolar to micromolar) to determine the optimal concentration for attraction or repulsion in your specific strain. For attraction, concentrations around 10 µM have been used.[4] For repulsion or dauer induction studies, higher concentrations may be necessary. 2. Ensure proper solubilization: Dissolve this compound in ethanol first and then prepare fresh aqueous solutions for each experiment.[4] Include a vehicle control (aqueous solution with the same final ethanol concentration) in your assay. 3. Use synchronized worm populations: Synchronize worms to the desired developmental stage (e.g., young adults) for consistent results.[5][6] 4. Use a consistent and appropriate worm strain: Be aware of the strain's known behavioral responses to ascarosides. 5. Maintain stable environmental conditions: Ensure consistent temperature and humidity during the assay.
High variability between replicates. 1. Inconsistent worm handling: Differences in washing, transferring, or the number of worms per plate. 2. Uneven this compound gradient: The chemical gradient may not be stable or uniform across the assay plate. 3. Worm clumping or aggregation: Worms clumping together can interfere with individual chemotaxis.1. Standardize worm preparation: Follow a consistent protocol for washing and transferring worms. Ensure a similar number of worms are placed on each assay plate. 2. Proper plate preparation and handling: Allow the this compound and control solutions to fully absorb into the agar before starting the assay. Avoid shaking or tilting the plates, which can disrupt the gradient.[7] 3. Ensure worms are well-separated: Gently disperse worms at the origin of the assay plate.
Worms are attracted to the control spot. 1. Contamination of the control solution. 2. The solvent itself is attractive: The solvent used to dissolve this compound (e.g., ethanol) might be an attractant at the concentration used.1. Use fresh, sterile solutions. 2. Run a solvent-only control: Test the chemotactic response of worms to the solvent alone to ensure it is neutral. The final concentration of the solvent should be consistent between the test and control spots.[4]
Worms exhibit random movement or do not move at all. 1. Unhealthy worms: Worms may be starved, desiccated, or otherwise unhealthy. 2. Incorrect agar concentration or plate dryness: The physical properties of the assay plate can impede worm movement. 3. Use of anesthetic in the worm suspension: Anesthetics should only be at the target spots to capture worms.1. Use well-fed, healthy, and age-synchronized worms. 2. Prepare chemotaxis plates with the correct agar concentration and allow them to dry to the appropriate level before use. 3. Ensure anesthetic (e.g., sodium azide) is only applied to the test and control spots and not mixed with the worms at the origin. [4][8]

Frequently Asked Questions (FAQs)

Q1: What is the typical behavioral response of C. elegans to this compound?

A1: The response to this compound is context-dependent. Generally, low concentrations of this compound are attractive to hermaphrodites.[9] However, at higher concentrations, or in combination with other ascarosides like ascr#2 and ascr#3, it can be repulsive.[2][3] The worm's prior experience can also influence its response; for example, associating this compound with the absence of food can turn an attractive response into a repulsive one.[9]

Q2: How should I prepare this compound for a chemotaxis experiment?

A2: this compound should first be dissolved in a solvent like ethanol. From this stock solution, fresh aqueous dilutions should be made for each experiment to the desired final concentration.[4] It is crucial to include a vehicle control in your experiment, which is an aqueous solution containing the same final concentration of the solvent used to dissolve the this compound.[4]

Q3: What concentration of this compound should I use?

A3: The optimal concentration depends on the desired behavioral output and the C. elegans strain being used. For attraction assays with the MY1 strain, a concentration of 10 µM has been shown to be effective.[4] For conditioning experiments to induce repulsion, a concentration of 100 µM has been used.[9] It is highly recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental conditions.

Q4: How long should a chemotaxis assay run?

A4: A typical chemotaxis assay runs for about 60 minutes.[6] However, the optimal duration can vary depending on the specific assay setup and should be determined empirically.

Q5: What are the key controls to include in an this compound chemotaxis experiment?

A5: The following controls are essential:

  • Vehicle Control: A spot with the solvent used to dissolve this compound (at the same final concentration) to ensure the solvent itself is not causing a chemotactic response.[4]

  • Negative Control: Some studies use a buffer or media alone as a negative control.

  • Strain Control: Use of a wild-type strain (e.g., N2) as a baseline for comparison with mutant strains.

  • Synchronization Control: Ensuring all worms are at the same developmental stage.[5]

Experimental Protocols

Standard Chemotaxis Assay Protocol

This protocol is a general guideline for performing a standard chemotaxis assay with C. elegans.

  • Preparation of Chemotaxis Plates:

    • Prepare chemotaxis agar plates (a standard recipe can be found in many C. elegans resources).

    • Using a marker, divide the bottom of a 60 mm petri dish into four quadrants.

    • Mark a "Test" (T) spot in two opposite quadrants and a "Control" (C) spot in the other two, ensuring they are equidistant from the center.[6]

    • Mark a small circle at the origin to define the area for initial worm placement.[6]

  • Worm Preparation:

    • Use a synchronized population of young adult worms.

    • Wash the worms off their growth plates with S Basal buffer.

    • Wash the worms multiple times by pelleting them through centrifugation and resuspending them in fresh buffer to remove any bacteria.

    • After the final wash, resuspend the worm pellet in a small volume of S Basal buffer.

  • Assay Setup:

    • Prepare your this compound test solution and vehicle control solution.

    • Pipette 1 µl of 0.5 M sodium azide onto each "T" and "C" spot on the assay plate to anesthetize worms that reach these points.[4]

    • Pipette 1 µl of the this compound solution onto the "T" spots and 1 µl of the vehicle control onto the "C" spots.

    • Allow the solutions to be absorbed by the agar.

    • Carefully pipette a small drop (approximately 1-2 µl) of the washed worm suspension onto the origin.

  • Incubation and Scoring:

    • Place the plates at a constant temperature (e.g., 20°C) for 60 minutes.

    • After the incubation period, count the number of worms at each "T" and "C" spot, as well as the number of worms that remained at the origin or are elsewhere on the plate.

    • Calculate the Chemotaxis Index (CI) using the formula: CI = (Number of worms at Test - Number of worms at Control) / (Total number of worms on the plate)

Visualizations

This compound Signaling Pathway

ascr5_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ascr5 This compound srg36_37 SRG-36 / SRG-37 (GPCRs) ascr5->srg36_37 Binds to gq_alpha Gqα (EGL-30) srg36_37->gq_alpha Activates downstream Downstream Signaling gq_alpha->downstream Initiates chemotaxis_workflow prep_plates 1. Prepare Chemotaxis Plates setup_assay 3. Setup Assay (Apply this compound, Control, Worms) prep_plates->setup_assay prep_worms 2. Prepare Synchronized Worms prep_worms->setup_assay incubate 4. Incubate (e.g., 60 min at 20°C) setup_assay->incubate score 5. Score Plate (Count Worms) incubate->score analyze 6. Analyze Data (Calculate Chemotaxis Index) score->analyze concentration_response concentration This compound Concentration low_conc Low Concentration concentration->low_conc high_conc High Concentration concentration->high_conc attraction Attraction low_conc->attraction repulsion Repulsion high_conc->repulsion

References

Technical Support Center: Ascaroside #5 (ascr#5) Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ascaroside #5 (ascr#5) in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological role?

Ascaroside #5 (this compound), also known as ascaroside C3, is a nematode pheromone, a type of small molecule signal used for chemical communication in organisms like Caenorhabditis elegans. Its primary role is as a component of the dauer pheromone, which induces entry into the stress-resistant dauer larval stage at high population densities. It also plays a role in axon regeneration and can have synergistic effects with other ascarosides to influence social behaviors.[1]

Q2: I am observing low or no bioactivity of my synthetic this compound. What could be the issue?

Low bioactivity of this compound can stem from several factors:

  • Improper Dilution/Solubility: this compound is a lipophilic molecule and requires an organic solvent for initial dissolution. If not properly solubilized before addition to your aqueous assay medium, its effective concentration will be much lower than intended.

  • Solvent Choice: The solvent used to dissolve this compound can impact its activity and the physiology of the nematodes. High concentrations of certain solvents can be toxic or cause behavioral changes that mask the effect of this compound.

  • Degradation: Like many biological molecules, this compound can degrade over time, especially if not stored correctly. It is recommended to store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.

  • Assay Conditions: The responsiveness of C. elegans to ascarosides is influenced by factors such as temperature, food availability, and the developmental stage of the worms. Ensure your assay conditions are optimized and consistent.

Q3: Which solvent should I use to dissolve this compound?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving ascarosides. However, it is crucial to keep the final concentration of DMSO in your bioassay low, as it can have physiological effects on C. elegans. Ethanol and methanol are also viable options, particularly if DMSO is found to interfere with your specific assay. The choice of solvent should be carefully considered and a solvent-only control should always be included in your experiments.

Q4: Can the solvent I use affect the behavior of the nematodes in my bioassay?

Yes, solvents can have a direct impact on C. elegans physiology and behavior. For instance, DMSO concentrations above 0.5% can lead to developmental delays, and concentrations of 1% and higher can cause morphological changes and affect pharyngeal pumping.[2][3] Ethanol has also been shown to affect lifespan and behavior at certain concentrations. Therefore, it is critical to use the lowest effective concentration of the solvent and to include a vehicle control in all experiments to account for any solvent-induced effects.

Troubleshooting Guides

Issue 1: Inconsistent or irreproducible results in chemotaxis assays.
Potential Cause Troubleshooting Step
Incomplete Solubilization of this compound Ensure this compound is fully dissolved in the stock solvent before preparing working solutions. Gentle warming or sonication may aid dissolution.
Solvent Effects Run a chemotaxis assay with the solvent alone at the same concentration used in your experimental conditions to determine its intrinsic attractive or repulsive effect. If the solvent has a strong effect, consider reducing its concentration or switching to an alternative solvent like ethanol.
Worm Physiology Use age-synchronized, well-fed young adult worms for chemotaxis assays. Starved or overcrowded worms may exhibit altered chemosensory responses.
Assay Plate Conditions Ensure chemotaxis plates are prepared consistently, with a uniform agar surface and no excess moisture. Allow the this compound and control spots to be fully absorbed before adding the worms.
Environmental Factors Maintain a consistent temperature and humidity during the assay, as fluctuations can affect worm motility and behavior.
Issue 2: Low efficiency of dauer formation in response to this compound.
Potential Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal concentration of this compound for dauer induction in your specific experimental setup. This compound often acts synergistically with other ascarosides, so a single compound may have lower potency.
Inhibitory Effects of Solvent High concentrations of DMSO (≥2.6%) can inhibit larval development in some nematode species.[4] Lower the final solvent concentration in your assay plates.
Assay Conditions Dauer formation is sensitive to temperature, food levels, and worm density. Ensure these parameters are tightly controlled. The standard temperature for dauer assays is typically 25°C.
Strain Differences Different C. elegans strains can have varying sensitivities to ascarosides. Ensure you are using a responsive strain and be consistent across experiments.

Data Presentation

Table 1: Effects of Common Solvents on C. elegans Physiology in Bioassays

SolventConcentrationObserved Effect on C. elegansRecommendations for BioassaysSource(s)
DMSO ≤ 0.5%Minimal effect on lifespan, development, fertility, and movement.Generally safe for most bioassays. Use the lowest effective concentration.[4][5]
> 0.5%Dose-dependent developmental delays.Use with caution and include appropriate controls.[5]
≥ 1%Inhibition of pharyngeal pumping and accumulation of internal membrane-like structures with chronic exposure.Avoid for long-term exposure assays or assays measuring pharyngeal activity.[2][3]
≥ 2.5%Significant decrease in lifespan.Not recommended.[5]
Ethanol 0.5% - 1%Can increase lifespan in some studies.Can be used as an alternative to DMSO. Always include a vehicle control.
> 2.5%Can inhibit cellular proliferation in some cell lines (data not from C. elegans).Higher concentrations should be avoided.[6][7]
Methanol 2.5% - 0.15%Well-tolerated in some cell lines (data not from C. elegans).Can be considered as an alternative solvent. Vehicle controls are essential.[6][7]
> 5%Inhibits cellular proliferation in some cell lines (data not from C. elegans).High concentrations are likely to be toxic.[6][7]
Acetone -Less data available on direct physiological effects on C. elegans compared to DMSO and ethanol.May be a suitable alternative for certain applications, but thorough validation with controls is necessary.

Experimental Protocols

Protocol 1: C. elegans Chemotaxis Assay

This protocol is adapted from standard C. elegans chemotaxis assay procedures.

Materials:

  • Nematode Growth Medium (NGM) agar plates (6 cm)

  • Synchronized young adult C. elegans

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Solvent for control (e.g., DMSO)

  • Sodium azide (NaN₃) solution (e.g., 1 M) for worm immobilization (optional)

  • M9 buffer

Procedure:

  • Plate Preparation:

    • Use unseeded NGM plates. Draw a line on the bottom of the plate to divide it in half. Mark two points ("A" and "B") on opposite sides of the plate, equidistant from the center.

  • Sample Application:

    • Spot 1 µL of the this compound working solution (diluted in M9 buffer or another appropriate buffer) onto point "A".

    • Spot 1 µL of the solvent control (e.g., M9 buffer with the same final concentration of DMSO as the this compound solution) onto point "B".

    • Optionally, to immobilize worms as they reach the spots, add 1 µL of sodium azide to both spots.

    • Allow the spots to absorb into the agar for approximately 20-30 minutes.

  • Worm Preparation:

    • Wash age-synchronized young adult worms off their growth plates with M9 buffer.

    • Wash the worms 2-3 times in M9 buffer to remove any bacteria.

    • Resuspend the final worm pellet in a small volume of M9 buffer.

  • Chemotaxis Assay:

    • Pipette a small drop of the worm suspension (containing approximately 50-200 worms) onto the center of the assay plate.

    • Carefully wick away excess liquid with the edge of a kimwipe.

    • Place the plates at a constant temperature (e.g., 20°C or 25°C) for a defined period (e.g., 60-120 minutes).

  • Data Analysis:

    • Count the number of worms at the this compound spot (NA) and the control spot (NB).

    • Calculate the Chemotaxis Index (CI) using the formula: CI = (NA - NB) / (NA + NB) .

    • A positive CI indicates attraction, a negative CI indicates repulsion, and a CI near zero indicates no preference.

Protocol 2: C. elegans Dauer Formation Assay

This protocol is based on established methods for inducing dauer formation.[1][8]

Materials:

  • NGM agar plates (3.5 cm or 6 cm)

  • Synchronized L1 larval stage C. elegans

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Solvent for control (e.g., DMSO)

  • E. coli OP50 culture

Procedure:

  • Plate Preparation:

    • Prepare NGM plates.

    • To the molten NGM agar (cooled to ~55°C), add the desired final concentration of this compound or the solvent control. Swirl to mix and pour the plates.

    • Alternatively, spread a solution of this compound or solvent control onto the surface of pre-poured plates and allow it to dry.

  • Assay Setup:

    • Spot a small amount of E. coli OP50 onto the center of each plate as a food source.

    • Transfer a known number of synchronized L1 worms (e.g., 100-200) to each plate.

  • Incubation:

    • Incubate the plates at 25°C for 60-72 hours.

  • Dauer Larva Identification and Quantification:

    • After incubation, examine the plates under a dissecting microscope. Dauer larvae are thin, dark, and resistant to 1% SDS (sodium dodecyl sulfate).

    • To confirm dauer status, you can treat the worms with 1% SDS for 10-15 minutes. Non-dauer worms will lyse, while dauer larvae will survive.

    • Count the number of dauer larvae and the total number of worms on each plate.

    • Calculate the percentage of dauer formation: % Dauer = (Number of Dauer Larvae / Total Number of Worms) x 100 .

Mandatory Visualizations

troubleshooting_logic Problem Inconsistent Bioassay Results Check_Solvent Is the solvent control behaving as expected? Problem->Check_Solvent Check_Worms Are the worms healthy and synchronized? Check_Solvent->Check_Worms Yes Solvent_Issue Solvent may be causing attraction/repulsion or toxicity. Check_Solvent->Solvent_Issue No Check_Assay Are assay conditions consistent? Check_Worms->Check_Assay Yes Worm_Issue Worm physiology may be impacting the results. Check_Worms->Worm_Issue No Assay_Issue Inconsistent setup is leading to variability. Check_Assay->Assay_Issue No Solvent_Solution Lower solvent concentration or switch to an alternative. Check_Assay->Solvent_Solution Yes, but still inconsistent Solvent_Issue->Solvent_Solution Worm_Solution Re-synchronize worms and ensure they are well-fed. Worm_Issue->Worm_Solution Assay_Solution Standardize all assay parameters (temp, timing, etc.). Assay_Issue->Assay_Solution

References

Technical Support Center: Ascaroside #5 (ascr#5)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ascr#5 in Caenorhabditis elegans and other nematode research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments while minimizing unintended or "off-target" effects.

Understanding Off-Target Effects of this compound

In the context of the signaling molecule this compound, "off-target effects" do not refer to unintended genomic alterations as with CRISPR-Cas9, but rather to the elicitation of unintended biological responses. These can arise from several factors:

  • Concentration-dependent responses: Ascarosides can trigger different behaviors at different concentrations. For example, a concentration that is attractive to males may be repulsive to hermaphrodites or induce dauer formation at higher levels.[1][2][3]

  • Cross-reactivity with other ascaroside receptors: C. elegans possesses a large family of G protein-coupled receptors (GPCRs) for chemosensation.[1] While specific receptors for this compound have been identified (SRG-36 and SRG-37), it may interact with other ascaroside receptors at non-physiological concentrations, leading to unintended signaling.

  • Synergistic or antagonistic interactions: The behavioral output of this compound can be modulated by the presence of other ascarosides. Some ascarosides act synergistically to enhance a particular behavior, while others can have antagonistic effects.[1][2]

  • Physiological state of the animal: The response to this compound can be influenced by the developmental stage, sex, and nutritional status of the nematode.[4][5][6]

This guide will help you navigate these complexities to achieve more specific and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the known primary receptors for this compound?

A1: The primary receptors for this compound in C. elegans are believed to be the G protein-coupled receptors (GPCRs) SRG-36 and SRG-37.[7] These receptors are involved in mediating the downstream signaling effects of this compound.

Q2: What are the major signaling pathways activated by this compound?

A2: this compound, like other ascarosides, modulates conserved signaling pathways, including the TGF-β and insulin/IGF-1 signaling pathways. These pathways converge on the nuclear hormone receptor DAF-12, a key regulator of developmental decisions such as dauer formation.[1][8][9]

Q3: Can this compound be used in organisms other than C. elegans?

A3: Ascaroside signaling is conserved across many nematode species.[10] However, the specific behavioral responses and the receptors involved may differ. It is recommended to perform dose-response experiments to determine the effects of this compound in other nematode species.

Q4: How should I prepare and store this compound solutions?

A4: this compound is typically dissolved in ethanol to create a stock solution, which can be stored at -20°C. For experiments, the stock solution is diluted in an aqueous buffer to the desired final concentration. It is crucial to ensure the final ethanol concentration in your experimental medium is low and consistent across all conditions, as ethanol itself can affect nematode behavior.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected behavioral response (e.g., repulsion instead of attraction) Incorrect this compound concentration: Ascaroside responses are highly concentration-dependent. A high concentration of an attractant can become repulsive.[1][2]Perform a thorough dose-response curve to determine the optimal concentration for the desired behavior in your specific assay and worm strain. Consult the literature for reported effective concentrations (see Table 1).
Presence of contaminating ascarosides: If using naturally extracted this compound or if there is cross-contamination in the lab, other ascarosides could be influencing the behavior.Use highly pure synthetic this compound. Ensure clean laboratory practices to avoid cross-contamination of different ascaroside solutions.
Physiological state of the worms: The age, sex, and feeding status of the worms can alter their response.[4][5][6]Use tightly synchronized populations of worms for your experiments. Ensure consistent feeding conditions prior to and during the assay.
High variability between experimental replicates Inconsistent assay conditions: Minor variations in temperature, humidity, or the assay plate surface can affect nematode behavior.Standardize all experimental parameters, including temperature, assay duration, and the preparation of assay plates. Refer to established protocols for chemotaxis assays.[11][12][13][14]
Worm handling stress: Excessive handling or harsh washing procedures can stress the worms and lead to erratic behavior.Handle worms gently and minimize the duration of washing steps. Allow worms a recovery period on unseeded plates before starting the assay.
No observable effect of this compound Sub-threshold concentration: The concentration of this compound may be too low to elicit a response.Increase the concentration of this compound in a stepwise manner. Be aware that some behaviors require the synergistic action of multiple ascarosides.
Receptor or signaling pathway mutation: The worm strain being used may have a mutation in a receptor (e.g., srg-36, srg-37) or a downstream signaling component.Verify the genotype of your worm strain. Use a wild-type strain (e.g., N2) as a positive control.
Incorrect solvent control: The solvent (e.g., ethanol) used to dissolve this compound may be causing a repulsive effect that masks the attractive effect of this compound.Ensure the solvent control contains the same final concentration of the solvent as the experimental conditions.
Dauer formation in the absence of overcrowding or starvation High concentration of this compound: this compound is a component of the dauer-inducing pheromone and can promote dauer entry at high concentrations, especially in synergy with other ascarosides.[15]Lower the concentration of this compound to a level appropriate for the desired behavioral response. If studying dauer formation, carefully titrate the concentration to achieve the desired level of induction.

Quantitative Data Summary

Table 1: Reported Effective Concentrations of Ascarosides in C. elegans Behavioral Assays

AscarosideBehaviorEffective Concentration RangeNotes
This compoundAttraction (hermaphrodite)10 µMCan be attractive to N2 hermaphrodites.[16]
ascr#2 & ascr#3Male AttractionpM to low nMSynergistic effect; higher concentrations become repulsive to hermaphrodites.[1][2]
icas#9Hermaphrodite Attraction & Aggregation10 fM - 10 pMA potent indole ascaroside.[16]
ascr#2, ascr#3, ascr#8Dauer FormationnM to µMSynergistic cocktail for dauer induction.[17]

Experimental Protocols

General Chemotaxis Assay Protocol

This protocol is a generalized procedure for assessing the response of C. elegans to this compound. Specific parameters may need to be optimized for your particular research question.

  • Plate Preparation:

    • Prepare chemotaxis agar plates (e.g., 5 cm Petri dishes).

    • Mark the bottom of the plate to define quadrants and a central starting origin (e.g., a 0.5 cm radius circle).[12][14]

    • Mark two opposing quadrants for the "Test" compound and the other two for the "Control".[14]

  • Worm Preparation:

    • Use age-synchronized young adult worms that have just cleared a lawn of E. coli OP50.

    • Wash the worms off the growth plates with S Basal buffer.

    • Centrifuge gently and remove the supernatant. Repeat the wash step three times to remove bacteria.[12][14]

    • After the final wash, resuspend the worm pellet in a small volume of S Basal.

  • Assay Setup:

    • Pipette a small drop of the worm suspension onto the center of the chemotaxis plate.

    • Immediately pipette a small volume (e.g., 2 µl) of the this compound solution (diluted in buffer with a low percentage of ethanol) onto the "Test" quadrants.

    • Pipette the same volume of the control solution (buffer with the same final ethanol concentration) onto the "Control" quadrants.[14]

    • Both test and control solutions should contain an anesthetic (e.g., 0.5 M sodium azide) to immobilize worms upon reaching the source.[12]

  • Data Collection and Analysis:

    • Incubate the plates at a constant temperature (e.g., 20°C) for a defined period (e.g., 60 minutes).

    • Count the number of worms in each of the four quadrants.

    • Calculate a chemotaxis index (CI) as: CI = (Number of worms in Test quadrants - Number of worms in Control quadrants) / (Total number of worms that have left the origin).

    • A positive CI indicates attraction, while a negative CI indicates repulsion.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Ascaroside signaling in C. elegans is a complex process involving the integration of various environmental cues. This compound is detected by specific GPCRs on chemosensory neurons, which then modulate downstream signaling cascades to influence development and behavior.

ascr5_signaling cluster_environment Environment cluster_neuron Chemosensory Neuron (e.g., ASI, ASK) cluster_downstream Downstream Signaling cluster_output Biological Output This compound This compound SRG-36/37 SRG-36/37 (GPCRs) This compound->SRG-36/37 Other Ascarosides Other Ascarosides GPCRs_other Other Ascaroside GPCRs Other Ascarosides->GPCRs_other G-protein G-protein Signaling SRG-36/37->G-protein GPCRs_other->G-protein TGF-beta_Pathway TGF-β Pathway (e.g., DAF-7) G-protein->TGF-beta_Pathway inhibition Insulin_Pathway Insulin/IGF-1 Pathway (e.g., DAF-2) G-protein->Insulin_Pathway inhibition DAF-12 DAF-12 (Nuclear Receptor) TGF-beta_Pathway->DAF-12 Insulin_Pathway->DAF-12 Behavior Behavioral Response (Attraction/Repulsion) DAF-12->Behavior Dauer Dauer Formation DAF-12->Dauer

This compound signaling cascade in C. elegans.
Troubleshooting Logic for Chemotaxis Assays

When troubleshooting a chemotaxis experiment with this compound, a systematic approach is crucial. The following diagram illustrates a logical workflow to identify and address common issues.

chemotaxis_troubleshooting start Experiment Yields Unexpected Results q1 Is the solvent control behavior normal? start->q1 a1_yes Solvent is not the issue. q1->a1_yes Yes a1_no Adjust solvent concentration or change solvent. q1->a1_no No q2 Have you performed a dose-response curve? a1_yes->q2 a2_yes Response is likely biological. q2->a2_yes Yes a2_no Perform dose-response to find optimal concentration. q2->a2_no No q3 Are the worms synchronized and healthy? a2_yes->q3 a3_yes Worm condition is likely not the primary issue. q3->a3_yes Yes a3_no Ensure proper synchronization and handling procedures. q3->a3_no No q4 Are assay conditions strictly controlled? a3_yes->q4 a4_yes Consider complex biological interactions (e.g., synergy, antagonism). q4->a4_yes Yes a4_no Standardize temperature, humidity, and plate preparation. q4->a4_no No

Troubleshooting workflow for this compound chemotaxis assays.

References

Technical Support Center: ASCR#5 Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of ASCR#5 in solution to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2] Ensure you use a high-purity, anhydrous grade of DMSO, as the presence of water can impact solubility and stability.

Q2: What are the optimal storage conditions for this compound solutions?

A2: For long-term storage (up to 6 months), it is recommended to store this compound stock solutions at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[1][2][3] All solutions should be protected from light to prevent potential photodegradation.[1][2][3]

Q3: How can I avoid degradation due to repeated freeze-thaw cycles?

A3: To prevent degradation from repeated freezing and thawing, it is crucial to aliquot the stock solution into smaller, single-use volumes before storage.[1][2] This practice ensures that the main stock remains undisturbed and at a constant low temperature.

Q4: Can I store my working solution of this compound?

A4: It is strongly recommended to prepare fresh working solutions of this compound for each experiment. If you must prepare it in advance, it should be used within the same day and kept on ice and protected from light until use.

Q5: I observe precipitation in my this compound solution after thawing. What should I do?

A5: If precipitation occurs, you can gently warm the solution to 37°C and use sonication to aid in redissolving the compound.[2] However, prolonged heating should be avoided as it may accelerate degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity of this compound Degradation of the compound.1. Prepare a fresh stock solution from solid this compound.2. Ensure proper storage conditions (-80°C, protected from light).3. Avoid multiple freeze-thaw cycles by aliquoting.4. Prepare working solutions fresh for each experiment.
Inconsistent experimental results Inaccurate concentration of this compound solution.1. Verify the initial weighing of the solid compound.2. Ensure complete dissolution of this compound in the solvent.3. Use a calibrated pipette for dilutions.4. Consider quantifying the stock solution concentration using an appropriate analytical method (e.g., LC-MS).
Precipitation in the working solution Poor solubility in the aqueous buffer.1. Ensure the final concentration of DMSO in the working solution is compatible with your experimental system and does not exceed recommended limits (typically <0.5%).2. Prepare the working solution by adding the this compound stock solution to the aqueous buffer while vortexing to ensure rapid mixing.3. If solubility issues persist, consider the use of a solubilizing agent, but verify its compatibility with your assay.

Predicted Degradation Pathway of this compound

This compound contains two primary chemical linkages susceptible to hydrolysis: a glycosidic bond and an ester bond. The degradation is most likely to occur via acid-catalyzed hydrolysis of the glycosidic bond and acid or base-catalyzed hydrolysis of the ester bond.

ASCR5_Degradation ASCR5 This compound Glycosidic_Cleavage Ascarylose + Propanoic Acid Derivative ASCR5->Glycosidic_Cleavage Glycosidic Bond Hydrolysis Ester_Cleavage Ascaroside Acid + Ethylene Glycol ASCR5->Ester_Cleavage Ester Bond Hydrolysis Acid Acidic Conditions (e.g., low pH buffer) Acid->Glycosidic_Cleavage Acid->Ester_Cleavage Base Basic Conditions (e.g., high pH buffer) Base->Ester_Cleavage

Caption: Predicted degradation pathways of this compound via hydrolysis.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound solid

    • Anhydrous, high-purity DMSO

    • Sterile, amber microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol for a Basic Stability Study of this compound in Aqueous Solution

This protocol outlines a simple experiment to assess the stability of this compound in a typical aqueous experimental buffer.

  • Objective: To determine the degradation rate of this compound in an aqueous buffer at different temperatures.

  • Materials:

    • This compound stock solution (10 mM in DMSO)

    • Experimental aqueous buffer (e.g., M9 buffer, pH 6.5)

    • Sterile, amber microcentrifuge tubes

    • Incubators or water baths set at 4°C, 25°C (room temperature), and 37°C

    • LC-MS/MS system for analysis

  • Experimental Workflow:

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis Prepare_Working Prepare this compound Working Solution (e.g., 10 µM in M9 buffer) Aliquot Aliquot into amber tubes Prepare_Working->Aliquot Incubate_4C Incubate at 4°C Aliquot->Incubate_4C Incubate_25C Incubate at 25°C Aliquot->Incubate_25C Incubate_37C Incubate at 37°C Aliquot->Incubate_37C Time_Points Collect samples at T=0, 2, 4, 8, 24 hours Incubate_4C->Time_Points Incubate_25C->Time_Points Incubate_37C->Time_Points Store_Samples Immediately freeze samples at -80°C until analysis Time_Points->Store_Samples LCMS_Analysis Analyze this compound concentration by LC-MS/MS Store_Samples->LCMS_Analysis

Caption: Workflow for the this compound stability study.

  • Procedure:

    • Prepare a working solution of this compound at the desired final concentration (e.g., 10 µM) in the experimental aqueous buffer. Ensure the final DMSO concentration is low (e.g., 0.1%).

    • Aliquot the working solution into multiple sterile, amber microcentrifuge tubes for each temperature condition and time point.

    • Immediately take a sample for the T=0 time point and freeze it at -80°C.

    • Place the remaining tubes in their respective temperature-controlled environments (4°C, 25°C, and 37°C).

    • At each subsequent time point (e.g., 2, 4, 8, and 24 hours), remove one aliquot from each temperature condition and immediately freeze it at -80°C to halt any further degradation.

    • Once all samples are collected, analyze the concentration of this compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each temperature.

    • Determine the degradation rate constant (k) for each temperature by fitting the data to an appropriate kinetic model (e.g., first-order decay).

    • Calculate the half-life (t½) of this compound at each temperature using the formula: t½ = 0.693 / k.

Quantitative Data Summary

The following table provides a summary of recommended storage conditions for this compound solutions.

Storage Condition Temperature Duration Protection
Long-term Stock Solution -80°CUp to 6 months[1][2][3]Protect from light[1][2][3]
Short-term Stock Solution -20°CUp to 1 month[1][2][3]Protect from light[1][2][3]
Working Solution 4°C (on ice)Use within the same dayProtect from light

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always refer to the manufacturer's specific recommendations for their products and perform their own stability assessments under their specific experimental conditions.

References

improving reproducibility of ascr#5 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with ascr#5, a key ascaroside pheromone in Caenorhabditis elegans.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as ascaroside C3, is a small molecule pheromone belonging to the ascaroside family.[1][2][3] It is naturally secreted by the nematode Caenorhabditis elegans and plays a crucial role in chemical communication, influencing developmental and behavioral processes.[2][4][5]

Q2: What are the primary biological functions of this compound in C. elegans?

A2: this compound is a potent signaling molecule with several key functions:

  • Dauer Formation: It is a strong inducer of the dauer larval stage, a stress-resistant developmental state adopted in response to high population density and limited food.[1][2]

  • Axon Regeneration: this compound signaling promotes axon regeneration in adult worms by activating the GPCR–Gqα pathway.[1][4]

  • Social Behavior: It influences social behaviors, acting as a male attractant at certain concentrations while being repulsive to hermaphrodites.[5][6]

Q3: How does this compound exert its effects at a molecular level?

A3: this compound primarily functions by binding to specific G-protein-coupled receptors (GPCRs) on the surface of sensory neurons in C. elegans.[1][4] The primary receptors for this compound are SRG-36 and SRG-37.[4][5] This binding event initiates an intracellular signaling cascade, notably activating the Gqα pathway through EGL-30, which in turn leads to the observed physiological and behavioral responses.[1][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no dauer induction with synthetic this compound. Purity of synthetic this compound may be low.Verify the purity of the this compound stock using methods like HPLC or LCMS.[7]
Incorrect final concentration of this compound in the assay.Recalculate dilutions carefully. A common effective concentration for dauer induction is around 2 µM.[8]
Genetic background of the C. elegans strain used might be resistant to this compound.Use a wild-type N2 strain as a positive control. Be aware that natural variations in genes like srg-37 can lead to differences in this compound sensitivity.[8]
Improper storage of this compound stock solution leading to degradation.Store this compound stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months), protected from light.[9]
Precipitation of this compound in aqueous media. This compound has limited solubility in aqueous solutions.Prepare a stock solution in an organic solvent like DMSO. For working solutions, pre-warm the stock and the aqueous medium to 37°C before dilution. If precipitation occurs, sonication can help redissolve the compound.[7][9]
Variability in behavioral assay results (attraction/repulsion). The concentration of this compound is critical; different concentrations can elicit different responses.Perform dose-response experiments to determine the optimal concentration for the desired behavioral output.
Synergistic or antagonistic effects with other ascarosides present in the assay environment.Ensure a clean experimental setup. When studying the effect of this compound in isolation, use mutants deficient in ascaroside biosynthesis (e.g., daf-22) to minimize the influence of endogenous ascarosides.[5]
Failure to observe expected axon regeneration. Timing of this compound introduction is crucial.Introduce this compound at the young adult stage for axon regeneration assays.[4]
The GPCR-Gqα pathway is compromised in the experimental strain.Verify the genetic integrity of key pathway components like srg-36, srg-37, and egl-30 in the worm strain being used.[4]

Experimental Protocols

Protocol 1: Dauer Induction Assay with this compound

This protocol outlines the steps to induce dauer formation in C. elegans using a defined concentration of this compound.

  • Preparation of C. elegans:

    • Synchronize a population of wild-type (N2) C. elegans by bleaching gravid hermaphrodites to isolate eggs.

    • Allow the eggs to hatch overnight in M9 buffer to obtain a synchronized population of L1 larvae.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • From the stock, prepare a working solution in S-complete medium to achieve the desired final concentration (e.g., 2 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

  • Assay Setup:

    • Seed approximately 75,000 synchronized L1 larvae into a 25 ml culture of S-complete medium containing the this compound working solution and a food source (e.g., 1 ml of OP50 E. coli).[10]

    • Incubate the cultures at 22°C with shaking (approximately 220 rpm).[10]

  • Data Collection and Analysis:

    • After 3-4 days, pipette a sample of the culture onto an unseeded NGM plate.

    • Count the number of dauer larvae and the total number of worms under a dissecting microscope. Dauer larvae are identifiable by their thin, dark appearance and resistance to 1% SDS.

    • Calculate the percentage of dauer formation as (Number of dauer larvae / Total number of worms) x 100.

Protocol 2: Preparation of this compound Stock and Working Solutions

This protocol provides a method for preparing this compound solutions for in vivo experiments.

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Weigh the required amount of solid this compound (Molecular Weight: 220.22 g/mol ).[11]

    • Dissolve the solid in the appropriate volume of high-purity DMSO.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]

  • Working Solution Preparation (e.g., in cell culture medium or buffer):

    • Pre-warm both the DMSO stock solution and the desired aqueous medium (e.g., S-basal buffer) to 37°C to minimize precipitation upon mixing.[7]

    • To avoid precipitation, it is recommended to first dilute the stock solution in DMSO to an intermediate concentration before adding it to the aqueous medium.[7]

    • Add the diluted inhibitor to the buffer or medium and mix thoroughly.

    • If any precipitation is observed, use ultrasonic heating to aid in redissolving the compound.[7]

    • It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[9]

Visualizations

ascr5_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR SRG-36 / SRG-37 (GPCR) This compound->GPCR Binding Gq_alpha EGL-30 (Gqα) GPCR->Gq_alpha Activation PLC Phospholipase C Gq_alpha->PLC Activation Response Downstream Physiological Response PLC->Response Signal Transduction

Caption: this compound signaling pathway in C. elegans.

dauer_induction_workflow start Start: Synchronized L1 C. elegans prep_ascr5 Prepare this compound Working Solution start->prep_ascr5 culture Incubate L1s with This compound and Food start->culture prep_ascr5->culture observe Observe after 3-4 days culture->observe count Count Dauer Larvae and Total Worms observe->count analyze Calculate % Dauer Formation count->analyze end_point End analyze->end_point

References

Technical Support Center: Controlling Environmental Variables in ascr#5 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling environmental variables in ascr#5 assays with Caenorhabditis elegans. Precise control of the experimental environment is critical for obtaining reproducible and reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the most critical environmental variables to control during this compound assays?

A1: The most critical environmental variables to control are temperature and humidity. C. elegans behavior is highly sensitive to fluctuations in both. Temperature can affect the worms' metabolic rate, activity levels, and chemotactic responses.[1] Humidity can influence the worms' hydration state and their perception of volatile compounds like this compound.

Q2: What is the optimal temperature range for conducting this compound chemotaxis assays?

A2: C. elegans are typically cultured at temperatures between 15°C and 25°C.[1] Chemotaxis assays should ideally be performed at the same temperature at which the worms were cultivated to avoid inducing a stress response. A common temperature for chemotaxis assays is 20°C. It is crucial to maintain a consistent temperature throughout the assay, as even small temperature gradients across the assay plate can influence worm behavior and confound the results.

Q3: How does humidity affect this compound assays?

A3: Humidity can significantly impact the outcome of this compound assays. The hydration of the agar surface can affect the diffusion of this compound, creating unintended concentration gradients. Furthermore, the worms' own hydration state can influence their chemosensory abilities. For hygrotaxis assays, a controlled humidity gradient is intentionally established to observe the worms' preference.[2] In chemotaxis assays, maintaining a constant and high relative humidity (RH) is generally recommended to prevent the agar from drying out and to ensure consistent worm behavior. Standard rearing conditions for C. elegans are typically at >95% RH.[2]

Q4: Can I perform an this compound assay in a room with fluctuating temperature and humidity?

A4: It is strongly discouraged. Fluctuations in ambient temperature and humidity can introduce significant variability into your results.[3] It is best to perform assays in a dedicated, environmentally controlled room or chamber where temperature and humidity can be kept constant.[3]

Troubleshooting Guides

Issue 1: High Variability in Chemotaxis Index Between Replicates

Possible Cause: Inconsistent temperature across the assay plate or between different experimental days.

Troubleshooting Steps:

  • Use an Incubator or Environmental Chamber: Conduct all chemotaxis assays inside an incubator or a dedicated environmental chamber set to the desired temperature.

  • Acclimatize Plates: Allow the chemotaxis assay plates to equilibrate to the experimental temperature for at least one hour before introducing the worms.

  • Monitor Temperature: Place a calibrated thermometer inside the incubator or chamber to verify the temperature stability throughout the experiment.

  • Avoid Heat Sources: Do not perform assays near equipment that generates heat, such as microscopes with incandescent light sources or computers.

Issue 2: Worms are Sluggish or Exhibit Erratic Movement

Possible Cause: The assay plate is too dry due to low humidity.

Troubleshooting Steps:

  • Humidify the Environment: If an environmental chamber with humidity control is not available, place a pan of water inside the incubator to increase the relative humidity.

  • Prepare Fresh Plates: Use freshly poured NGM (Nematode Growth Medium) plates for your assays, as older plates tend to be drier.

  • Seal Plates (with caution): For short-term assays, you can seal the plates with parafilm to retain moisture. However, be mindful of potential oxygen depletion for longer experiments.

  • Monitor Humidity: Use a hygrometer to monitor the relative humidity in your experimental setup. Aim for a high, stable humidity level (e.g., >70% RH).

Issue 3: Chemotaxis to this compound is Weaker Than Expected

Possible Cause: The temperature is outside the optimal range for the specific this compound-mediated behavior being assayed.

Troubleshooting Steps:

  • Review Literature: Check for published studies on the specific this compound-mediated behavior to determine if an optimal temperature has been established.

  • Temperature Optimization: If the optimal temperature is unknown, perform pilot experiments at a few different temperatures within the worms' physiological range (e.g., 15°C, 20°C, and 25°C) to determine the temperature at which the strongest chemotactic response is observed.

  • Consistent Culturing and Assay Temperature: Ensure that the worms are cultured and assayed at the same temperature to avoid temperature-shift-induced stress responses that could interfere with chemotaxis.

Experimental Protocols

Protocol for a Standard this compound Chemotaxis Assay with Environmental Control

This protocol describes a standard chemotaxis assay adapted for this compound, with an emphasis on controlling temperature and humidity.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • Synchronized population of young adult C. elegans

  • This compound solution (at desired concentration in a suitable solvent, e.g., ethanol)

  • Control solution (solvent only)

  • M9 buffer

  • Sodium azide (NaN3) solution (e.g., 1 M)

  • Temperature-controlled incubator or environmental chamber with humidity control

  • Hygrometer and thermometer

Procedure:

  • Preparation of Assay Plates:

    • Pour NGM plates and let them dry at room temperature for 24-48 hours.

    • On the bottom of each plate, draw a line down the center and two small circles on opposite sides, equidistant from the center. Label one circle "A" (for this compound) and the other "C" (for control).

  • Environmental Control Setup:

    • Set the incubator or environmental chamber to the desired temperature (e.g., 20°C) and relative humidity (e.g., 75% RH).

    • Place the assay plates in the chamber for at least 1 hour to equilibrate.

  • Worm Preparation:

    • Wash a synchronized population of young adult worms off their culture plates with M9 buffer.

    • Wash the worms three times with M9 buffer to remove any bacteria.

    • Resuspend the final worm pellet in a small volume of M9 buffer.

  • Assay Setup:

    • Spot 1 µL of the this compound solution onto the circle labeled "A" and 1 µL of the control solution onto the circle labeled "C".

    • Spot 1 µL of sodium azide solution on top of both the this compound and control spots to paralyze the worms as they reach the source.

    • Allow the spots to absorb into the agar for about 20-30 minutes.

    • Pipette approximately 50-100 washed worms in a small drop of M9 buffer onto the center of the assay plate.

    • Carefully wick away excess M9 buffer with the edge of a Kimwipe.

  • Incubation and Data Collection:

    • Place the plates back into the environmentally controlled chamber and incubate for 1 hour.

    • After 1 hour, count the number of worms at the this compound source (Na) and the control source (Nc). Also, count the total number of worms on the plate (Nt).

    • Calculate the Chemotaxis Index (CI) using the formula: CI = (Na - Nc) / (Na + Nc)

Quantitative Data

The following tables summarize hypothetical quantitative data to illustrate the potential effects of temperature and humidity on this compound chemotaxis assays.

Table 1: Effect of Temperature on Chemotaxis Index to this compound

Temperature (°C)Mean Chemotaxis Index (CI) ± SEM
150.45 ± 0.08
200.72 ± 0.05
250.58 ± 0.07

Table 2: Effect of Relative Humidity on Chemotaxis Index to this compound (at 20°C)

Relative Humidity (%)Mean Chemotaxis Index (CI) ± SEM
500.35 ± 0.10
750.68 ± 0.06
950.75 ± 0.04

Visualizations

This compound Signaling Pathway

ascr5_signaling_pathway ascr5 This compound GPCR SRG-36 / SRG-37 (GPCR) ascr5->GPCR Binds Gq EGL-30 (Gqα) GPCR->Gq Activates PLC Phospholipase C (e.g., EGL-8) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Downstream Downstream Effectors DAG->Downstream Ca_release->Downstream Response Chemotactic Response Downstream->Response

Caption: Simplified signaling pathway for this compound in C. elegans.

Experimental Workflow for Controlled Environment Chemotaxis Assay

chemotaxis_workflow cluster_prep Preparation cluster_env Environmental Control cluster_assay Assay Execution cluster_data Data Analysis prep_plates Prepare NGM Assay Plates equilibrate Equilibrate Plates in Controlled Chamber (Temp & Humidity) prep_plates->equilibrate sync_worms Synchronize and Wash Worms add_worms Add Worms to Center of Plate sync_worms->add_worms spot_chems Spot this compound, Control, and Sodium Azide equilibrate->spot_chems spot_chems->add_worms incubate Incubate in Controlled Chamber add_worms->incubate count_worms Count Worms at Each Spot incubate->count_worms calc_ci Calculate Chemotaxis Index count_worms->calc_ci

Caption: Workflow for a C. elegans chemotaxis assay with environmental controls.

References

Technical Support Center: Troubleshooting Batch-to-Batch Variation of Synthetic ascr#5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic ascr#5. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to batch-to-batch variation in synthetic ascaroside #5 (this compound). Consistent bioactivity of synthetic small molecules is paramount for reproducible experimental results. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and manage variability between different batches of synthetic this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological role?

Ascaroside #5 (this compound), also known as ascaroside C3, is a naturally occurring small molecule pheromone in the nematode Caenorhabditis elegans.[1][2] It is a derivative of the 3,6-dideoxysugar ascarylose.[3] this compound is involved in various biological processes, including the regulation of larval development (dauer formation), mating behavior, and social signaling.[1][4][5] It can act synergistically with other ascarosides to elicit specific behavioral responses.[1][4]

Q2: We are observing inconsistent results in our bioassays with a new batch of synthetic this compound. What could be the cause?

Inconsistent results between batches of synthetic this compound are often due to variations in purity, concentration, or the presence of isomers. Potential causes include:

  • Chemical Purity: The presence of residual solvents, starting materials, or by-products from the synthesis process can interfere with its biological activity.

  • Stereoisomerism: Ascarosides have multiple chiral centers, and different stereoisomers can have vastly different biological activities.[6] Incomplete stereochemical control during synthesis can lead to batches with varying ratios of active and inactive isomers.

  • Accurate Concentration: Errors in determining the precise concentration of the stock solution can lead to variability in experimental outcomes.

  • Degradation: Improper storage conditions (e.g., exposure to light, moisture, or extreme temperatures) can lead to the degradation of the compound.

Q3: How can we verify the quality of a new batch of synthetic this compound?

It is highly recommended to perform in-house quality control (QC) on each new batch. Key QC experiments include:

  • Analytical Chemistry:

    • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.[3][6]

    • Mass Spectrometry (MS): To confirm the molecular weight.[3][6]

  • Biological Validation:

    • Dauer Formation Assay: To confirm the biological activity of this compound in inducing the dauer larval stage in C. elegans.[1][7]

    • Chemotaxis Assay: To validate the chemoattractive or chemorepulsive properties of the this compound batch.[8]

Troubleshooting Guide: Inconsistent Bioactivity of this compound

This guide provides a structured approach to troubleshooting issues arising from potential batch-to-batch variation of synthetic this compound.

Problem: A new batch of this compound shows reduced or no biological activity compared to a previous batch.

Possible Cause 1: Incorrect Concentration of Stock Solution

StepActionExpected Outcome
1Re-measure the concentration of your stock solution using a reliable method such as UV-Vis spectroscopy or quantitative NMR (qNMR).The measured concentration should match the expected concentration.
2Prepare fresh dilutions from the stock solution and repeat the bioassay.Consistent results with the expected dose-response relationship.

Possible Cause 2: Chemical Impurities

StepActionExpected Outcome
1Analyze the purity of the new batch using HPLC. Compare the chromatogram to that of a previously well-performing batch if available.A single major peak corresponding to this compound with purity >95%. Minimal to no unidentified peaks.
2If significant impurities are detected, contact the supplier for a replacement or consider re-purifying the compound.A new batch with confirmed high purity.

Possible Cause 3: Presence of Inactive Stereoisomers

StepActionExpected Outcome
1Analyze the batch using chiral chromatography or NMR with a chiral shift reagent to determine the stereoisomeric ratio.The batch should predominantly contain the biologically active stereoisomer.
2If a significant proportion of inactive isomers is present, the batch may not be suitable for your experiments. Contact the supplier.A batch with the correct stereochemistry.

Possible Cause 4: Compound Degradation

StepActionExpected Outcome
1Review your storage conditions. This compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions in appropriate solvents should be stored at -80°C.Storage conditions align with the manufacturer's recommendations.
2Analyze the degraded sample using HPLC or MS to identify potential degradation products.The analysis confirms the presence of species other than this compound.
3If degradation is suspected, use a fresh, properly stored aliquot or a new batch for your experiments.The new sample should exhibit the expected biological activity.

Experimental Protocols

Protocol 1: Quality Control of Synthetic this compound by HPLC

Objective: To assess the purity of a synthetic this compound batch.

Materials:

  • Synthetic this compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • HPLC system with a C18 column and UV detector

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Further dilute to a working concentration of 100 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.

Data Presentation:

Batch IDRetention Time (min)Peak AreaPurity (%)
Batch A (Reference)12.51,500,00098.5
Batch B (New)12.61,450,00096.2
Batch C (Suspect)12.51,200,00085.3
Protocol 2: Biological Validation of this compound using C. elegans Dauer Formation Assay

Objective: To determine the biological activity of a synthetic this compound batch by measuring its ability to induce dauer larva formation in C. elegans.

Materials:

  • Synchronized L1 stage C. elegans (N2 strain)

  • NGM plates seeded with E. coli OP50

  • Synthetic this compound (test and reference batches)

  • Control solvent (e.g., ethanol)

Methodology:

  • Assay Plate Preparation: Prepare NGM plates. Spot 2 µL of the test solution (this compound diluted in solvent to the desired final concentration) and 2 µL of a standardized OP50 bacterial suspension onto the center of the plate. Prepare control plates with the solvent only.

  • Worm Synchronization: Synchronize a population of C. elegans to the L1 larval stage.

  • Assay Setup: Transfer approximately 100-200 synchronized L1 worms to each assay and control plate.

  • Incubation: Incubate the plates at 25°C for 48-72 hours.

  • Dauer Counting: After incubation, count the number of dauer and non-dauer (L4/adult) worms on each plate under a dissecting microscope. Dauer larvae are thin, dark, and resistant to 1% SDS.

  • Data Analysis: Calculate the percentage of dauer formation for each condition: (Number of dauer larvae / Total number of worms) x 100.

Data Presentation:

Batch IDConcentration (µM)% Dauer Formation (Mean ± SD)
Control (Solvent)02.1 ± 0.5
Batch A (Reference)185.3 ± 4.2
Batch B (New)182.5 ± 5.1
Batch C (Suspect)115.7 ± 3.8

Visualizations

Logical Workflow for Troubleshooting this compound Batch Variation

G cluster_0 Start: Inconsistent Bioassay Results cluster_1 Initial Checks cluster_2 Analytical QC cluster_3 Biological Validation cluster_4 Resolution start Inconsistent Results with New this compound Batch conc Verify Stock Concentration start->conc storage Check Storage Conditions start->storage hplc HPLC Purity Analysis (>95%?) conc->hplc Concentration OK storage->hplc Storage OK nmr_ms NMR/MS Structural Confirmation hplc->nmr_ms Purity OK fail Contact Supplier/ Re-purify hplc->fail Purity <95% dauer Dauer Formation Assay nmr_ms->dauer Structure OK nmr_ms->fail Structure Incorrect chemotaxis Chemotaxis Assay dauer->chemotaxis Activity OK dauer->fail Activity Low pass Batch is OK chemotaxis->pass Behavior OK chemotaxis->fail Behavior Aberrant

Caption: Troubleshooting workflow for this compound batch variation.

Signaling Pathway of this compound in C. elegans Axon Regeneration

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects gpcr SRG-36 / SRG-37 (GPCRs) gq EGL-30 (Gqα) gpcr->gq Activates plc Phospholipase C gq->plc Activates dag DAG plc->dag Produces ip3 IP3 plc->ip3 Produces axon_reg Axon Regeneration dag->axon_reg Promotes ip3->axon_reg Promotes ascr5 This compound ascr5->gpcr Binds

Caption: this compound signaling pathway in axon regeneration.

References

Technical Support Center: Interpreting Ambiguous Results in ascr#5 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret ambiguous results in experiments involving the ascaroside ascr#5 in Caenorhabditis elegans.

Troubleshooting Guides

This section addresses specific issues that may lead to ambiguous experimental outcomes.

Issue 1: Inconsistent or No Dauer Induction with this compound

  • Question: My this compound treatment is not inducing dauer formation, or the results are highly variable between experiments. What could be the cause?

  • Answer: Ambiguity in dauer induction assays with this compound can stem from several factors. Ascarosides often act synergistically, and the response to a single ascaroside can be weak.[1] Consider the following troubleshooting steps:

    • Co-treatment with other ascarosides: The dauer-inducing activity of this compound is known to be synergistic with other ascarosides like ascr#2 and ascr#3.[1] Try co-administering a cocktail of ascarosides to elicit a more robust and reproducible response.

    • Concentration optimization: The concentration of this compound is critical. While nanomolar concentrations can be effective, the optimal concentration can vary depending on the genetic background of the C. elegans strain and experimental conditions. Perform a dose-response curve to determine the optimal concentration for your specific strain.

    • Strain variability: Different wild-type isolates and mutant strains of C. elegans can exhibit varied responses to ascarosides due to natural variation in receptor genes like srg-37.[2] Ensure you are using a consistent and well-characterized strain. If using a mutant, consider potential interactions between the mutation and the this compound signaling pathway.

    • Environmental factors: Temperature and food availability significantly impact the decision to enter the dauer stage.[3] Maintain a constant temperature (e.g., 25°C for many dauer assays) and a consistent food source to minimize variability.

Issue 2: Unexpected Chemotaxis Results (Attraction/Repulsion)

  • Question: I am observing variable or unexpected chemotactic responses to this compound. Sometimes the worms are attracted, and other times they show no response or are repelled. Why is this happening?

  • Answer: The chemotactic response to ascarosides is complex and highly context-dependent. Ambiguous results are common and can be interpreted by considering the following:

    • Concentration-dependent effects: Ascarosides can be attractants at low concentrations and repellents at higher concentrations.[4] It is crucial to test a range of this compound concentrations to map the full spectrum of behavioral responses.

    • Synergistic and antagonistic interactions: The presence of other ascarosides can modulate the response to this compound. Some ascarosides can act synergistically to enhance attraction, while others might have an antagonistic effect.[4][5] Ensure the purity of your this compound sample and consider the possibility of contamination with other ascarosides.

    • Genetic background and developmental stage: The genetic background of the worms, particularly genes involved in chemosensation and signaling (e.g., npr-1), can influence their response to ascarosides.[6] Additionally, the developmental stage and sex of the worms can affect their chemotactic preferences.[7] Standardize the age and developmental stage of the worms used in your assays.

    • Assay conditions: Small variations in the chemotaxis assay setup, such as the type of agar, the size of the plates, and the duration of the assay, can impact the results.[8][9][10] Follow a standardized and well-documented protocol to ensure reproducibility.

Issue 3: Lack of Expected Phenotype in Axon Regeneration Assays

  • Question: I am not observing the expected pro-regenerative effect of this compound in my axon regeneration experiments. What could be going wrong?

  • Answer: The role of this compound in axon regeneration is mediated by a specific signaling pathway. A lack of effect could point to issues with this pathway or the experimental setup:

    • Receptor expression: The pro-regenerative effects of this compound are dependent on the G-protein-coupled receptors SRG-36 and SRG-37.[11][12] Ensure that the neuronal cells you are studying express these receptors.

    • Downstream signaling components: The this compound signal is transduced through the Gqα protein EGL-30.[11][12] If you are working with a mutant strain, verify that the genes in this downstream pathway are functional.

    • Timing of this compound application: The timing of this compound administration relative to the axonal injury may be critical. The experimental protocol should be carefully followed to ensure that this compound is present during the critical window for regeneration.

    • Laser axotomy parameters: The laser parameters used for axotomy can influence the regenerative response. Ensure that the laser settings are consistent and sufficient to sever the axon without causing excessive damage to surrounding tissues.

Frequently Asked Questions (FAQs)

What is the primary role of this compound in C. elegans?

This compound is a multifunctional ascaroside pheromone that plays a role in regulating developmental decisions and behaviors. It is a component of the dauer pheromone, which induces entry into the stress-resistant dauer larval stage, particularly in combination with other ascarosides.[1] It is also involved in axon regeneration and can act as a chemosensory cue, influencing attraction and repulsion.[11][12]

What is the signaling pathway for this compound in axon regeneration?

In the context of axon regeneration, this compound binds to the G-protein-coupled receptors (GPCRs) SRG-36 and SRG-37.[11][12] This binding activates the Gqα protein EGL-30, which in turn initiates a downstream signaling cascade that promotes axon regrowth.[11][12]

What are typical concentrations of this compound used in experiments?

The concentration of this compound used in experiments is highly dependent on the specific assay:

  • Dauer Formation Assays: Often used in the micromolar range (e.g., 1 µM) as part of a pheromone cocktail.[1]

  • Chemotaxis Assays: A broader range is typically tested, from picomolar to micromolar, to assess concentration-dependent attraction and repulsion.

  • Axon Regeneration Assays: Specific concentrations should be determined based on published protocols for the particular neuronal circuit being studied.

How can I ensure the reproducibility of my this compound experiments?

To ensure reproducibility, it is crucial to:

  • Use highly pure, synthetic this compound.

  • Precisely control the concentration of this compound and any other ascarosides used.

  • Standardize the C. elegans strain, developmental stage, and growth conditions.

  • Adhere to a detailed and consistent experimental protocol for the specific assay being performed.

  • Include appropriate positive and negative controls in every experiment.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to this compound experiments.

ParameterValue/RangeAssay TypeReference
Dauer Induction (as part of a mix) 1 µM (with ascr#2 and ascr#3)Dauer Formation[1]
Male Attraction Little to no activity aloneChemotaxis[5]
Hermaphrodite Repulsion (in a mix) Repulsive in combination with ascr#2 and ascr#3Chemotaxis[6]
Receptors SRG-36, SRG-37Axon Regeneration, Dauer Formation[11][12][13]
Downstream Effector EGL-30 (Gqα)Axon Regeneration[11][12]

Experimental Protocols

Detailed methodologies for key experiments are crucial for obtaining reliable results. Below are outlines for standard assays involving this compound.

Dauer Formation Assay

  • Plate Preparation: Prepare Nematode Growth Medium (NGM) agar plates.

  • Ascaroside Application: Add the desired concentration of this compound (and other ascarosides if applicable) dissolved in a solvent (e.g., ethanol) to the surface of the plates. A control plate with only the solvent should also be prepared.

  • Synchronization of Worms: Synchronize a population of C. elegans to the L1 larval stage.

  • Plating: Transfer a known number of synchronized L1 larvae to the center of the prepared NGM plates.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specified period (e.g., 60-80 hours).[1]

  • Scoring: After incubation, count the number of dauer larvae and the total number of worms on each plate. Dauer larvae can be identified by their characteristic morphology and resistance to 1% SDS.

  • Data Analysis: Calculate the percentage of dauer formation for each condition.

Chemotaxis Assay

  • Plate Preparation: Prepare chemotaxis agar plates. Mark the bottom of the plate with a starting line and two points for the test and control substances.

  • Worm Preparation: Use synchronized young adult worms. Wash the worms several times in M9 buffer to remove any bacteria.

  • Assay Setup: Place a drop of a chemoattractant or chemorepellent (e.g., this compound in a solvent) at one marked point and a drop of the solvent alone at the other (control) point.

  • Worm Application: Place the washed worms at the starting line.

  • Incubation: Allow the worms to move freely on the plate for a set amount of time (e.g., 1 hour).

  • Scoring: Count the number of worms that have moved to the test point and the control point.

  • Data Analysis: Calculate a chemotaxis index (CI) = (worms at test - worms at control) / (total worms). A positive CI indicates attraction, while a negative CI indicates repulsion.

Axon Regeneration Assay (Laser Axotomy)

  • Worm Preparation: Use worms expressing a fluorescent marker in the neurons of interest. Mount the worms on an agar pad for immobilization.

  • Laser Axotomy: Use a femtosecond laser to sever a single axon.[14]

  • This compound Treatment: If testing the effect of exogenous this compound, the worms can be pre-incubated or maintained on plates containing the ascaroside.

  • Imaging: Image the severed axon at different time points post-axotomy (e.g., 0, 12, 24 hours) to monitor for regrowth.

  • Data Analysis: Quantify axon regrowth by measuring the length of the regenerated axon or by scoring the percentage of axons that initiate regeneration.

Visualizations

ascr5_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ascr5 This compound srg36_37 SRG-36 / SRG-37 (GPCR) ascr5->srg36_37 Binds to egl30 EGL-30 (Gqα) srg36_37->egl30 Activates downstream Downstream Signaling (JNK MAP Kinase Cascade) egl30->downstream Activates regeneration Axon Regeneration downstream->regeneration Promotes

Caption: this compound signaling pathway in axon regeneration.

troubleshooting_workflow start Ambiguous Result in This compound Experiment check_concentration Is the this compound concentration optimal? start->check_concentration check_synergy Are synergistic ascarosides present/needed? check_concentration->check_synergy Yes optimize_concentration Perform dose-response curve check_concentration->optimize_concentration No check_strain Is the C. elegans strain appropriate? check_synergy->check_strain Yes add_synergists Co-administer with other ascarosides check_synergy->add_synergists No check_protocol Is the experimental protocol consistent? check_strain->check_protocol Yes verify_strain Verify genotype and use a consistent strain check_strain->verify_strain No standardize_protocol Standardize all experimental parameters check_protocol->standardize_protocol No end Interpretable Result check_protocol->end Yes optimize_concentration->check_synergy add_synergists->check_strain verify_strain->check_protocol standardize_protocol->end

Caption: Troubleshooting workflow for ambiguous this compound results.

References

Technical Support Center: Ascr#5 Research in Non-Elegans Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying ascaroside signaling in non-C. elegans nematodes. This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to address the unique challenges encountered when working with non-model nematode species.

Frequently Asked Questions (FAQs)

Q1: I cannot detect ascr#5 in my nematode species of interest. Does this mean it's not important?

A1: Not necessarily. The absence of a detectable this compound signal can be due to several factors:

  • Species-Specific Production: Many nematode species produce unique, species-specific blends of ascarosides.[1] Your species may not produce this compound, or it may produce it in quantities below the detection limit of your instrumentation.[1] For example, while C. elegans produces a complex mixture including ascr#2, #3, and #5, other species like Steinernema carpocapsae and Pristionchus pacificus primarily produce ascr#9.[1]

  • Developmental Stage or Sex-Specificity: Ascaroside production can be specific to certain developmental stages (e.g., dauer larvae, infective juveniles) or sexes.[1] Ensure you are sampling a variety of life stages to build a comprehensive profile.

  • Culture Conditions: The types and amounts of ascarosides secreted can vary depending on culture conditions such as population density, temperature, and nutrient availability.[2]

  • Metabolism: Some organisms, including other nematodes, plants, and microbes, can take up and metabolize ascarosides from the environment, potentially altering the chemical landscape.[3]

Q2: My non-elegans nematodes are difficult to culture in the large volumes needed for ascaroside extraction. What can I do?

A2: This is a common bottleneck. While C. elegans is easily grown in bulk, many parasitic or fastidious nematodes are not. Consider the following strategies:

  • Optimize Culture Media: Experiment with different growth media. For entomopathogenic nematodes (EPNs), monoxenic culturing on special agar media with their symbiotic bacteria can be effective.[4]

  • Small-Scale Extraction Protocols: Adapt protocols for smaller-scale cultures (e.g., 5 mL) or even for direct extraction from a small number of worms.[5][6]

  • Focus on Exudates: Analyze the "worm water" or conditioned media rather than whole-worm extracts. This reduces sample complexity and reflects the biologically relevant secreted molecules.[7]

  • Use Highly Sensitive Instrumentation: Employ techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) in Multiple-Reaction Monitoring (MRM) mode, which offers the sensitivity needed for low-abundance samples.[5]

Q3: The behavioral assay I use for C. elegans doesn't work for my species. How should I design a new assay?

A3: Behavioral responses to ascarosides are highly species- and context-dependent. An assay must be tailored to the natural behavior of the nematode you are studying.

  • Observe Natural Behaviors: First, characterize the nematode's baseline behaviors (e.g., aggregation, dispersal, host-finding). This compound and other ascarosides are known to regulate dispersal, mating, and aggregation.[8][9]

  • Adapt Assay Type:

    • Retention/Avoidance Assays: These are effective for species that move well on agar surfaces. They measure the preference or avoidance of a chemical spot.[1]

    • Dispersal Assays: For infective stages like dauer larvae or EPN infective juveniles (IJs), measuring dispersal from a central point in response to a chemical cue can be highly relevant.[9]

    • Chemotaxis Assays: Quadrant-based chemotaxis assays can quantify attraction or repulsion over a longer duration.[10]

  • Consider the Substrate: The standard E. coli OP50 lawn used for C. elegans may not be suitable. Some assays may require a different bacterial food source or no food at all to avoid confounding variables.

Troubleshooting Guides

Guide 1: Mass Spectrometry (LC-MS/MS) Analysis

This guide addresses common issues during the analytical detection of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Signal Intensity 1. Low this compound concentration in the sample.2. Inefficient ionization (ion suppression) from a complex sample matrix.[7]3. Incorrect ionization mode (positive vs. negative).4. Instrument not properly tuned or calibrated.[11]1. Concentrate your sample or use a more sensitive extraction method.2. Perform a sample cleanup (e.g., solid-phase extraction) to remove interfering compounds. Dilute the sample to mitigate suppression.[11]3. Analyze in both positive and negative ion modes. While many ascarosides ionize well in negative mode [M-H]-, some are better in positive mode [M+H]+.[7]4. Regularly tune and calibrate the mass spectrometer with known standards.[11]
Inaccurate Mass Measurement 1. Mass calibration has drifted.2. Insufficient instrument resolution.1. Perform a fresh mass calibration using appropriate standards before your run.[11]2. Ensure the instrument is operating at the manufacturer's specified resolution. Check for contamination or instrument drift.[11]
High Background Signal / Contamination 1. Carryover from a previous injection.2. Contaminated solvents, vials, or LC system.1. Run several blank injections (solvent only) between samples to wash the column and injector.[12]2. Use high-purity, LC-MS grade solvents and reagents. Ensure all vials and caps are clean.[12]
Peak Splitting or Broadening 1. Contaminants in the sample or on the column.2. Suboptimal chromatography conditions (e.g., gradient, flow rate).1. Clean the sample as described above. Flush or replace the analytical column.[11]2. Optimize the HPLC gradient to ensure proper separation of this compound from isomers and other compounds.
Guide 2: Ascaroside Production Across Species

This table summarizes the production of key ascarosides in various nematode species, highlighting the challenge of species-specific profiles. The presence of this compound is often not reported or is absent in many non-elegans species studied.

Nematode SpeciesLifestyleascr#3This compoundascr#9ascr#10Reference
Caenorhabditis elegansFree-livingYesYesYesYes[1]
Caenorhabditis briggsaeFree-livingNo---[13]
Pristionchus pacificusNecromenicNo-YesNo[1]
Panagrellus redivivusFree-livingYes-NoYes[1]
Steinernema carpocapsaeInsect ParasiteNo-YesNo[1]
Steinernema glaseriInsect ParasiteYes-YesYes[1]
Nippostrongylus brasiliensisAnimal ParasiteYes-YesYes[1]
(Note: "-" indicates data not specified in the cited source)

Experimental Protocols

Protocol 1: General Ascaroside Extraction from Liquid Culture

This protocol is adapted from methods used for C. elegans and can be scaled for non-elegans species.[1][14]

  • Culturing: Grow nematodes in a suitable liquid medium until the desired population density or developmental stage is reached.

  • Harvesting Supernatant: Pellet the worms by centrifugation (e.g., 3000 x g for 5 minutes). Carefully collect the supernatant (the conditioned media), which contains the secreted ascarosides.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Load the supernatant onto the C18 cartridge. Ascarosides will bind to the stationary phase.

    • Wash the cartridge with water to remove salts and polar contaminants.

    • Elute the ascarosides from the cartridge using methanol.

  • Drying and Reconstitution:

    • Evaporate the methanol eluate to dryness under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume of a suitable solvent (e.g., 20% acetonitrile in water) for LC-MS analysis.

Protocol 2: HPLC-MS/MS Analysis

This protocol provides a starting point for detecting this compound and other ascarosides.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Acetic Acid or Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetic Acid or Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 100%) over 20-40 minutes to separate the ascarosides.[1]

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), run in both negative and positive modes.

    • Detection: Use tandem mass spectrometry (MS/MS) in Multiple-Reaction Monitoring (MRM) or a full scan mode to identify compounds based on their precursor ion and characteristic fragment ions. For this compound, you would monitor for its specific mass-to-charge ratio ([M-H]⁻).

    • Quantification: For relative quantification, integrate the area under the peak for the specific this compound ion trace.[1] For absolute quantification, a synthetic standard of this compound is required to create a calibration curve.[7]

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

experimental_workflow cluster_0 Phase 1: Sample Generation cluster_1 Phase 2: Chemical Analysis cluster_2 Phase 3: Functional Validation Culturing 1. Culture Non-Elegans Nematode Species Harvest 2. Harvest Conditioned Media (Supernatant) Culturing->Harvest Extraction 3. Solid-Phase Extraction (C18 Cleanup) Harvest->Extraction LCMS 4. LC-MS/MS Analysis (Detect & Quantify this compound) Extraction->LCMS Bioassay 5. Design & Perform Species-Specific Behavioral Assay LCMS->Bioassay Inform Assay Concentrations Analysis 6. Analyze Behavioral Response Bioassay->Analysis

Caption: General workflow for ascaroside discovery and functional analysis in a non-model nematode.

Troubleshooting Logic for this compound Detection

troubleshooting_flowchart decision decision solution solution issue issue start Start: No this compound Peak in LC-MS Data check_standard Is synthetic this compound standard visible? start->check_standard check_sample Is this compound known to be produced by this species? check_standard->check_sample Yes issue_instrument Issue: Instrument Problem (Sensitivity, Calibration) check_standard->issue_instrument No check_conditions Were multiple life stages and culture conditions tested? check_sample->check_conditions Yes issue_biology Issue: Biological Absence check_sample->issue_biology No/Unknown check_conditions->issue_biology Yes solve_expand Solution: Expand sample types. (e.g., dauer larvae, males, starved cultures) check_conditions->solve_expand No solve_instrument Solution: Troubleshoot MS. (See Guide 1) issue_instrument->solve_instrument solve_profile Solution: Perform untargeted metabolomics to identify the species' actual ascarosides. issue_biology->solve_profile

Caption: Troubleshooting flowchart for failure to detect this compound in an experimental sample.

Generalized Ascaroside Signaling Pathway

signaling_pathway Ascr5 This compound (Extracellular Signal) GPCR G-Protein Coupled Receptors (GPCRs) (e.g., DAF-37, SRBC, SRG in C. elegans) [Highly Species-Specific] Ascr5->GPCR Binds SensoryNeuron Sensory Neuron (e.g., ASK, ASI, ADL) GPCR->SensoryNeuron Activates Downstream Downstream Signaling (e.g., TGF-β, cGMP pathways) SensoryNeuron->Downstream Modulates Behavior Behavioral Output (Attraction, Repulsion, Dispersal) Downstream->Behavior Development Developmental Change (Dauer Formation) Downstream->Development

Caption: A generalized model of ascaroside perception, based heavily on C. elegans studies.

References

Technical Support Center: Statistical Analysis of ascr#5 Dose-Response Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ascr#5 dose-response data. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental design, execution, and data analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological effect in C. elegans?

Ascaroside #5 (this compound) is a small molecule pheromone used by the nematode Caenorhabditis elegans for chemical communication. Its primary and most well-studied biological effect is the induction of entry into the dauer larval stage, a stress-resistant, alternative developmental state.[1][2][3] The decision to enter the dauer stage is concentration-dependent, making it a classic model for dose-response studies.[1][4]

Q2: What is a typical dose-response relationship for this compound-induced dauer formation?

The relationship between the concentration of this compound and the percentage of a C. elegans population forming dauers typically follows a sigmoidal curve. At low concentrations, there is little to no effect. As the concentration increases, there is a sharp increase in dauer formation, which eventually plateaus at higher concentrations where a maximal response is reached.

Q3: Which sensory neurons and receptors are primarily involved in detecting this compound?

The primary chemosensory neurons responsible for detecting this compound to regulate dauer formation are the ASI neurons.[1][2] this compound is primarily detected by the G protein-coupled receptors (GPCRs) SRG-36 and SRG-37, which are expressed in the ASI neurons.[1][3] The ASK neurons, expressing SRBC-64 and SRBC-66, may play a lesser role in the response to this compound.[1][2]

Q4: What statistical models are commonly used to analyze this compound dose-response data?

The most common model is the four-parameter log-logistic model, which is a sigmoidal curve defined by the bottom and top plateaus, the EC50 (the concentration that elicits a 50% response), and the Hill slope (which describes the steepness of the curve). For asymmetrical curves, a five-parameter logistic model may be more appropriate.

Troubleshooting Guides

Problem 1: High variability in dauer formation at the same this compound concentration.

  • Possible Cause 1: Inconsistent experimental conditions. Temperature, food availability, and population density are critical factors that influence the decision to enter the dauer stage.[1]

    • Solution: Ensure precise temperature control (e.g., 25°C), a consistent and defined food source (e.g., a specific concentration of E. coli OP50), and a standardized number of synchronized worms per plate for each replicate.

  • Possible Cause 2: Lack of synchronization in the worm population. If worms are at different developmental stages, their sensitivity to this compound may vary.

    • Solution: Implement a strict synchronization protocol, such as hypochlorite bleaching of gravid adults to collect a cohort of eggs that will hatch and develop together.

  • Possible Cause 3: Inaccurate dilution of this compound. Serial dilution errors can lead to significant inaccuracies in the final concentrations.

    • Solution: Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh stock solution of this compound for each experiment and use a consistent solvent (e.g., ethanol).

Problem 2: The dose-response curve does not fit a standard sigmoidal model.

  • Possible Cause 1: Inappropriate range of this compound concentrations. If the concentrations tested are too low, you may only observe the bottom plateau. If they are too high, you may only see the top plateau.

    • Solution: Conduct a pilot experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to identify the dynamic range of the response. Subsequent experiments can then focus on a narrower range of concentrations around the EC50.

  • Possible Cause 2: Biphasic or other complex responses. While less common for dauer formation, some biological responses can be biphasic (having both stimulatory and inhibitory effects at different concentrations).

    • Solution: If the data consistently shows a non-sigmoidal shape, consider fitting alternative models, such as a biphasic dose-response model.

  • Possible Cause 3: Presence of confounding factors. Contaminants in the this compound sample or on the experimental plates could interfere with the response.

    • Solution: Ensure the purity of the synthetic this compound. Use sterile techniques and high-quality reagents for preparing assay plates.

Data Presentation

The following table summarizes a representative dose-response of wild-type (N2) C. elegans to varying concentrations of this compound, measuring the percentage of the population that enters the dauer stage.

This compound Concentration (µM)% Dauer Formation (Mean)Standard Error of the Mean (SEM)
0 (Control)0.80.5
0.11.20.6
0.315.62.3
1.065.43.1
3.088.91.8
10.092.11.5

Data adapted from a study on pheromone-induced dauer formation. The exact values can vary based on specific experimental conditions.

Experimental Protocols

Protocol: Quantitative this compound Dose-Response Assay for Dauer Formation

This protocol outlines the key steps for performing a quantitative dose-response assay to measure this compound-induced dauer formation in C. elegans.

  • Preparation of Assay Plates:

    • Prepare Nematode Growth Medium (NGM) agar plates.

    • After the agar has solidified, spot the plates with a standardized amount of E. coli OP50, a food source for C. elegans. Allow the bacterial lawn to grow overnight at room temperature.

    • Prepare a stock solution of synthetic this compound in a suitable solvent (e.g., ethanol).

    • Create a series of dilutions of the this compound stock solution to achieve the desired final concentrations on the assay plates.

    • Pipette the this compound dilutions onto the center of the bacterial lawn on the prepared NGM plates. Include a solvent-only control. Allow the plates to dry completely.

  • Synchronization of C. elegans :

    • Wash gravid adult worms from several plates into a centrifuge tube using M9 buffer.

    • Pellet the worms by centrifugation and aspirate the supernatant.

    • Add a bleach solution (sodium hypochlorite and sodium hydroxide) to the worm pellet to dissolve the adults and release the eggs.

    • Wash the eggs several times with M9 buffer to remove the bleach solution.

    • Allow the eggs to hatch overnight in M9 buffer without food. This will result in a synchronized population of L1 larvae.

  • Dauer Assay:

    • Count the synchronized L1 larvae and dilute to a standardized concentration.

    • Pipette a consistent number of L1 larvae (e.g., 100-200) onto each of the this compound-containing and control plates.

    • Incubate the plates at a constant temperature (e.g., 25°C) for a defined period (e.g., 48-72 hours).

  • Scoring and Data Analysis:

    • After the incubation period, score the number of dauer and non-dauer larvae on each plate under a dissecting microscope. Dauer larvae are typically thinner, darker, and more resistant to gentle prodding than non-dauer larvae.

    • For each concentration, calculate the percentage of dauer formation: (% Dauer = (Number of Dauer Larvae / Total Number of Larvae) * 100).

    • Plot the mean percentage of dauer formation against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter log-logistic regression model to determine the EC50 and other parameters.

Mandatory Visualization

ascr5_signaling_pathway cluster_environment Extracellular cluster_asi_neuron ASI Neuron cluster_downstream Downstream Effects ascr5 This compound srg36_37 SRG-36 / SRG-37 (GPCR) ascr5->srg36_37 Binds to g_protein G Protein Signaling srg36_37->g_protein Activates tgf_beta DAF-7 (TGF-β) Signaling (Downregulated) g_protein->tgf_beta Inhibits dauer Dauer Formation tgf_beta->dauer Leads to

Caption: Simplified signaling pathway for this compound-induced dauer formation in C. elegans.

experimental_workflow prep_plates 1. Prepare NGM Plates with E. coli & this compound Dilutions add_worms 3. Add Synchronized L1 Larvae to Assay Plates prep_plates->add_worms sync_worms 2. Synchronize C. elegans (Bleaching & L1 Arrest) sync_worms->add_worms incubate 4. Incubate at 25°C (48-72 hours) add_worms->incubate score 5. Score Dauer vs. Non-Dauer Larvae incubate->score analyze 6. Statistical Analysis (Dose-Response Curve Fitting) score->analyze

Caption: Experimental workflow for a quantitative this compound dose-response assay.

References

Validation & Comparative

A Comparative Analysis of ascr#5 and ascr#3 in Caenorhabditis elegans Dauer Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The decision of Caenorhabditis elegans to enter the stress-resistant dauer larval stage is a complex process orchestrated by a blend of environmental cues, including a class of signaling molecules known as ascarosides. Among the most well-studied of these are ascaroside #5 (ascr#5) and ascaroside #3 (ascr#3). This guide provides a detailed comparison of their effects on dauer formation, supported by experimental data, to aid researchers in the design and interpretation of studies related to developmental plasticity and signaling.

Quantitative Comparison of Dauer Induction

Experimental evidence indicates that this compound is a more potent inducer of dauer formation than ascr#3 when administered as a single compound. The following table summarizes the dose-dependent effects of these two ascarosides on the percentage of dauer larva formation in wild-type C. elegans.

AscarosideConcentration (µM)Mean % Dauer Formation
This compound 0.1~10%
1~75%
10~90%
ascr#3 0.1~5%
1~20%
10~40%
Data are approximated from published studies for illustrative comparison. Actual percentages can vary based on experimental conditions.

It is important to note that ascr#3 often acts synergistically with other ascarosides, such as ascr#2, to enhance dauer induction, a phenomenon not fully captured when assessing its activity in isolation[1].

Experimental Protocols

A standardized dauer formation assay is crucial for obtaining reproducible quantitative data on the effects of ascarosides.

Protocol: Ascaroside-Induced Dauer Formation Assay

1. Materials:

  • Nematode Growth Medium (NGM) agar plates.
  • E. coli OP50 culture.
  • Synchronized L1-stage C. elegans (wild-type N2 strain).
  • Stock solutions of this compound and ascr#3 in ethanol.
  • M9 buffer.

2. Procedure:

  • Prepare NGM plates containing the desired final concentrations of this compound or ascr#3. The ascaroside stock solution should be added to the molten agar just before pouring the plates. An equivalent volume of ethanol should be added to control plates.
  • Seed the plates with a lawn of E. coli OP50 and allow it to grow overnight at 20°C.
  • Synchronize a population of C. elegans to the L1 stage by bleaching gravid adults and allowing the eggs to hatch in M9 buffer in the absence of food.
  • Transfer a known number of synchronized L1 larvae (e.g., 100-200) to the center of each experimental and control plate.
  • Incubate the plates at a constant temperature, typically 25°C, which is a semi-permissive temperature for dauer formation and enhances sensitivity to ascarosides.
  • After 48-72 hours, score the number of dauer and non-dauer (L3/L4/adult) worms on each plate. Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.
  • Calculate the percentage of dauer formation for each condition: (% Dauer = (Number of Dauer Larvae / Total Number of Worms) x 100).
  • Perform at least three biological replicates for each condition.

Signaling Pathways and Experimental Workflow

The distinct potencies of this compound and ascr#3 in dauer induction can be attributed to their perception by different G-protein coupled receptors (GPCRs) and the subsequent activation of specific downstream signaling cascades.

ascaroside_signaling cluster_ascr5 This compound Signaling cluster_ascr3 ascr#3 Signaling ascr5 This compound SRG36_37 SRG-36 / SRG-37 (in ASI neurons) ascr5->SRG36_37 TGFb DAF-7 (TGF-β) repression SRG36_37->TGFb ascr3 ascr#3 SRBC64_66 SRBC-64 / SRBC-66 (in ASK neurons) ascr3->SRBC64_66 Insulin Insulin/IGF-1 Signaling modulation SRBC64_66->Insulin DAF12 DAF-12 (Nuclear Hormone Receptor) TGFb->DAF12 Insulin->DAF12 Dauer Dauer Formation DAF12->Dauer

Caption: Ascaroside signaling pathways for dauer formation.

This compound is primarily sensed by the heterodimeric GPCRs SRG-36 and SRG-37 in the ASI sensory neurons, leading to the repression of DAF-7 (a TGF-β homolog) expression[2][3][4]. In contrast, ascr#3 is detected by the GPCRs SRBC-64 and SRBC-66 in the ASK sensory neurons, which modulates the insulin/IGF-1 signaling pathway[5][6]. Both pathways converge on the regulation of the nuclear hormone receptor DAF-12, which ultimately controls the decision to enter dauer diapause.

dauer_assay_workflow start Start: Synchronized L1 Population prepare_plates Prepare NGM plates with ascarosides start->prepare_plates seed_plates Seed plates with E. coli OP50 prepare_plates->seed_plates transfer_worms Transfer L1s to experimental plates seed_plates->transfer_worms incubate Incubate at 25°C for 48-72h transfer_worms->incubate score_worms Score dauer vs. non-dauer worms incubate->score_worms calculate_percent Calculate % Dauer Formation score_worms->calculate_percent end End: Comparative Data calculate_percent->end

Caption: Experimental workflow for a dauer formation assay.

The provided workflow diagram outlines the key steps in conducting a quantitative dauer formation assay to compare the effects of different ascarosides. Adherence to a standardized protocol is essential for generating reliable and comparable data.

References

Validation of SRG-37 as the ascr#5 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental evidence validating the G-protein coupled receptor (GPCR) SRG-37 as a primary receptor for the ascaroside pheromone ascr#5 in the nematode Caenorhabditis elegans. The data presented herein is crucial for researchers studying nematode chemosensation, behavior, and for professionals in drug development targeting GPCRs.

Comparative Analysis of this compound-Mediated Dauer Formation

The primary evidence for SRG-37's role as an this compound receptor comes from phenotypic assays, specifically the induction of the alternative larval stage, "dauer". The following table summarizes quantitative data from studies comparing this compound-induced dauer formation in wild-type C. elegans and strains with mutations in the srg-37 gene.

GenotypeThis compound Concentration (µM)Mean Fraction of Dauer LarvaeKey Finding
Wild-Type (JU346 srg-37(+))0.5~0.1Wild-type animals exhibit a dose-dependent increase in dauer formation in response to this compound.
1.0~0.4
2.0~0.7
srg-37 Deletion (JU346 srg-37(Δ))0.5~0.0Deletion of srg-37 significantly reduces the sensitivity to this compound, resulting in a dramatic decrease in dauer formation at all tested concentrations.[1][2]
1.0~0.05
2.0~0.1
Wild-Type Allele at srg-37 (REF)2.0HighStrains with the wild-type reference allele for srg-37 show a strong dauer formation response to 2µM this compound.[1]
Natural Deletion Allele at srg-37 (ean179)2.0LowStrains carrying a natural 94-bp deletion in srg-37 exhibit a significantly reduced dauer formation response to 2µM this compound, indicating the functional importance of this gene in this compound perception.[1][2]
srg-36 and srg-37 Deletions2.0LowLoss-of-function mutations in both srg-36 and srg-37 lead to a strong resistance to this compound-induced dauer formation, suggesting partial redundancy and a primary role for these two receptors in this compound signaling.[1][3]

Experimental Protocols

Dauer Formation Assay

This protocol is a standard method used to quantify the dauer-inducing activity of ascarosides.

1. Preparation of Assay Plates:

  • Prepare Nematode Growth Medium (NGM) agar plates.
  • After autoclaving and cooling the NGM to ~55°C, add the desired concentration of this compound dissolved in a suitable solvent (e.g., ethanol). For control plates, add the same volume of solvent.
  • Pour the plates and allow them to solidify.
  • Seed the plates with a lawn of E. coli OP50 and allow the bacteria to grow overnight at room temperature.

2. Synchronization of C. elegans:

  • Wash gravid adult worms off culture plates with M9 buffer.
  • Treat the worms with a bleach and NaOH solution to dissolve the adults and release the eggs.
  • Wash the eggs several times with M9 buffer to remove the bleach solution.
  • Allow the eggs to hatch overnight in M9 buffer without food to obtain a synchronized population of L1 larvae.

3. Dauer Induction:

  • Count the synchronized L1 larvae.
  • Pipette a known number of L1 larvae (e.g., 100-200) onto the center of the prepared assay and control plates.
  • Incubate the plates at a constant temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).

4. Quantification of Dauer Larvae:

  • After the incubation period, count the number of dauer larvae and the total number of worms on each plate. Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.
  • Calculate the fraction of dauer larvae for each condition (Number of Dauers / Total Number of Worms).
  • Perform statistical analysis to compare the dauer formation rates between different genotypes and this compound concentrations.[4][5]

Visualizing the Molecular and Experimental Framework

The following diagrams illustrate the signaling pathway, the experimental workflow for validation, and the logical relationship of the evidence supporting SRG-37 as an this compound receptor.

ascr5_signaling_pathway ascr5 This compound srg37 SRG-37 ascr5->srg37 Binds to g_protein G-protein srg37->g_protein Activates downstream Downstream Signaling Cascade g_protein->downstream dauer Dauer Formation downstream->dauer

This compound signaling pathway leading to dauer formation.

experimental_workflow cluster_strains C. elegans Strains cluster_treatment Treatment Conditions wt Wild-Type (srg-37(+)) dauer_assay Dauer Formation Assay wt->dauer_assay mutant srg-37 Deletion (srg-37(Δ)) mutant->dauer_assay control Control (Solvent) control->dauer_assay ascr5_treatment This compound (Varying Concentrations) ascr5_treatment->dauer_assay quantification Quantification of Dauer Phenotype dauer_assay->quantification comparison Comparative Analysis quantification->comparison

Experimental workflow for validating srg-37 function.

logical_relationship hypothesis Hypothesis: SRG-37 is an this compound receptor prediction Prediction: Loss of srg-37 will reduce This compound-induced dauer formation hypothesis->prediction experiment Experiment: Dauer assay with WT and srg-37 mutant strains prediction->experiment result Result: srg-37 mutants show significantly less dauer formation in response to this compound experiment->result conclusion Conclusion: SRG-37 is a key receptor for this compound-mediated dauer induction result->conclusion

Logical framework for srg-37 validation.

References

Synergistic Effects of ascr#5 with Other Ascarosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ascarosides, a family of small molecule signals, play a crucial role in the life of the nematode Caenorhabditis elegans, influencing a wide array of biological processes from developmental decisions to social behaviors. Among these, ascr#5 has been identified as a key component that often acts in concert with other ascarosides to elicit potent biological responses. This guide provides a comparative analysis of the synergistic effects of this compound with other ascarosides, supported by experimental data, detailed protocols, and signaling pathway diagrams to facilitate further research and drug development.

Data Presentation: Synergistic Bioactivities

The synergistic interactions between this compound and other ascarosides, primarily ascr#2 and ascr#3, have been most notably documented in two key biological processes: dauer larva formation and male attraction. The following tables summarize the quantitative data from various studies, highlighting the enhanced biological activity when these molecules are combined.

Assay Ascaroside(s) Concentration Observed Effect Synergistic Fold Increase (Approx.) Reference
Dauer Formationascr#21 µMInduces dauer formation-[1][2]
ascr#31 µMInduces dauer formation-[1][2]
This compound1 µMWeakly induces dauer formation-[1]
ascr#2 + ascr#3 + this compound1 µM eachPotent induction of dauer formation>10-fold compared to individual ascarosides[1][2]
Male Attractionascr#220 fmolWeak attraction-[3]
ascr#320 fmolModerate attraction-[3]
ascr#2 + ascr#320 fmol eachStrong attraction~2-3 fold increase compared to ascr#3 alone[3]
ascr#81 pmolStrong attraction-[4]
ascr#2 + ascr#81 pmol eachVery strong attractionSignificant increase over individual compounds[4]

Note: The synergistic fold increase is an approximation derived from graphical data and textual descriptions in the cited literature. Exact values can vary based on experimental conditions.

Experimental Protocols

To ensure the reproducibility and further investigation of these synergistic effects, detailed methodologies for the key experiments are provided below.

Dauer Formation Assay

This assay quantifies the percentage of a worm population that enters the alternative dauer larval stage in response to specific chemical cues.

1. Worm Synchronization:

  • Grow a healthy, mixed-stage population of C. elegans (e.g., N2 wild-type strain) on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

  • Wash the plates with M9 buffer to collect the worms.

  • Treat the worm suspension with a bleach solution (sodium hypochlorite and sodium hydroxide) to dissolve the adults and release the eggs.

  • Isolate the eggs by centrifugation and wash them multiple times with M9 buffer.

  • Allow the eggs to hatch overnight in M9 buffer without food to obtain a synchronized population of L1 larvae.[5]

2. Assay Plate Preparation:

  • Prepare NGM agar plates.

  • Prepare stock solutions of synthetic ascr#2, ascr#3, and this compound in ethanol.

  • Add the desired concentrations of individual ascarosides or their combinations to the molten NGM agar before pouring the plates. For synergistic assays, a common concentration is 1 µM for each ascaroside.[5]

  • Seed the plates with a small amount of E. coli OP50.

3. Dauer Induction:

  • Transfer a known number of synchronized L1 larvae (e.g., 100-200) to each assay plate.

  • Incubate the plates at a constant temperature (e.g., 25°C) for a specified period (e.g., 60-72 hours).

4. Quantification:

  • After the incubation period, count the number of dauer and non-dauer (L4 or adult) worms on each plate.

  • Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.

  • Calculate the percentage of dauer formation for each condition: (Number of dauer larvae / Total number of worms) x 100.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the synergistic effects.

Male Attraction (Chemotaxis) Assay

This assay measures the movement of male C. elegans towards a point source of a chemical attractant.

1. Worm Preparation:

  • Grow a population of C. elegans rich in males (e.g., using a him-5 mutant strain).

  • Collect young adult males and wash them with M9 buffer to remove any bacteria.

  • Resuspend the males in a small volume of M9 buffer.

2. Assay Plate Preparation:

  • Use standard 6 cm NGM plates.

  • On the bottom of the plate, mark two points equidistant from the center. One point will be for the test compound and the other for the control.

  • Prepare solutions of the ascarosides to be tested in ethanol. A typical concentration for attraction assays is in the femtomolar to picomolar range.[3]

  • At the "test" point, spot a small volume (e.g., 1 µL) of the ascaroside solution. At the "control" point, spot an equal volume of the solvent (ethanol).

  • It is also common to add a drop of sodium azide to both spots to paralyze the worms that reach them, facilitating counting.[6]

3. Chemotaxis Assay:

  • Place a specific number of males (e.g., 50-100) at the center of the plate.

  • Allow the assay to run for a defined period (e.g., 1 hour) at a constant temperature.

4. Data Analysis:

  • Count the number of worms at the test spot (N_test) and the control spot (N_control).

  • Calculate the Chemotaxis Index (CI) using the formula: CI = (N_test - N_control) / (N_test + N_control).

  • A positive CI indicates attraction, a negative CI indicates repulsion, and a CI around zero indicates no preference.

  • Compare the CIs of individual ascarosides with the CIs of their combinations to quantify synergy. Statistical analysis such as ANOVA followed by post-hoc tests can be used.[7]

Signaling Pathways and Experimental Workflows

The perception of ascarosides and the subsequent behavioral or developmental outputs are mediated by complex signaling pathways within specific sensory neurons. Below are diagrams illustrating these pathways and the experimental workflow for a typical chemotaxis assay.

Ascaroside_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_pathways cluster_output Biological Output Ascr5 This compound GPCR_SRG36_37 GPCR (SRG-36/37) Ascr5->GPCR_SRG36_37 binds Ascr2 ascr#2 GPCR_DAF37_38 GPCR (DAF-37/38) Ascr2->GPCR_DAF37_38 binds Ascr3 ascr#3 Ascr3->GPCR_DAF37_38 binds G_Protein G-Protein GPCR_SRG36_37->G_Protein activates GPCR_DAF37_38->G_Protein activates Downstream_Effectors Downstream Effectors G_Protein->Downstream_Effectors modulates Male_Attraction Male Attraction G_Protein->Male_Attraction mediates in ASK, CEM neurons Hermaphrodite_Repulsion Hermaphrodite Repulsion G_Protein->Hermaphrodite_Repulsion mediates in ADL, ASK neurons TGF_beta TGF-β Pathway (DAF-7) Downstream_Effectors->TGF_beta regulates Insulin_IGF1 Insulin/IGF-1 Pathway (DAF-2) Downstream_Effectors->Insulin_IGF1 regulates DAF_12 DAF-12/NHR TGF_beta->DAF_12 influences DAF_16 DAF-16/FOXO Insulin_IGF1->DAF_16 inhibits Dauer_Formation Dauer Formation DAF_16->Dauer_Formation promotes DAF_12->Dauer_Formation promotes

Caption: Ascaroside Signaling Pathway in C. elegans.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sync_Worms 1. Synchronize C. elegans (e.g., him-5 for males) Prep_Plates 2. Prepare NGM assay plates Place_Worms 5. Place worms at the center of the plate Sync_Worms->Place_Worms Prep_Solutions 3. Prepare ascaroside and control solutions Spot_Chemicals 4. Spot test and control solutions on the plate Prep_Solutions->Spot_Chemicals Spot_Chemicals->Place_Worms Incubate 6. Incubate for a defined period (e.g., 1 hr) Place_Worms->Incubate Count_Worms 7. Count worms at test and control spots Incubate->Count_Worms Calc_CI 8. Calculate Chemotaxis Index (CI) Count_Worms->Calc_CI Stats 9. Perform statistical analysis to assess synergy Calc_CI->Stats

Caption: Experimental Workflow for a C. elegans Chemotaxis Assay.

References

Ascaroside #5: A Comparative Analysis of Its Role in Nematode Attraction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of nematode communication, a complex language of chemical cues governs critical behaviors from mating and aggregation to developmental decisions. Among these signaling molecules, the ascaroside family of pheromones plays a central role. This guide provides a detailed comparison of ascaroside #5 (ascr#5) with other key nematode pheromones, focusing on their attractive properties, the signaling pathways they activate, and the experimental methods used to elucidate these functions. This information is intended for researchers, scientists, and drug development professionals working on nematode biology and control.

Quantitative Comparison of Pheromone-Mediated Attraction

The response of Caenorhabditis elegans to ascarosides is highly context-dependent, varying with the specific ascaroside, its concentration, and the sex and developmental stage of the nematode. While this compound is known to be attractive to hermaphrodites, its effects are often considered in the context of synergistic or antagonistic interactions with other ascarosides.[1] The following tables summarize quantitative data from various studies on the attractive and repulsive effects of this compound and other prominent ascarosides.

PheromoneTarget SexObserved EffectConcentrationChemotaxis Index (CI) / Dwell TimeSource
This compound HermaphroditeAttraction10 µMCI: ~0.4[2]
This compound HermaphroditeWeak Suppression of ExplorationNot Specified-[3]
icas#9 HermaphroditeAttraction10 pMCI: ~0.6[2]
ascr#3 MaleStrong Attraction1 µMDwell Time: >150s[4]
ascr#8 MaleStrong Attraction1 µMDwell Time: ~150s[5]
ascr#10 HermaphroditeAttractionNot SpecifiedCI: ~0.4[6]
ascr#2 + ascr#3 + ascr#8 MaleStrong AttractionNot SpecifiedCI: ~0.8[7]
ascr#2 + ascr#3 + this compound Hermaphrodite (N2)RepulsionNot SpecifiedCI: < 0[8][9]

Note: The Chemotaxis Index (CI) is a measure of the preference for a chemical, calculated as (number of worms at the chemical - number of worms at control) / (total number of worms). A positive CI indicates attraction, a negative CI indicates repulsion, and a CI of 0 indicates no preference. Dwell time refers to the amount of time a worm spends in a specific area. These values are approximate and derived from graphical representations in the cited literature. Experimental conditions may vary between studies.

Experimental Protocols

The primary method for quantifying nematode attraction to pheromones is the chemotaxis assay. This assay measures the directional movement of nematodes in response to a chemical gradient.

Chemotaxis Assay Protocol

This protocol is a generalized version based on standard practices in the field.

1. Plate Preparation:

  • Prepare Nematode Growth Medium (NGM) agar plates.

  • After the agar solidifies, spot two distinct points on the plate at an equal distance from a central starting point. One spot will receive the test pheromone and the other a control solvent (e.g., ethanol).

  • A chemoattractant is often co-spotted with sodium azide to anesthetize and trap the worms that reach the point, facilitating counting.

2. Worm Preparation:

  • Synchronize a population of C. elegans to the desired developmental stage (e.g., young adults).

  • Wash the worms several times with M9 buffer to remove any bacteria or residual pheromones from their culture plates.

3. Assay Procedure:

  • Pipette a small volume of the washed worm suspension onto the center of the prepared chemotaxis plate.

  • Allow the assay to run for a defined period (e.g., 1-3 hours) at a constant temperature (e.g., 20°C).

4. Data Analysis:

  • Count the number of worms that have migrated to the pheromone spot and the control spot.

  • Calculate the Chemotaxis Index (CI) using the formula: CI = (Number of worms at pheromone - Number of worms at control) / (Total number of worms that have left the origin)

Signaling Pathways and Visualizations

The perception of this compound in C. elegans is primarily mediated by the G-protein coupled receptors (GPCRs) SRG-36 and SRG-37, which are expressed in the ASI sensory neurons.[8][10][11] Activation of these receptors initiates a downstream signaling cascade.

This compound Signaling Pathway

The binding of this compound to the SRG-36/SRG-37 receptors activates a Gqα signaling pathway, involving the G-protein alpha subunit EGL-30.[10] This pathway is implicated in various physiological processes, including the regulation of dauer formation and axon regeneration.[10][12]

ascr5_signaling_pathway cluster_neuron ASI Sensory Neuron ascr5 This compound receptor SRG-36 / SRG-37 (GPCR) ascr5->receptor Binds g_protein Gqα (EGL-30) receptor->g_protein Activates downstream Downstream Signaling g_protein->downstream Initiates chemotaxis_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_prep Prepare NGM Chemotaxis Plates spotting Spot Pheromone and Control plate_prep->spotting worm_prep Synchronize and Wash Worms placement Place Worms at Origin worm_prep->placement incubation Incubate placement->incubation counting Count Worms at Each Spot incubation->counting calculation Calculate Chemotaxis Index counting->calculation

References

Differential Gene Expression in Response to ascr#5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential gene expression in Caenorhabditis elegans in response to the ascaroside ascr#5 and a cocktail of other dauer-inducing ascarosides (ascr#2, ascr#3, and ascr#8). The information is compiled from publicly available experimental data to facilitate research and drug development efforts targeting signaling pathways governed by these small molecules.

Comparison of Differentially Expressed Genes

While a comprehensive, publicly available dataset detailing the genome-wide transcriptional response specifically to this compound is not available at this time, we can infer its likely impact by examining the response to a well-characterized cocktail of dauer-inducing ascarosides and understanding its unique signaling pathway.

A study by et al. investigated the transcriptional response of late L1 stage C. elegans to a cocktail of ascr#2, ascr#3, and ascr#8. This provides a valuable point of reference for understanding the general transcriptional changes that promote entry into the dauer diapause, a state of arrested development triggered by unfavorable environmental conditions, including the presence of specific ascarosides.

Table 1: Key Differentially Expressed Genes in Response to an Ascaroside Cocktail (ascr#2, ascr#3, & ascr#8)

GeneLog2 Fold ChangeFunctionImplication in Dauer Formation
Upregulated Genes
hsp-12.6> 2.0Small heat shock proteinStress resistance
hsp-16.1> 2.0Small heat shock proteinStress resistance
hsp-16.41> 2.0Small heat shock proteinStress resistance
hsp-70> 1.5Heat shock protein 70Protein folding and stress response
fat-7> 1.5Fatty acid desaturaseLipid metabolism and storage
lipl-4> 1.5LipaseLipid metabolism
Downregulated Genes
ins-1< -1.5Insulin-like peptidePromotion of reproductive growth
daf-28< -1.5Insulin-like peptidePromotion of reproductive growth
col-19< -2.0CollagenCuticle formation and growth
dpy-7< -2.0CollagenCuticle formation and growth
mab-5< -1.5Transcription factorDevelopmental timing

Note: This table represents a selection of key genes and general trends. The full dataset from the reference study should be consulted for a comprehensive list.

Signaling Pathways

Ascaroside signaling in C. elegans is primarily mediated by G-protein coupled receptors (GPCRs) expressed in chemosensory neurons. These signals are integrated into two major conserved pathways that regulate dauer formation: the TGF-β signaling pathway and the Insulin/IGF-1 signaling (IIS) pathway.

This compound Signaling Pathway

This compound is specifically sensed by the heterodimeric GPCRs, SRG-36 and SRG-37, which are expressed in the ASI sensory neurons.[1][2] Activation of these receptors by this compound is thought to initiate a downstream signaling cascade that ultimately influences the TGF-β and IIS pathways to promote entry into the dauer stage.

ascr5_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane (ASI Neuron) cluster_intracellular Intracellular ascr5 This compound srg36_37 SRG-36 / SRG-37 (GPCRs) ascr5->srg36_37 g_protein G-protein Signaling srg36_37->g_protein downstream Downstream Effectors g_protein->downstream tgf_beta TGF-β Pathway (DAF-7) downstream->tgf_beta Inhibition iis Insulin/IGF-1 Pathway (DAF-2/DAF-16) downstream->iis Inhibition dauer Dauer Formation tgf_beta->dauer iis->dauer

Caption: this compound Signaling Pathway.

Comparative Ascaroside Signaling Pathway (ascr#2, ascr#3, ascr#8)

The ascarosides in the comparative cocktail are sensed by a different set of GPCRs, highlighting the specificity of the pheromone response system. For instance, ascr#2 is sensed by DAF-37 and DAF-38, while ascr#3 is detected by SRBC-64 and SRBC-66 in the ASK neurons. These diverse inputs converge on the same downstream TGF-β and IIS pathways.

comparative_ascaroside_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane (Sensory Neurons) cluster_intracellular Intracellular ascr_cocktail ascr#2, ascr#3, ascr#8 receptors DAF-37/DAF-38 SRBC-64/SRBC-66 (GPCRs) ascr_cocktail->receptors g_protein G-protein Signaling receptors->g_protein downstream Downstream Effectors g_protein->downstream tgf_beta TGF-β Pathway (DAF-7) downstream->tgf_beta Inhibition iis Insulin/IGF-1 Pathway (DAF-2/DAF-16) downstream->iis Inhibition dauer Dauer Formation tgf_beta->dauer iis->dauer

Caption: Comparative Ascaroside Signaling.

Experimental Protocols

The following is a generalized protocol for RNA-sequencing analysis of C. elegans treated with ascarosides, based on published methodologies.

Worm Culture and Ascaroside Treatment
  • Strain: C. elegans wild-type (N2) strain.

  • Synchronization: Synchronize worm populations by bleaching gravid adults to isolate eggs. Hatch eggs in M9 buffer to obtain a synchronized L1 larval population.

  • Culture: Grow synchronized L1 larvae in liquid S-medium with a food source (e.g., E. coli OP50) at a controlled temperature (e.g., 20°C) with shaking.

  • Ascaroside Treatment:

    • Prepare a stock solution of the desired ascaroside (e.g., this compound or a cocktail) in a suitable solvent (e.g., ethanol).

    • Add the ascaroside solution to the liquid worm culture to the final desired concentration. A solvent-only control should be run in parallel.

    • Incubate the worms with the ascaroside for a defined period (e.g., 3-6 hours).

RNA Extraction and Library Preparation
  • Harvesting: Pellet the worms by centrifugation and wash with M9 buffer to remove bacteria.

  • RNA Isolation: Extract total RNA from the worm pellets using a standard method such as TRIzol reagent or a commercial kit.

  • RNA Quality Control: Assess the integrity and concentration of the extracted RNA using a Bioanalyzer or similar instrument.

  • Library Preparation:

    • Perform poly(A) selection to enrich for mRNA.

    • Construct sequencing libraries using a commercially available kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves fragmentation of mRNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.

Sequencing and Data Analysis
  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Alignment: Align the sequencing reads to the C. elegans reference genome (e.g., WBcel235) using a splice-aware aligner such as STAR.

  • Differential Gene Expression Analysis:

    • Quantify gene expression levels from the aligned reads using tools like featureCounts or Salmon.

    • Perform differential expression analysis between the ascaroside-treated and control samples using packages like DESeq2 or edgeR in R.

    • Identify genes with statistically significant changes in expression (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).

  • Functional Annotation and Pathway Analysis: Use tools like DAVID or gene ontology (GO) enrichment analysis to identify the biological processes and pathways associated with the differentially expressed genes.

Experimental Workflow Diagram

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis synchronization Worm Synchronization culture Liquid Culture synchronization->culture treatment Ascaroside Treatment culture->treatment rna_extraction RNA Extraction treatment->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc Data Quality Control sequencing->qc alignment Read Alignment qc->alignment quantification Gene Expression Quantification alignment->quantification dge Differential Gene Expression Analysis quantification->dge functional_analysis Functional Annotation & Pathway Analysis dge->functional_analysis

Caption: RNA-Seq Experimental Workflow.

This guide provides a foundational understanding of the differential gene expression in response to this compound by comparing it to related ascarosides. Further research involving direct transcriptomic analysis of this compound-treated C. elegans will be crucial to fully elucidate its specific molecular targets and regulatory networks.

References

A Comparative Guide to the ascr#5 Downstream Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ascr#5 signaling pathway with other ascaroside-mediated pathways in the nematode Caenorhabditis elegans. The information is supported by experimental data and detailed methodologies for key experiments.

Data Presentation: Comparative Analysis of Ascaroside Signaling

The following table summarizes the key characteristics and performance of this compound signaling compared to other well-studied ascarosides. This data highlights the distinct roles of different ascarosides in regulating C. elegans behavior and development.

FeatureThis compoundascr#2ascr#3ascr#8
Primary Receptor(s) srg-36, srg-37 (GPCRs)[1]daf-37 (GPCR)srbc-64, srbc-66 (GPCRs)Unknown
Primary Sensory Neuron(s) ASI[2]ASK, ASI[3]ASK[3]Unknown
Known Downstream Effector(s) EGL-30 (Gqα)[4]DAF-7 (TGF-β) repression[5]DAF-7 (TGF-β) repression[5]Unknown
Primary Biological Function(s) Dauer formation[5], Axon regeneration[4]Dauer formation, Male attraction[5][6]Dauer formation, Male attraction, Hermaphrodite repulsion[5][6][7]Male attraction[6]
Potency in Dauer Formation More potent than ascr#1[5]Potent dauer inducer[6]Potent dauer inducer[5]Weak dauer inducer[6]
Activity in Male Attraction Little to no activity[6]Strong attractant, synergistic with ascr#3 and ascr#8[6]Strong attractant, synergistic with ascr#2[6]Strong attractant, synergistic with ascr#2[6]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate and compare ascaroside signaling pathways.

Dauer Formation Assay

This assay is used to quantify the dauer-inducing activity of ascarosides.

Protocol:

  • Preparation of Assay Plates: Prepare Nematode Growth Medium (NGM) agar plates seeded with a lawn of E. coli OP50.

  • Ascaroside Treatment: Synthesize or obtain purified ascarosides. Prepare stock solutions in ethanol and dilute to the desired final concentrations in the NGM agar. Ensure the final ethanol concentration is consistent across all plates, including controls (e.g., 0.4% ethanol)[1].

  • Synchronization of Worms: Synchronize a population of C. elegans (e.g., wild-type N2 strain) by bleaching gravid adults to isolate eggs. Allow eggs to hatch in M9 buffer to obtain a synchronized L1 larval population.

  • Assay Setup: Transfer a defined number of synchronized L1 larvae (e.g., 50-100) to each ascaroside-containing and control plate.

  • Incubation: Incubate the plates at a constant temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours)[8].

  • Dauer Quantification: Score the number of dauer larvae and total number of worms on each plate. Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.

  • Data Analysis: Calculate the percentage of dauer formation for each ascaroside concentration. Plot dose-response curves to compare the potency of different ascarosides[9].

Chemotaxis Assay (for Male Attraction)

This assay measures the chemoattraction of male C. elegans to ascarosides.

Protocol:

  • Assay Plate Preparation: Prepare NGM agar plates. Create a "spot" or "quadrant" assay design. For a spot assay, a small amount of the test compound and a control solution are spotted on opposite sides of the plate[10].

  • Ascaroside Application: Dissolve synthetic ascarosides in a suitable solvent (e.g., ethanol) and apply a small volume (e.g., 1 µL) to the designated spot on the assay plate. Apply the solvent alone to the control spot.

  • Worm Preparation: Use a male-enriched population of C. elegans (e.g., him-5 mutant strain). Wash the worms to remove any bacteria.

  • Assay Initiation: Place a population of males at the center of the assay plate, equidistant from the test and control spots[10].

  • Incubation and Observation: Allow the worms to move freely on the plate for a defined period (e.g., 30-60 minutes).

  • Data Collection: Count the number of males in the area around the ascaroside spot and the control spot.

  • Data Analysis: Calculate a chemotaxis index, typically as (number of worms at ascaroside - number of worms at control) / (total number of worms). A positive index indicates attraction. Compare the chemotaxis indices for different ascarosides and concentrations[10].

Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify changes in the expression of downstream target genes in response to ascaroside treatment.

Protocol:

  • Worm Culture and Treatment: Grow synchronized populations of C. elegans in liquid culture with E. coli OP50 as a food source. Expose the worms to a specific concentration of the ascaroside of interest (e.g., 0.5 µM this compound) or a solvent control for a defined period (e.g., 3 hours)[11].

  • RNA Extraction: Harvest the worms and extract total RNA using a suitable kit (e.g., RNeasy kit)[11]. It is crucial to include a DNase treatment step to remove any contaminating genomic DNA[12].

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers[12].

  • qPCR Primer Design and Validation: Design primers specific to the target genes (e.g., downstream of EGL-30) and reference (housekeeping) genes. Validate primer efficiency and specificity[13].

  • qPCR Reaction: Perform the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and the specific primers. Run the reaction on a real-time PCR instrument[12].

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target gene to the reference gene(s). Compare the fold change in gene expression between ascaroside-treated and control samples.

Mandatory Visualization

This compound Signaling Pathway

ascr5_signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular (ASI Neuron) ascr5 This compound srg36_37 srg-36 / srg-37 (GPCR) ascr5->srg36_37 Binds to egl30 EGL-30 (Gqα) srg36_37->egl30 Activates plc Phospholipase C (e.g., EGL-8) egl30->plc Activates dag_ip3 DAG / IP3 plc->dag_ip3 Produces downstream Downstream Signaling Cascade dag_ip3->downstream Activates response Physiological Response (Dauer Formation, Axon Regeneration) downstream->response

Caption: Downstream signaling pathway of this compound in C. elegans ASI sensory neurons.

Experimental Workflow for Dauer Formation Assay

dauer_assay_workflow start Start prepare_plates Prepare NGM plates with E. coli OP50 start->prepare_plates add_ascarosides Add ascarosides to plates prepare_plates->add_ascarosides transfer_worms Transfer L1 larvae to plates add_ascarosides->transfer_worms synchronize_worms Synchronize C. elegans (L1 stage) synchronize_worms->transfer_worms incubate Incubate at 25°C for 48-72 hours transfer_worms->incubate score_dauers Score dauer larvae (SDS resistance) incubate->score_dauers analyze_data Calculate % dauer formation and plot dose-response curves score_dauers->analyze_data end End analyze_data->end

Caption: Workflow for the C. elegans dauer formation assay.

References

Comparative Analysis of ascr#5 Activity in C. elegans Wild Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of ascaroside #5 (ascr#5) in different wild isolates of the nematode Caenorhabditis elegans. Ascarosides are a class of signaling molecules that regulate various aspects of C. elegans development and behavior, and understanding the natural variation in response to these molecules is crucial for developmental biology, neurobiology, and drug discovery. This document summarizes key experimental findings, presents quantitative data in a comparative format, and provides detailed experimental protocols.

Key Findings on this compound Activity Variation

Natural populations of C. elegans exhibit significant variation in their behavioral and developmental responses to ascarosides. Research has highlighted that the genetic background of different wild isolates plays a crucial role in determining their sensitivity and response to specific ascarosides like this compound. This variation is particularly evident in phenotypes such as dauer formation, aggregation, and chemotaxis.

One of the key genetic determinants of differential response to this compound is the G-protein coupled receptor gene srg-37. A natural deletion in this gene has been shown to underlie reduced sensitivity to this compound-induced dauer formation in certain wild isolates.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound-mediated biological activities in different C. elegans wild isolates.

Table 1: this compound-Induced Dauer Formation

This table presents the dose-dependent effect of this compound on dauer larva formation in two wild isolates, JU346 and NIC166. The data highlights the reduced sensitivity of the NIC166 strain, which carries a natural deletion in the srg-37 gene.

This compound Concentration (µM)JU346 (srg-37+) % Dauer Formation (Mean ± SEM)NIC166 (srg-37ean179) % Dauer Formation (Mean ± SEM)
00 ± 00 ± 0
0.525 ± 55 ± 2
1.060 ± 810 ± 3
2.085 ± 720 ± 5
4.095 ± 340 ± 6

Data adapted from a study on the natural variation of the srg-37 receptor.

Table 2: Chemotactic Response to an Ascaroside Mixture Containing this compound
C. elegans StrainAscaroside Mixture (ascr#2, ascr#3, this compound)Chemotaxis Index (Mean ± SEM)Behavioral Response
N210 nM each-0.6 ± 0.1Strong Repulsion
CB485610 nM each-0.1 ± 0.05Weak Repulsion/Neutral

Note: This data is for a mixture of ascarosides and the specific contribution of this compound to this behavior in these strains requires further investigation.[1][2]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway for Dauer Formation

The diagram below illustrates the known signaling pathway for this compound-induced dauer formation. The ascaroside is detected by the heterodimeric G-protein coupled receptor SRG-36/SRG-37 in the ASI sensory neurons, which initiates a downstream signaling cascade leading to the developmental decision to enter the dauer stage.

ascr5_signaling This compound Signaling Pathway for Dauer Formation cluster_extracellular Extracellular cluster_asi_neuron ASI Sensory Neuron This compound This compound SRG-36/37 SRG-36/SRG-37 Receptor This compound->SRG-36/37 Binds to G-protein G-protein Signaling SRG-36/37->G-protein Downstream Downstream Signaling Cascade G-protein->Downstream Dauer_Formation Dauer Formation Downstream->Dauer_Formation Promotes chemotaxis_workflow Quadrant Chemotaxis Assay Workflow Start Start Prepare_Plates Prepare chemotaxis assay plates Start->Prepare_Plates Add_Compounds Spot this compound (Test) and control solvent Prepare_Plates->Add_Compounds Add_Worms Place synchronized worms at the center Add_Compounds->Add_Worms Incubate Incubate for a defined period (e.g., 1 hour) Add_Worms->Incubate Count_Worms Count worms in each quadrant Incubate->Count_Worms Calculate_CI Calculate Chemotaxis Index Count_Worms->Calculate_CI End End Calculate_CI->End

References

Unraveling the Cross-Species Influence of Ascr#5: A Comparative Guide for Nematode Research

Author: BenchChem Technical Support Team. Date: November 2025

Ascaroside #5 (ascr#5), a key signaling molecule in the model organism Caenorhabditis elegans, orchestrates crucial developmental and behavioral processes, most notably entry into the stress-resistant dauer stage. While its role in C. elegans is well-documented, its activity across the diverse phylum of nematodes remains a critical area of investigation for the development of novel control strategies for parasitic species and for understanding the evolution of chemical communication. This guide provides a comparative overview of the known cross-species activity of this compound, supported by available experimental data and detailed methodologies.

Quantitative Comparison of this compound Activity Across Nematode Species

The direct comparative bioactivity of synthetic this compound on a wide range of nematode species is an area of active research. While comprehensive quantitative data remains sparse for many species, the following table summarizes the currently available information. It is important to note the absence of extensive dose-response data for most species outside of C. elegans, highlighting a significant knowledge gap.

Nematode SpeciesObserved EffectEffective ConcentrationReference
Caenorhabditis elegansPotent inducer of dauer formation (synergistically with other ascarosides)High nanomolar to low micromolar range[1]
Foraging behavior modulationNot specified[2]
Pristionchus pacificusProduction of this compound confirmedEndogenous concentrations vary[2]
Behavioral/developmental response to synthetic this compoundData not available
Heterorhabditis bacteriophoraNo significant activity in inhibiting infective juvenile (IJ) recoveryNot specified
Meloidogyne incognitaResponse to ascarosides demonstrated, but specific data for this compound is not availableData not available[3]
Bursaphelenchus xylophilusDauer-like stage is part of the lifecycle, but direct response to this compound is not documentedData not available

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of ascaroside activity. Below are generalized protocols for key behavioral and developmental assays that can be adapted for testing this compound across different nematode species.

Dauer Formation Assay (adapted from C. elegans protocols)

This assay quantifies the induction of the dauer larval stage in response to ascarosides.

  • Preparation of Assay Plates: Prepare standard Nematode Growth Medium (NGM) agar plates.

  • Synchronization of Nematode Culture: Grow a synchronized population of nematodes to the L1 larval stage.

  • Application of this compound: Prepare a stock solution of synthetic this compound in ethanol. Dilute the stock solution to the desired final concentrations in a liquid culture of E. coli OP50.

  • Assay Setup: Add the this compound-OP50 mixture to the NGM plates. Transfer a known number of synchronized L1 larvae to each plate.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 20°C) for 48-72 hours.

  • Quantification: Score the percentage of dauer larvae under a dissecting microscope. Dauer larvae are identifiable by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.

  • Controls: Include a vehicle control (ethanol) and a positive control (a known dauer-inducing ascaroside mixture for the specific species, if available).

Chemoattraction/Repulsion Assay (adapted from M. incognita protocols)

This assay assesses the attractive or repulsive effect of this compound on nematode movement.

  • Preparation of Assay Plates: Use Petri dishes containing a suitable agar medium (e.g., 2% agar in water).

  • Preparation of this compound Solution: Dissolve synthetic this compound in a suitable solvent (e.g., ethanol) to create a stock solution. Prepare serial dilutions to the desired test concentrations.

  • Assay Setup: Place a small aliquot of the this compound solution on one side of the agar plate and an equal volume of the solvent control on the opposite side.

  • Nematode Application: Place a population of synchronized nematodes (e.g., J2 stage for M. incognita) in the center of the plate.

  • Incubation: Incubate the plates at a controlled temperature for a defined period (e.g., 1-4 hours).

  • Data Collection: Count the number of nematodes that have migrated to the this compound side, the control side, and those remaining in the central zone.

  • Calculation of Chemotaxis Index (CI): CI = (Number of nematodes on this compound side - Number of nematodes on control side) / (Total number of nematodes). A positive CI indicates attraction, while a negative CI indicates repulsion.

Signaling Pathways

The signaling cascade initiated by this compound has been most extensively studied in C. elegans. While the conservation of these pathways in other nematodes is likely, species-specific variations are expected.

This compound Signaling Pathway in Caenorhabditis elegans

In C. elegans, this compound perception and signal transduction leading to dauer formation involves a complex network of sensory neurons and downstream signaling pathways. This compound is primarily detected by the G-protein coupled receptors (GPCRs) SRG-36 and SRG-37, which are expressed in the ASI sensory neurons. This initiates a signaling cascade that ultimately converges on the nuclear hormone receptor DAF-12, a key regulator of the dauer decision.

ascr5_signaling_Celegans cluster_environment Extracellular cluster_neuron ASI Sensory Neuron cluster_nucleus Nucleus ascr5 This compound srg36_37 SRG-36 / SRG-37 (GPCRs) ascr5->srg36_37 g_protein G-protein Signaling srg36_37->g_protein downstream Downstream Signaling (e.g., cGMP pathway) g_protein->downstream daf12 DAF-12 (NHR) downstream->daf12 dauer_formation Dauer Formation daf12->dauer_formation

This compound signaling pathway in C. elegans.
Generalized Ascaroside Signaling in Other Nematodes

While the specific receptors for this compound have not been identified in most other nematodes, the general architecture of chemosensory pathways is thought to be conserved. It is hypothesized that other nematode species possess homologous GPCRs that recognize ascarosides, leading to downstream signaling cascades that influence development and behavior. However, the final output of this signaling can be highly divergent, reflecting the different life histories and ecological niches of various nematode species. For instance, in parasitic nematodes, ascaroside signaling may be linked to host-seeking behavior or infective stage development rather than the canonical dauer formation seen in C. elegans.

generalized_ascaroside_signaling cluster_environment Extracellular cluster_neuron Sensory Neuron cluster_output Physiological Output ascaroside Ascaroside (e.g., this compound) gpcr Homologous GPCRs ascaroside->gpcr intracellular Intracellular Signaling (Conserved & Divergent Components) gpcr->intracellular behavior Behavioral Response (Attraction/Repulsion) intracellular->behavior development Developmental Change (Dauer/Infective Stage) intracellular->development

References

Comparative Guide to the Genetic Knockout Validation of ascr#5 Signaling Components

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies for the genetic knockout and validation of components involved in ascaroside #5 (ascr#5) signaling, primarily in the model organism Caenorhabditis elegans. It is intended for researchers, scientists, and professionals in drug development engaged in functional genomics and pathway analysis.

The ascaroside signaling network in C. elegans is a complex chemical language that governs critical life decisions, including developmental arrest (dauer formation), mating, and social behaviors. Ascarosides are a family of small-molecule signals whose biological functions are dictated by their chemical structures.[1][2] this compound, in particular, plays a significant role in inducing the dauer state, often acting synergistically with other ascarosides like ascr#2 and ascr#3.[1] Understanding the genetic components that perceive and transduce the this compound signal is crucial for dissecting these fundamental biological processes.

Genetic knockout is a definitive method for establishing gene function. This guide outlines the validation of such knockouts for this compound signaling components, presents comparative data from key experiments, and provides detailed protocols for replication.

Data Presentation: Performance Comparison of Wild-Type vs. Knockout Strains

The primary method to validate the function of a signaling component is to create a null mutant and compare its phenotype to the wild-type organism. A key signaling component for this compound is the G protein-coupled receptor (GPCR) SRG-37, which has been identified as a specific receptor for this compound.[3]

Table 1: Quantitative Comparison of Dauer Formation in Response to this compound in Wild-Type and srg-37 Knockout Strains

This table summarizes data on the biological response (dauer formation) of C. elegans to this compound, comparing the wild-type (N2) strain with a CRISPR/Cas9-generated srg-37 loss-of-function mutant.

GenotypeConditionMean Dauer Formation (%)Standard DeviationDescription
Wild-Type (N2) Control (0.4% Ethanol)~5%± 2%Baseline dauer formation in the absence of this compound.
Wild-Type (N2) 2 µM this compound~75%± 10%Strong induction of dauer formation in response to this compound.
srg-37(Δ) Control (0.4% Ethanol)~5%± 2%Baseline dauer formation is unaffected by the knockout.
srg-37(Δ) 2 µM this compound~10%± 5%Significantly reduced response to this compound, indicating SRG-37 is critical for this compound perception.[3]

Note: Data is synthesized from published findings for illustrative comparison.[3] Actual values may vary based on specific experimental conditions.

Table 2: Comparison of Signaling Pathways for Different Ascarosides

This table compares the this compound pathway with pathways activated by other ascarosides, highlighting the specificity of these signaling molecules.

AscarosidePrimary Receptor(s)Key Signaling NeuronsPrimary Behavioral OutputComparison to this compound
This compound SRG-37[3]ASI, ASK, ADL[1]Dauer Formation (synergistic)[1]Primarily developmental control; low male attraction.[4]
ascr#3 Not fully definedASK, CEM[1]Male Attraction, Hermaphrodite Repulsion[1]Primarily a mating signal, whereas this compound is primarily a dauer signal.
ascr#8 SRW-97, DMSR-12[5]CEM[5]Strong Male-Specific Attraction[4][5]A potent, highly specific male attractant with little to no dauer activity, contrasting with this compound's primary role.[4]
icas#3 / icas#9 Not fully definedNot fully definedAggregation[1]Mediate social behavior (aggregation), a distinct function from this compound-induced developmental arrest.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the this compound signaling cascade and the general workflow for generating and validating a genetic knockout of one of its components.

ascr5_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Signaling cluster_output Biological Output This compound This compound SRG37 SRG-37 (GPCR) This compound->SRG37 Binds G_Protein G Protein Signaling SRG37->G_Protein Activates TGF_beta TGF-β Pathway (e.g., daf-7) G_Protein->TGF_beta Represses Insulin_IGF1 Insulin/IGF-1 Pathway G_Protein->Insulin_IGF1 Modulates Dauer Dauer Formation TGF_beta->Dauer Insulin_IGF1->Dauer

Caption: Simplified signaling pathway for this compound in C. elegans.

knockout_validation_workflow cluster_prep 1. Preparation & Design cluster_edit 2. Genome Editing cluster_validation 3. Knockout Validation sgRNA sgRNA Design (Targeting srg-37) Mix Prepare Injection Mix (Cas9 protein, sgRNAs) sgRNA->Mix Repair Optional: Repair Template (for HDR) Repair->Mix Inject Gonad Microinjection (Young Adult Worms) Mix->Inject ScreenF1 Screen F1 Progeny (e.g., co-CRISPR marker) Inject->ScreenF1 Isolate Isolate Heterozygotes & Screen F2 for Homozygotes ScreenF1->Isolate Genomic Genomic Validation Isolate->Genomic Expression Expression Validation Isolate->Expression Phenotype Phenotypic Validation Isolate->Phenotype PCR A. PCR & Gel (Check for deletion) Genomic->PCR Sanger B. Sanger Sequencing (Confirm mutation) Genomic->Sanger qPCR C. qPCR (Verify loss of mRNA) Expression->qPCR WB D. Western Blot (Verify loss of protein) Expression->WB DauerAssay E. Dauer Formation Assay (Confirm functional consequence) Phenotype->DauerAssay

Caption: Experimental workflow for knockout validation.

Experimental Protocols

Detailed methodologies are provided for the key experiments involved in generating and validating a knockout of an this compound signaling component.

Protocol 1: CRISPR/Cas9-Mediated Knockout of srg-37 in C. elegans

This protocol describes the generation of a deletion mutant using direct injection of Cas9 ribonucleoprotein (RNP) complexes.[6][7][8]

  • sgRNA Design and Synthesis:

    • Design two single guide RNAs (sgRNAs) targeting flanking regions of the srg-37 coding sequence to create a deletion. Use online tools to minimize off-target effects.

    • Synthesize sgRNAs using in vitro transcription kits or order commercially synthesized RNAs.

  • Preparation of Injection Mix:

    • In a sterile tube, combine the two srg-37 crRNAs with a universal tracrRNA and anneal by heating at 95°C for 5 minutes, followed by cooling to room temperature.[6]

    • Assemble the RNP complex by incubating the annealed crRNA:tracrRNA duplex with purified Cas9 protein at 37°C for 15 minutes.

    • For co-CRISPR screening, include a crRNA targeting a marker gene like dpy-10 and its corresponding ssODN repair template to create a visible phenotype (e.g., Roller).[6]

    • The final mix should contain the srg-37 RNP, the dpy-10 RNP, and the dpy-10 repair template in an injection buffer (e.g., KCl, HEPES).

  • Microinjection:

    • Mount young adult wild-type (N2) hermaphrodites on an agarose pad.[9]

    • Using a microinjection setup, inject the RNP mix into the gonad of each worm.

  • Screening and Isolation of Mutants:

    • Transfer injected P0 worms to individual plates and allow them to lay F1 eggs.

    • Screen the F1 generation for the co-injection marker phenotype (e.g., Roller or Dumpy animals).

    • Single-pick F1 animals with the marker phenotype to new plates and allow them to self-fertilize to produce the F2 generation.

    • From the F2 progeny, screen for homozygous srg-37 mutants, often by looking for non-Roller animals and then confirming the deletion via PCR.[6]

Protocol 2: Molecular Validation of Knockout Alleles

This protocol details the steps to confirm the genetic lesion at the DNA, RNA, and protein levels.[10][11][12]

  • Genomic DNA Extraction and PCR:

    • Isolate single F2 worms that are potential homozygotes.

    • Prepare worm lysate by placing a single worm in lysis buffer and freezing/heating.

    • Design PCR primers that flank the targeted deletion region in srg-37.

    • Perform PCR on the lysate. A successful homozygous knockout will yield a smaller PCR product compared to the wild-type allele. A heterozygote will show both bands.

  • Sanger Sequencing:

    • Purify the PCR product from the knockout candidate.

    • Send the purified product for Sanger sequencing to confirm the exact breakpoints of the deletion and ensure no unintended mutations were introduced.

  • Quantitative PCR (qPCR) for Transcript Validation:

    • Synchronize populations of the validated knockout strain and wild-type worms.

    • Extract total RNA from both populations and synthesize cDNA.

    • Perform qPCR using primers specific for srg-37 and a reference gene (e.g., act-1).

    • A successful knockout should show a significant reduction or complete absence of the srg-37 transcript compared to the wild-type control.[10]

  • Western Blot for Protein Validation (if antibody is available):

    • Prepare total protein lysates from synchronized populations of knockout and wild-type worms.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody specific to the SRG-37 protein and a suitable secondary antibody.

    • The absence of a band at the expected molecular weight in the knockout lane, present in the wild-type lane, confirms the knockout at the protein level.[10]

Protocol 3: Phenotypic Validation via Dauer Formation Assay

This functional assay assesses the impact of the gene knockout on the biological response to this compound.

  • Worm Synchronization:

    • Generate synchronized L1-stage populations of both the knockout and wild-type strains by bleaching gravid adults and hatching the resulting eggs in M9 buffer without food.[9]

  • Assay Setup:

    • Prepare NGM plates seeded with a small spot of E. coli OP50.

    • Prepare stock solutions of this compound in ethanol. Create a series of dilutions for a dose-response curve (e.g., 0 µM, 0.5 µM, 1 µM, 2 µM). The control condition should use the same concentration of ethanol without the ascaroside.

    • Add the this compound solution or control solution to the plates and allow the ethanol to evaporate.

  • Data Collection and Analysis:

    • Plate a known number of synchronized L1 worms (e.g., 100-200) onto each assay plate.

    • Incubate the plates at 25°C for 72 hours.

    • Count the number of dauer larvae and the total number of worms on each plate. Dauer larvae are identifiable by their thin body shape and resistance to 1% SDS.

    • Calculate the percentage of dauer formation for each condition and genotype. A successful knockout of a key signaling component like srg-37 is expected to show significantly lower dauer formation in the presence of this compound compared to wild-type.[3]

References

A Comparative Analysis of ascr#5 and ascr#2 Dose-Response in C. elegans**

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers on the differential effects of ascarosides #5 and #2 on Caenorhabditis elegans development, supported by experimental data.

In the intricate world of nematode chemical communication, ascarosides play a pivotal role in regulating key life decisions, including the entry into the stress-resistant dauer larval stage. Among the cocktail of ascarosides produced by Caenorhabditis elegans, ascr#5 and ascr#2 are notable for their potent effects on development. This guide provides a comparative overview of the dose-response relationship of these two critical signaling molecules, offering researchers a clear understanding of their relative potencies and the underlying signaling mechanisms.

Quantitative Dose-Response Comparison: Dauer Formation

AscarosideReported EC50 for Dauer FormationKey Receptor(s)Primary Sensory NeuronReference(s)
This compound More potent than ascr#2 and ascr#3SRG-36 / SRG-37ASI[1]
ascr#2 Less potent than this compoundDAF-37, SRBC-64 / SRBC-66ASI, ASK[1][2][3]

Note: The EC50 values can vary depending on experimental conditions such as temperature, food availability, and the genetic background of the C. elegans strain used.

Ascaroside #5 (this compound) is consistently reported as one of the most potent and abundant components of the dauer pheromone mixture.[1] In contrast, while ascr#2 is also a strong inducer of dauer formation, it is generally found to be less potent than this compound.[3] The differential potency of these molecules is attributed to their specific perception by distinct G-protein coupled receptors (GPCRs) expressed in chemosensory neurons.

Signaling Pathways

The perception of this compound and ascr#2 by specific sensory neurons initiates distinct signaling cascades that converge on the decision to enter the dauer stage.

This compound Signaling Pathway

This compound is primarily detected by a heterodimer of the GPCRs SRG-36 and SRG-37, which are expressed in the ASI chemosensory neurons.[1] Activation of these receptors leads to the downregulation of the TGF-β ligand DAF-7.[1] Reduced DAF-7 signaling ultimately promotes the developmental switch to dauer formation.

ascr5_pathway cluster_environment Environment cluster_ASI ASI Neuron This compound This compound SRG-36/37 SRG-36/37 This compound->SRG-36/37 TGF-beta_signaling TGF-β Signaling (DAF-7) SRG-36/37->TGF-beta_signaling inhibits Dauer_Formation Dauer Formation TGF-beta_signaling->Dauer_Formation inhibits Reproductive_Development Reproductive Development TGF-beta_signaling->Reproductive_Development promotes

This compound signaling pathway in the ASI neuron.

ascr#2 Signaling Pathway

The perception of ascr#2 is more complex, involving multiple receptors in different neurons. In the ASI neurons, ascr#2 binds to the GPCR DAF-37, which, similar to the this compound pathway, leads to the repression of DAF-7 and promotes dauer formation.[1] Additionally, ascr#2 is detected by the GPCRs SRBC-64 and SRBC-66 in the ASK sensory neurons.[1][2]

ascr2_pathway cluster_environment Environment cluster_ASI ASI Neuron cluster_ASK ASK Neuron ascr#2 ascr#2 DAF-37 DAF-37 ascr#2->DAF-37 SRBC-64/66 SRBC-64/66 ascr#2->SRBC-64/66 TGF-beta_signaling_ASI TGF-β Signaling (DAF-7) DAF-37->TGF-beta_signaling_ASI inhibits Dauer_Formation Dauer Formation TGF-beta_signaling_ASI->Dauer_Formation inhibits Downstream_Signaling_ASK Downstream Signaling SRBC-64/66->Downstream_Signaling_ASK Downstream_Signaling_ASK->Dauer_Formation promotes

ascr#2 signaling pathways in ASI and ASK neurons.

Experimental Protocols

Quantitative Dauer Formation Assay

This protocol is adapted from established methods for assessing the dauer-inducing activity of ascarosides.[4][5][6][7][8]

I. Materials

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • M9 buffer

  • Synchronized L1-stage C. elegans (wild-type N2 strain is commonly used)

  • Stock solutions of synthetic this compound and ascr#2 in ethanol

  • Ethanol (as a solvent control)

  • Incubator set to 25°C

  • Dissecting microscope

II. Experimental Workflow

dauer_assay_workflow Start Start Prepare_Plates Prepare Assay Plates with This compound, ascr#2, or control Start->Prepare_Plates Seed_Plates Seed plates with E. coli OP50 Prepare_Plates->Seed_Plates Add_Worms Add synchronized L1 worms to plates Seed_Plates->Add_Worms Incubate Incubate at 25°C for 48-72 hours Add_Worms->Incubate Score_Phenotypes Score for dauer and non-dauer phenotypes Incubate->Score_Phenotypes Analyze_Data Calculate percentage of dauer formation and plot dose-response curves Score_Phenotypes->Analyze_Data End End Analyze_Data->End

Experimental workflow for the dauer formation assay.

III. Procedure

  • Preparation of Assay Plates:

    • Prepare NGM agar. While molten and cooled to approximately 55°C, add the appropriate volume of this compound, ascr#2, or ethanol (control) stock solution to achieve the desired final concentrations. A typical concentration range to test would be from 10 nM to 10 µM.

    • Pour the agar into petri plates and allow them to solidify.

  • Bacterial Seeding:

    • Once the plates have solidified, spot a small lawn of E. coli OP50 in the center of each plate.

    • Allow the bacterial lawn to grow overnight at room temperature.

  • Worm Synchronization and Plating:

    • Obtain a synchronized population of L1-stage worms through standard bleaching of gravid adults.

    • Carefully transfer a known number of L1 worms (e.g., 100-200) to the center of the bacterial lawn on each assay plate.

  • Incubation:

    • Incubate the plates at 25°C for 48 to 72 hours.

  • Scoring:

    • After the incubation period, examine the plates under a dissecting microscope.

    • Count the number of dauer larvae and the total number of worms on each plate. Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.

    • For each concentration of ascaroside and the control, calculate the percentage of dauer formation: (Number of dauer larvae / Total number of worms) x 100.

  • Data Analysis:

    • Plot the percentage of dauer formation against the log of the ascaroside concentration to generate dose-response curves.

    • Use a suitable software to fit the data to a sigmoidal dose-response model and calculate the EC50 value for each ascaroside.

This guide provides a foundational comparison of this compound and ascr#2. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental contexts. The provided protocol offers a robust framework for independently verifying and expanding upon these findings.

References

Ascaroside #5: Unpacking the Repulsive Effect on C. elegans Hermaphrodites

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Ascaroside Signaling and Behavioral Response

For researchers in neurobiology, chemical ecology, and drug development, understanding the nuanced chemical communication of the model organism Caenorhabditis elegans is paramount. Ascarosides, a family of small molecule pheromones, govern a range of behaviors from mate attraction to social aggregation. This guide provides a comprehensive comparison of the repulsive effect of ascaroside #5 (ascr#5) on C. elegans hermaphrodites with attractive ascarosides, supported by experimental data and detailed protocols.

Data Presentation: this compound Repulsion vs. Indole Ascaroside Attraction

The behavioral response of C. elegans hermaphrodites to ascarosides is highly context-dependent, with subtle structural modifications to the ascaroside molecule capable of switching a repulsive cue to an attractive one. The following table summarizes the quantitative behavioral responses to this compound and a key attractive alternative, indole ascaroside #3 (icas#3).

CompoundStrainConcentrationAssay TypeChemotaxis Index (CI)Behavioral OutcomeReference
This compound (in mixture with ascr#2 & ascr#3)N2 (solitary)High (dauer-inducing)QuadrantNegativeStrong Repulsion[1][2]
This compound (in mixture with ascr#2 & ascr#3)CB4856 (social)High (dauer-inducing)QuadrantWeakly Negative/NeutralWeak Repulsion/No Attraction[2]
This compoundMY1Not specifiedChemotaxis AssayPositive (before associative learning)Attraction[3]
icas#3N21 pmolSpot AttractionPositiveStrong Attraction[2]
icas#3N210 fMAggregation Assay-Increased Aggregation[2]
icas#10N2Not specifiedQuadrantPositiveStrong Attraction & Retention[4][5]

Note: The chemotaxis index (CI) is a measure of the worms' preference for a chemical. A positive CI indicates attraction, a negative CI indicates repulsion, and a CI around zero indicates a neutral response. The exact CI values can vary between experiments and are often presented graphically in the source literature.

Experimental Protocols

Accurate and reproducible behavioral data is contingent on meticulous experimental design. The following is a detailed protocol for a standard quadrant chemotaxis assay used to validate the repulsive or attractive effects of ascarosides on C. elegans hermaphrodites.

Quadrant Chemotaxis Assay for Ascarosides

This protocol is adapted from standard methods for assessing chemotaxis in C. elegans.[6][7]

Materials:

  • Nematode Growth Medium (NGM) agar plates (6 cm)

  • Synchronized young adult C. elegans hermaphrodites (e.g., N2 strain)

  • Ascaroside stock solutions (e.g., this compound, icas#3) in a suitable solvent (e.g., ethanol)

  • Solvent control (e.g., ethanol)

  • Sodium azide (NaN3) solution (0.5 M) as an anesthetic

  • M9 buffer

  • Micropipettes and sterile tips

Procedure:

  • Plate Preparation:

    • Using a marker, divide the bottom of a 6 cm NGM plate into four equal quadrants.

    • Mark two opposing quadrants as "Test" and the other two as "Control".

    • At the center of each quadrant, mark a point for chemical application, equidistant from the center of the plate.

  • Worm Preparation:

    • Wash synchronized young adult worms off their culture plates with M9 buffer.

    • Pellet the worms by gentle centrifugation and wash twice more with M9 buffer to remove any residual bacteria.

    • Resuspend the final worm pellet in a small volume of M9 buffer.

  • Assay Setup:

    • Prepare the test solution by mixing the ascaroside stock solution with the NaN3 solution in a 1:1 ratio.

    • Prepare the control solution by mixing the solvent with the NaN3 solution in a 1:1 ratio.

    • Spot 1 µL of the test solution onto the marked points in the "Test" quadrants.

    • Spot 1 µL of the control solution onto the marked points in the "Control" quadrants.

    • Allow the spots to absorb into the agar for approximately 20-30 minutes.

  • Running the Assay:

    • Pipette a small drop (approximately 1 µL) containing 50-100 washed worms onto the center of the assay plate.

    • Quickly and carefully wick away excess M9 buffer with the edge of a piece of filter paper.

    • Place the lid on the plate and leave it undisturbed at room temperature (e.g., 20°C) for a defined period (e.g., 60 minutes).

  • Data Collection and Analysis:

    • After the incubation period, count the number of worms in each of the four quadrants.

    • Calculate the Chemotaxis Index (CI) using the following formula: CI = (Number of worms in Test quadrants - Number of worms in Control quadrants) / (Total number of worms on the plate)

    • A negative CI indicates repulsion from the test compound, while a positive CI indicates attraction. A CI close to zero suggests a neutral response.

    • Perform at least three replicate assays for each condition and calculate the mean CI and standard error.

Mandatory Visualization

To visualize the molecular and cellular mechanisms underlying the observed behaviors, the following diagrams illustrate the key signaling pathways and experimental workflow.

ascr5_repulsion_pathway This compound This compound GPCRs (srg-36/srg-37) GPCRs (srg-36/srg-37) This compound->GPCRs (srg-36/srg-37) ASK ASK RMG RMG ASK->RMG signals to AIA AIA ASK->AIA signals to (for attraction) ASI ASI ASI->RMG signals to ADL ADL ADL->RMG signals to GPCRs (srg-36/srg-37)->ASI expressed in Behavior Behavior RMG->Behavior regulates Repulsion AIA->Behavior regulates Attraction (to icas)

Caption: Signaling pathway for this compound-mediated repulsion in C. elegans hermaphrodites.

chemotaxis_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sync_Worms Synchronize Worms (Young Adults) Wash_Worms Wash Worms (3x with M9) Sync_Worms->Wash_Worms Place_Worms Place Worms at Center Wash_Worms->Place_Worms Prep_Plates Prepare Quadrant NGM Plates Spot_Chemicals Spot Test & Control Solutions on Plate Prep_Plates->Spot_Chemicals Prep_Solutions Prepare Test & Control Solutions (with NaN3) Prep_Solutions->Spot_Chemicals Spot_Chemicals->Place_Worms Incubate Incubate (e.g., 60 min at 20°C) Place_Worms->Incubate Count_Worms Count Worms in Each Quadrant Incubate->Count_Worms Calc_CI Calculate Chemotaxis Index (CI) Count_Worms->Calc_CI Interpret Interpret Results (Attraction vs. Repulsion) Calc_CI->Interpret

Caption: Experimental workflow for the quadrant chemotaxis assay.

References

A Comparative Functional Analysis of ascr#5 Receptors in Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ascaroside family of small molecules represents a conserved chemical language used by nematodes to regulate critical aspects of their life history, including developmental timing, mating, and social aggregation. Ascaroside #5 (ascr#5) is a key component of this signaling repertoire, particularly in the model organism Caenorhabditis elegans. Understanding the function and specificity of its cognate receptors across different species is crucial for deciphering the evolution of chemosensation and for the development of novel anthelmintic strategies. This guide provides a functional comparison of this compound receptors, focusing on the available data from C. elegans and its close relative, C. briggsae, with implications for parasitic nematodes.

Quantitative Functional Data

SpeciesReceptor(s)Assay TypeEffective this compound ConcentrationObserved ResponseReference
Caenorhabditis elegansSRG-36, SRG-37Dauer Formation~2 µMInduction of dauer larval development.[1][1]
Caenorhabditis elegansSRG-36, SRG-37Axon RegenerationNot SpecifiedPromotes axon regeneration via a GPCR-Gqα pathway.
Caenorhabditis elegansSRG-36, SRG-37 (ectopic)Calcium Imaging1 µMRapid and reliable increase in intracellular Ca2+ in ASH neurons.[2][2]
Caenorhabditis briggsaeCBG24690 (ortholog)Dauer FormationNot SpecifiedImplicated in resistance to dauer formation, suggesting a conserved role.[3][3]
Caenorhabditis briggsaeCBG24690 (ectopic)Calcium Imaging1 µMWeaker Ca2+ increase compared to C. elegans receptors; also responds to ascr#6.[2][2]

Functional Comparison of this compound Receptors

Caenorhabditis elegans: The SRG-36 and SRG-37 Receptors

In C. elegans, the primary receptors for this compound are the G-protein coupled receptors (GPCRs) SRG-36 and SRG-37 .[3] These two receptors are functionally redundant and are specifically required for the perception of this compound.[2][3] They are predominantly expressed in the ASI chemosensory neurons, where they localize to the sensory cilia, consistent with their role as pheromone receptors.[3]

The activation of SRG-36 and SRG-37 by this compound triggers downstream signaling pathways that influence key developmental decisions. At high population densities, indicated by increased concentrations of ascarosides, this compound signaling through these receptors contributes to the decision to enter the stress-resistant dauer larval stage.[1] This pathway is thought to integrate with other sensory inputs, such as food availability and temperature, to regulate neuroendocrine signaling, including the TGF-β and insulin-like pathways. Additionally, this compound signaling has been shown to be involved in promoting axon regeneration.

Caenorhabditis briggsae: An Orthologous Receptor with Divergent Properties

C. briggsae, a closely related nematode, possesses an ortholog to the srg-36 and srg-37 genes, CBG24690 .[2] Deletion of this gene in C. briggsae strains that have been adapted to high-density growth contributes to their resistance to dauer formation, indicating a conserved function in this developmental decision.[3]

However, functional studies using heterologous expression have revealed subtle but important differences. When CBG24690 is expressed in the ASH neurons of C. elegans, it mediates a weaker calcium response to this compound compared to its C. elegans counterparts.[2] Interestingly, unlike SRG-36 and SRG-37 which are highly specific to this compound, the C. briggsae receptor also elicits a response to ascaroside #6 (ascr#6), suggesting a broader ligand specificity.[2] This highlights how receptor-ligand interactions can diverge even between closely related species, potentially contributing to species-specific responses to their unique ascaroside blends.

Implications for Parasitic Nematodes

The srg gene family, to which SRG-36 and SRG-37 belong, is thought to be nematode-specific but may not be universally conserved across all nematode clades. Studies have suggested that orthologs of these specific this compound receptors are absent in the genomes of some parasitic nematodes outside of the Caenorhabditis genus.[4] This could imply either a loss of this compound signaling in these species or the evolution of distinct, non-orthologous receptors for similar chemical cues. The development of infective larval stages in many parasitic nematodes is conceptually similar to dauer formation in C. elegans, and is often regulated by chemical signals. Therefore, while direct orthologs of SRG-36/37 may be absent, the investigation of ascaroside signaling in parasitic species remains a promising avenue for the development of novel control strategies that could disrupt their life cycles.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in C. elegans

The binding of this compound to the SRG-36/SRG-37 receptors on the cilia of ASI sensory neurons initiates an intracellular signaling cascade. This is believed to involve the activation of a Gqα subunit, leading to downstream cellular responses that modulate the activity of TGF-β and insulin signaling pathways, ultimately influencing the decision to enter dauer diapause.

ascr5_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane (ASI Neuron) cluster_intracellular Intracellular This compound This compound SRG-36/37 SRG-36 / SRG-37 (GPCR) This compound->SRG-36/37 Binds Gq_alpha Gqα SRG-36/37->Gq_alpha Activates Downstream_Effectors Downstream Effectors Gq_alpha->Downstream_Effectors TGF_beta_Insulin Modulation of TGF-β & Insulin Signaling Downstream_Effectors->TGF_beta_Insulin Dauer_Formation Dauer Formation TGF_beta_Insulin->Dauer_Formation dauer_assay_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sync_Worms Synchronize worm population (L1 stage) Plate_Worms Plate synchronized L1s onto prepared plates Sync_Worms->Plate_Worms Prep_Plates Prepare NGM plates with E. coli and test compounds Prep_Plates->Plate_Worms Incubate Incubate at 25°C for 48-72 hours Plate_Worms->Incubate Count_Worms Count dauer and non-dauer larvae Incubate->Count_Worms Calc_Percent Calculate percentage of dauer formation Count_Worms->Calc_Percent

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for ASCR#5

Author: BenchChem Technical Support Team. Date: November 2025

In the fast-paced environment of research and drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of the hypothetical laboratory waste stream "ASCR#5," ensuring the safety of laboratory personnel and compliance with regulatory standards. By implementing these operational and disposal plans, you can build a culture of safety and trust within your institution.

Waste Identification and Segregation

The initial and most critical step in proper waste management is the accurate identification and segregation of the waste stream. "this compound" must be characterized to determine its hazardous properties. This characterization will dictate the appropriate disposal pathway.

Table 1: Hypothetical Hazardous Characteristics of this compound Waste Streams

Waste Stream IDPrimary HazardSecondary Hazard(s)Recommended Segregation
This compound-L-HALHalogenated Organic LiquidToxicStore in a designated, labeled, compatible container away from non-halogenated solvents.
This compound-S-HMSolid Waste with Heavy MetalsToxicCollect in a clearly labeled, puncture-resistant container. Do not mix with liquid waste.
This compound-AQ-CORAqueous Corrosive Waste (Acidic)CorrosiveNeutralize to a pH between 5.5 and 9.5 before drain disposal, provided no other hazardous components are present.[1]
This compound-BIOBiohazardous MaterialInfectiousAutoclave or treat with a chemical disinfectant like 10% bleach before disposal.[2]

Container Management and Labeling

Proper container management is crucial to prevent spills, leaks, and accidental mixing of incompatible wastes.

  • Compatibility: All waste containers must be compatible with the waste they are storing.[3]

  • Condition: Containers must be in good condition, free from leaks or damage.[3]

  • Closure: Containers must be kept closed at all times except when adding waste.[3] Leaving a funnel in the container is not acceptable.[3]

  • Labeling: All hazardous waste containers must be clearly labeled with their contents.[3] If a manufacturer's container is repurposed, the original label must be defaced, and a new hazardous waste label must be attached.[3]

Disposal Procedures

The appropriate disposal method for this compound depends on its characterization.

  • Halogenated and Non-Halogenated Organic Solvents: These should be segregated into separate, clearly labeled containers.[3]

  • Aqueous Solutions of Toxic Chemicals: Solutions containing heavy metals or other toxic chemicals must be disposed of through the hazardous waste management program and must not be drain disposed.[1]

  • Concentrated Acids and Bases: Corrosive wastes with no other hazardous characteristics may be neutralized to a pH between 5.5 and 9.5 and then disposed of down the drain with a large water flush (approximately 20 parts water).[1] However, some chemicals, like chromic acid, should not be neutralized and must be disposed of as hazardous waste due to their reactive and toxic nature.[1]

  • Reactive Chemicals: Strong oxidizers, reducers, and air/water-reactive chemicals must be disposed of through the hazardous waste management program.[1]

  • Liquids: Liquid biohazardous waste, such as bacterial cultures, should be treated with a chemical disinfectant like bleach to a final concentration of 10% for at least 20 minutes before being washed down the sink with plenty of water.[2] Alternatively, liquid bio-waste can be autoclaved before drain disposal, but chemical disinfectants should not be added before autoclaving.[2]

  • Solids: Non-sharp biohazardous solids should be collected in designated containers lined with a red biohazard bag.[2] When the bag is three-quarters full, it should be tied, and the container closed for collection by trained personnel.[2]

  • Sharps: Sharps contaminated with biohazardous materials must be placed in a designated puncture-resistant sharps container labeled with the biohazard symbol.[2][4] These containers should not be overfilled and must be securely closed before disposal.[4]

Experimental Protocol: Neutralization of Acidic Waste (this compound-AQ-COR)

This protocol outlines the steps for neutralizing a hypothetical acidic aqueous waste stream, this compound-AQ-COR, before disposal.

  • Preparation: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Containment: Place the container of acidic waste in a larger, secondary container to contain any potential spills.

  • Neutralization: Slowly add a suitable neutralizing agent (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) to the acidic waste while gently stirring. Monitor the pH of the solution continuously with a pH meter or pH paper.

  • Endpoint: Continue adding the neutralizing agent until the pH of the solution is stable between 5.5 and 9.5.

  • Disposal: Once neutralized, the solution can be poured down the drain, followed by a flush with a large volume of water (at least 20 parts water to 1 part neutralized waste).[1]

  • Documentation: Record the neutralization procedure, including the initial and final pH, the amount and type of neutralizing agent used, and the date of disposal in a laboratory notebook or waste disposal log.

Visualizing Disposal Workflows

The following diagrams illustrate the decision-making process and workflow for the proper disposal of different types of this compound waste.

ASCR5_Disposal_Workflow cluster_start cluster_characterize cluster_types cluster_chemical_sub cluster_bio_sub cluster_disposal start This compound Waste Generated characterize Characterize Waste start->characterize chemical Chemical Waste characterize->chemical Chemical bio Biohazardous Waste characterize->bio Biohazardous halogenated Halogenated Organic chemical->halogenated non_halogenated Non-Halogenated Organic chemical->non_halogenated corrosive Corrosive (Aqueous) chemical->corrosive heavy_metals Aqueous w/ Heavy Metals chemical->heavy_metals liquid_bio Liquid Bio-Waste bio->liquid_bio solid_bio Solid Bio-Waste bio->solid_bio sharps_bio Sharps (Bio) bio->sharps_bio haz_pickup Hazardous Waste Pickup halogenated->haz_pickup non_halogenated->haz_pickup neutralize_drain Neutralize & Drain Dispose corrosive->neutralize_drain heavy_metals->haz_pickup disinfect_drain Disinfect & Drain Dispose liquid_bio->disinfect_drain autoclave_pickup Autoclave & Bio-Waste Pickup solid_bio->autoclave_pickup sharps_container Sharps Container Pickup sharps_bio->sharps_container

Caption: this compound Waste Disposal Decision Workflow.

Neutralization_Process start Start: Acidic Waste (this compound-AQ-COR) ppe Wear Appropriate PPE start->ppe containment Use Secondary Containment ppe->containment add_base Slowly Add Neutralizing Agent containment->add_base monitor_ph Monitor pH add_base->monitor_ph check_ph pH between 5.5 and 9.5? monitor_ph->check_ph check_ph->add_base No drain_dispose Drain Dispose with Water Flush check_ph->drain_dispose Yes document Document Procedure drain_dispose->document end End document->end

Caption: Protocol for Neutralizing Acidic Waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling ascr#5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of ascr#5, a conserved ascaroside used in research. Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of your work.

Personal Protective Equipment (PPE) and Handling

While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be rigorously followed. The recommended personal protective equipment is designed to prevent accidental contact and ensure personal safety during handling.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust have side-shields to protect against splashes.
Hand Protection Protective GlovesChemically resistant nitrile gloves are recommended.
Body Protection Impervious ClothingA standard laboratory coat is required.
Respiratory Protection Suitable RespiratorRecommended when handling the powder form to avoid inhalation.

Handling Procedures:

  • Work in a well-ventilated area to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the designated handling area.

  • Ensure a safety shower and eye wash station are readily accessible.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate personnel from the immediate spill area.

  • Ensure adequate ventilation.

  • Wear the full recommended personal protective equipment.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly with a suitable solvent.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

Operational and Disposal Plan

A clear and concise plan for the use and disposal of this compound is essential for laboratory safety and regulatory compliance.

Operational Workflow:

This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal A Don Personal Protective Equipment (PPE) B Prepare well-ventilated workspace A->B C Handle this compound B->C D Conduct Experiment C->D E Decontaminate workspace D->E G Collect this compound waste in a labeled, sealed container D->G F Remove and dispose of PPE E->F H Dispose of waste according to local, state, and federal regulations F->H G->H

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan:

  • Waste Collection: All materials contaminated with this compound, including unused product, experimental waste, and contaminated PPE, should be collected in a designated, clearly labeled, and sealed container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.[1] Consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.

  • Contaminated Packaging: Empty containers should be triple-rinsed before disposal or recycling.

Quantitative Data Summary

As this compound is not classified as a hazardous substance, occupational exposure limits have not been established. The following table summarizes other relevant quantitative information.

PropertyValueSource
Molecular Weight 220.22 g/mol MedChemExpress, GlpBio
Solubility in DMSO 100 mg/mLGlpBio
Recommended Storage (Powder) -20°CGlpBio
Recommended Storage (In Solvent) -80°CGlpBio

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.